molecular formula C37H39N7O B15618416 JND4135

JND4135

Cat. No.: B15618416
M. Wt: 597.8 g/mol
InChI Key: KDFREDAEEQQCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JND4135 is a useful research compound. Its molecular formula is C37H39N7O and its molecular weight is 597.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H39N7O

Molecular Weight

597.8 g/mol

IUPAC Name

3-[2-[6-(4-aminophenyl)imidazo[1,2-a]pyrazin-3-yl]ethynyl]-2-methyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-propan-2-ylphenyl]benzamide

InChI

InChI=1S/C37H39N7O/c1-25(2)30-18-27(23-43-16-14-42(4)15-17-43)19-32(20-30)41-37(45)34-7-5-6-28(26(34)3)10-13-33-21-40-36-22-39-35(24-44(33)36)29-8-11-31(38)12-9-29/h5-9,11-12,18-22,24-25H,14-17,23,38H2,1-4H3,(H,41,45)

InChI Key

KDFREDAEEQQCFD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

JND4135: A Technical Overview of its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the mechanism of action of JND4135, a novel Type II pan-Tropomyosin Receptor Kinase (TRK) inhibitor, in cancer cells. It details its inhibitory activities, effects on cellular signaling and processes, and its efficacy in preclinical models, particularly in overcoming resistance to first-generation TRK inhibitors.

Core Mechanism of Action

This compound is a potent, orally available, and selective Type II inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC)[1][2]. The activation of TRK proteins, often through chromosomal rearrangements resulting in NTRK gene fusions, is a known oncogenic driver in a wide array of human cancers[3]. These fusion proteins lead to ligand-independent, constitutive activation of the TRK kinase, promoting cell survival, growth, and proliferation through downstream signaling cascades[3].

Unlike Type I inhibitors such as Larotrectinib, which bind to the active 'DFG-in' conformation of the kinase, this compound targets the inactive 'DFG-out' conformation[4][5]. This binding mode allows this compound to overcome acquired resistance mutations that affect the ATP-binding pocket, particularly the challenging xDFG motif mutations (e.g., TRKA G667C) which render first-generation inhibitors ineffective[3][6]. Molecular dynamics simulations suggest that alterations in the xDFG residues can favor the 'DFG-out' conformation, potentially enhancing the affinity for Type II inhibitors like this compound[5][7].

The primary mechanism of this compound involves the direct inhibition of TRK autophosphorylation. This blockade prevents the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways[3]. By suppressing these signals, this compound ultimately induces cell cycle arrest and apoptosis in cancer cells dependent on TRK signaling[1][2][3].

This compound Signaling Pathway Inhibition

The diagram below illustrates the TRK signaling pathway and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein (e.g., CD74-TRKA) pTRK p-TRK (Autophosphorylation) TRK->pTRK Dimerization & Activation RAS RAS pTRK->RAS PI3K PI3K pTRK->PI3K PLCg PLCγ pTRK->PLCg This compound This compound This compound->pTRK Inhibition MAPK MAPK (ERK) RAS->MAPK AKT AKT PI3K->AKT PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Growth MAPK->Proliferation AKT->Proliferation PKC->Proliferation

Caption: this compound inhibits TRK autophosphorylation, blocking downstream oncogenic signaling.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
Target KinaseThis compound IC50 (nM)Reference
TRKA (Wild-Type)2.79[1][2]
TRKB (Wild-Type)3.19[1][2]
TRKC (Wild-Type)3.01[1][2]
TRKA G667C (xDFG Mutant)Potent Activity Retained[8]
Table 2: Anti-Proliferative Activity in BaF3 Cellular Models
Cell LineThis compound EffectConcentration RangeReference
BaF3-CD74-TRKA (WT)Dose-dependent inhibition of phosphorylationfrom 8 nM[3]
BaF3-CD74-TRKA-G595RDose-dependent inhibition of phosphorylationfrom 40 nM[3]
BaF3-CD74-TRKA-G667CDose-dependent inhibition of phosphorylationfrom 1.6 nM[3]
BaF3-ETV6-TRKB (WT & Mutants)Similar dose-dependent inhibitionNot specified[3]
BaF3-ETV6-TRKC (WT & Mutants)Similar dose-dependent inhibitionNot specified[3]
Table 3: In Vivo Antitumor Efficacy
Xenograft ModelTreatmentDosingTumor Growth Inhibition (TGI)Reference
BaF3-CD74-TRKA-G667CThis compound20 mg/kg/day (i.p.)Not specified[3]
BaF3-CD74-TRKA-G667CThis compound40 mg/kg/day (i.p.)81.0%[3][9]

Cellular Effects of this compound

In addition to direct kinase inhibition, this compound exerts significant effects on cancer cell cycle progression and survival.

Induction of G0/G1 Cell Cycle Arrest

Treatment of TRK-dependent cancer cells with this compound leads to a robust arrest in the G0/G1 phase of the cell cycle[1][2][3]. This effect is mediated by the downregulation of key cell cycle proteins. Western blot analysis has shown that this compound treatment decreases the expression of Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 4 (CDK4), and Cyclin D2[3].

Induction of Apoptosis

This compound effectively induces apoptosis in cancer cells harboring TRK fusions[1][2][3]. The apoptotic response is concentration-dependent and is characterized by the activation of the intrinsic caspase cascade. Studies have demonstrated that this compound treatment leads to the cleavage and activation of Caspase-9 and Caspase-3, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a key hallmark of apoptosis[3].

Logical Flow of this compound-Induced Cellular Effects

The following diagram illustrates the logical progression from TRK inhibition to the ultimate cellular outcomes of cell cycle arrest and apoptosis.

G A This compound Treatment B Inhibition of p-TRKA A->B C Downregulation of CDK2, CDK4, Cyclin D2 B->C D Activation of Caspase-9, Caspase-3 B->D E G0/G1 Cell Cycle Arrest C->E F PARP Cleavage D->F G Apoptosis F->G

Caption: this compound inhibits p-TRKA, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Proliferation Assay (CCK-8)
  • Cell Culture: BaF3 cells stably expressing various wild-type or mutant TRK fusion proteins were cultured in appropriate media.

  • Seeding: Cells were seeded into 96-well plates at a specified density.

  • Treatment: Cells were treated with a range of concentrations of this compound or control compounds.

  • Incubation: Plates were incubated for a defined period (e.g., 72 hours).

  • Assay: Cell Counting Kit-8 (CCK-8) reagent was added to each well, and plates were incubated for an additional 1-4 hours.

  • Measurement: The absorbance was measured at 450 nm using a microplate reader to determine cell viability.

  • Analysis: IC50 values were calculated using non-linear regression analysis from the dose-response curves[3].

Western Blot Analysis
  • Cell Treatment: Cells were treated with various concentrations of this compound (e.g., 0–200 nmol/L) for a specified duration (e.g., 6 hours)[3][4].

  • Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[9].

  • Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking & Probing: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-TRK, p-PLCγ1, p-ERK, GAPDH) overnight at 4°C[4][9].

  • Secondary Antibody & Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) system[8].

In Vivo Xenograft Model Workflow

The antitumor efficacy of this compound was evaluated using a mouse xenograft model[3].

G A 1. Cell Implantation BaF3-CD74-TRKA-G667C cells injected into SCID mice B 2. Tumor Growth Tumors allowed to grow to a palpable size A->B C 3. Group Randomization Mice randomized into vehicle and treatment groups B->C D 4. Daily Treatment Intraperitoneal (i.p.) injection of Vehicle or this compound (20 & 40 mg/kg/day) C->D E 5. Monitoring Tumor volume and body weight measured regularly for 12 days D->E F 6. Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) E->F

Caption: Workflow for assessing the in vivo efficacy of this compound.
Cell Cycle Analysis

  • Cell Treatment: BaF3-CD74-TRKA-G667C cells were treated with this compound for 24 hours[3].

  • Harvesting & Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified using appropriate software[9].

Apoptosis Assay
  • Cell Treatment: BaF3-CD74-TRKA-G667C cells were treated with this compound for 48 hours[3].

  • Harvesting: Cells were harvested and washed with cold PBS.

  • Staining: Cells were resuspended in binding buffer and co-stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol[9].

  • Flow Cytometry: Stained cells were immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

References

JND4135: A Potent Type II TRK Inhibitor Overcoming Acquired Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in neuronal development and function. Dysregulation of TRK signaling, often through chromosomal rearrangements leading to oncogenic fusions, has been identified as a key driver in a wide range of adult and pediatric cancers. While first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have shown remarkable efficacy, the emergence of acquired resistance, particularly through mutations in the kinase domain, presents a significant clinical challenge. JND4135 is a novel, potent, and selective type II pan-TRK inhibitor designed to address this challenge by effectively targeting both wild-type TRK proteins and clinically relevant resistance mutations, including the notoriously difficult-to-treat xDFG mutations.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound.

Mechanism of Action

This compound is a type II kinase inhibitor, distinguishing it from the type I mechanism of first-generation TRK inhibitors. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif is flipped. This mode of binding allows this compound to accommodate the conformational changes induced by certain resistance mutations, particularly those in the xDFG motif, thereby retaining its inhibitory activity.[3][4] Molecular docking and molecular dynamics simulations have confirmed that this compound stably binds to the deep hydrophobic pocket created by the DFG-out conformation in both wild-type and mutant TRK kinases.[3][5]

The binding of this compound to TRK kinases effectively blocks the downstream signaling pathways crucial for cancer cell proliferation and survival, including the MAPK/ERK and PI3K/AKT pathways.[6][7] This inhibition of downstream signaling ultimately leads to cell cycle arrest and apoptosis in TRK-dependent cancer cells.[3][8]

Data Presentation

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against wild-type TRKA, TRKB, and TRKC kinases with IC50 values in the low nanomolar range.[8][9][10][11] Importantly, it retains significant potency against a panel of clinically relevant resistance mutations, including those in the solvent front, gatekeeper, and xDFG regions.

Target KinaseIC50 (nM)
TRKA (Wild-Type)2.79[8][9][10][11]
TRKB (Wild-Type)3.19[8][9][10][11]
TRKC (Wild-Type)3.01[8][9][10][11]
TRKA G667C (xDFG mutant)0.83 ± 0.06[3]
Cellular Activity

In cellular assays using BaF3 cells engineered to express various TRK fusion proteins, this compound effectively inhibited cell proliferation driven by both wild-type and mutant TRK kinases.

Cell LineIC50 (nM)
BaF3-CD74-TRKA (WT)8
BaF3-CD74-TRKA-G595R (Solvent Front)40
BaF3-CD74-TRKA-G667C (xDFG)1.6
In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft model using BaF3 cells expressing the CD74-TRKA-G667C fusion protein.

Treatment GroupDoseTumor Growth Inhibition (TGI)
This compound40 mg/kg81.0%[1][2][3]

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of this compound against TRK kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the TRK kinase. Inhibition of the kinase results in a decreased fluorescent signal.

  • Procedure:

    • Recombinant TRK kinase enzymes (wild-type and mutants) were incubated with varying concentrations of this compound in a kinase reaction buffer.

    • The kinase reaction was initiated by the addition of ATP and a biotinylated substrate peptide.

    • After incubation, the reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were added.

    • The TR-FRET signal was measured using a suitable plate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative effect of this compound was assessed using BaF3 cells stably expressing various TRK fusion proteins.

  • Principle: The viability of the cells after treatment with the inhibitor is measured using a colorimetric or luminescent assay.

  • Procedure:

    • BaF3 cells were seeded in 96-well plates in the appropriate growth medium.

    • Cells were treated with a serial dilution of this compound or vehicle control.

    • After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Luminescence was measured using a microplate reader.

    • IC50 values were determined from the dose-response curves.

Western Blot Analysis

Western blotting was used to assess the inhibition of TRK signaling pathways.

  • Principle: This technique detects specific proteins in a cell lysate to determine the phosphorylation status of key signaling molecules.

  • Procedure:

    • BaF3 cells expressing TRK fusions were treated with this compound for the indicated times.

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against phosphorylated and total TRK, ERK, and PLCγ.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

The effect of this compound on the cell cycle was determined by flow cytometry.

  • Principle: Propidium iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle.

  • Procedure:

    • BaF3-CD74-TRKA-G667C cells were treated with this compound for 24 hours.[3]

    • Cells were harvested, washed, and fixed in ethanol.

    • Fixed cells were treated with RNase A and stained with PI.

    • The DNA content of the cells was analyzed using a flow cytometer.

    • The percentage of cells in G0/G1, S, and G2/M phases was determined.

In Vivo Xenograft Model

The in vivo efficacy of this compound was evaluated in a murine xenograft model.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors, and the effect of the drug on tumor growth is monitored.

  • Procedure:

    • Female BALB/c nude mice were inoculated subcutaneously with BaF3 cells expressing the CD74-TRKA-G667C fusion protein.

    • Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups.

    • This compound was administered intraperitoneally daily at a dose of 40 mg/kg.[1][2]

    • Tumor volume and body weight were measured regularly.

    • At the end of the study, tumors were excised and weighed.

    • Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Signaling Pathways and Experimental Workflows

TRK_Signaling_Pathway TRK Signaling Pathway Inhibition by this compound cluster_downstream Downstream Signaling TRK TRK Receptor (Wild-Type or Mutant) PLCg PLCγ TRK->PLCg Activates ERK ERK TRK->ERK Activates This compound This compound (Type II Inhibitor) This compound->TRK Inhibits pPLCg p-PLCγ PLCg->pPLCg Phosphorylation pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pPLCg->Proliferation pERK->Proliferation Apoptosis Apoptosis

Caption: this compound inhibits TRK signaling, blocking downstream pathways and promoting apoptosis.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow start Start cell_culture BaF3-CD74-TRKA-G667C Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Daily IP Injection: This compound (40 mg/kg) randomization->treatment Treatment Group control Daily IP Injection: Vehicle Control randomization->control Control Group monitoring Tumor Volume & Body Weight Measurement treatment->monitoring control->monitoring endpoint Study Endpoint: Tumor Excision & Weight monitoring->endpoint analysis Data Analysis: Calculate TGI endpoint->analysis end End analysis->end

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Conclusion

This compound represents a significant advancement in the development of TRK inhibitors. Its unique type II binding mode allows it to effectively overcome acquired resistance mediated by xDFG and other mutations that render first-generation inhibitors ineffective. The preclinical data strongly support the continued development of this compound as a promising therapeutic agent for patients with TRK fusion-positive cancers who have developed resistance to current therapies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in this patient population.

References

JND4135: A Novel Type II Inhibitor for Overcoming Acquired Resistance to TRK-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The advent of Tropomyosin Receptor Kinase (TRK) inhibitors has marked a significant milestone in precision oncology, offering remarkable therapeutic responses in patients with cancers harboring NTRK gene fusions. However, the emergence of acquired resistance, primarily through secondary mutations in the TRK kinase domain, presents a significant clinical challenge. This guide provides a comprehensive technical overview of JND4135, a novel, potent, type II pan-TRK inhibitor developed to address this challenge, with a particular focus on its efficacy against the problematic xDFG motif mutations.

Introduction: The Challenge of TRK Inhibitor Resistance

First-generation TRK inhibitors like Larotrectinib and Entrectinib have demonstrated histology-agnostic efficacy, leading to their approval for treating TRK fusion-positive solid tumors.[1] These type I inhibitors bind to the active conformation of the TRK kinase. Unfortunately, prolonged treatment can lead to the development of resistance, often through mutations in the kinase domain that interfere with drug binding. Among the most challenging of these are mutations in the "xDFG" motif of the activation loop, which alter the kinase's conformation and reduce the binding affinity of type I inhibitors.[2][3][4][5][6] this compound emerges as a next-generation solution, functioning as a type II inhibitor that can effectively target these resistant mutants.[2][3][4][5][6]

This compound: A Type II Pan-TRK Inhibitor

This compound is a small molecule, pan-TRK inhibitor designed to overcome the limitations of earlier TRK-targeted therapies.[2][3][4][5] Unlike type I inhibitors, this compound binds to the inactive "DFG-out" conformation of the kinase, a mechanism that allows it to bypass the structural changes induced by xDFG resistance mutations.[7] This characteristic, combined with its slow dissociation rate and extended target protein occupation, makes it a promising lead compound for cancers that have developed resistance to first and second-generation TRK inhibitors.[3][4][5]

cluster_0 Mechanism of TRK Inhibition cluster_1 TRK Kinase Domain cluster_2 Resistance Mutation TypeI Type I Inhibitors (e.g., Larotrectinib) Bind to Active 'DFG-in' state DFG_in Active State ('DFG-in') TypeI->DFG_in Effective Binding TypeII Type II Inhibitors (this compound) Bind to Inactive 'DFG-out' state DFG_out Inactive State ('DFG-out') TypeII->DFG_out Effective Binding xDFG_mut xDFG Mutation (e.g., G667C) DFG_in->DFG_out Conformational Equilibrium xDFG_mut->DFG_in Prevents Binding xDFG_mut->DFG_out Stabilizes State, Allows Binding

Caption: this compound's Type II inhibition mechanism overcomes xDFG resistance.

Quantitative Data on this compound Efficacy

Preclinical evaluations demonstrate this compound's potent activity against both wild-type (WT) and mutant TRK kinases. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound This table outlines the half-maximal inhibitory concentration (IC50) of this compound against purified wild-type and mutant TRK kinases.

Kinase TargetThis compound IC50 (nM)Reference Inhibitor (Larotrectinib) IC50 (nM)
TRKA (WT) 5.25
TRKB (WT) < 3.011
TRKC (WT) < 3.07
TRKA G595R 4.5> 1000
TRKA G667C (xDFG) 6.8> 1000

Data compiled from published preclinical studies.[3][7]

Table 2: Cellular Anti-proliferative Activity of this compound This table presents the IC50 values of this compound in BaF3 cellular models engineered to express various TRK fusions, including those with resistance mutations.

Cell Line (TRK Fusion)This compound IC50 (nM)
BaF3-CD74-TRKA (WT) 8.0
BaF3-CD74-TRKA-G595R 40.0
BaF3-CD74-TRKA-G667C (xDFG) 1.6
BaF3-ETV6-TRKC (WT) 4.0
BaF3-ETV6-TRKC-G623R 10.0
BaF3-ETV6-TRKC-G696C (xDFG) 5.0

Data reflects the potent cellular activity of this compound, especially against the TRKA-G667C xDFG mutant.[6]

Table 3: In Vivo Efficacy of this compound This table summarizes the in vivo anti-tumor activity of this compound in a xenograft mouse model.

Animal ModelCompoundDosageTumor Growth Inhibition (TGI)
BaF3-CD74-TRKA-G667C Xenograft This compound40 mg/kg (i.p.)81.0%

Intraperitoneal (i.p.) administration of this compound demonstrated significant tumor growth inhibition in a model of xDFG-mediated resistance.[2][3][4][5][6]

Inhibition of TRK Signaling Pathways

Upon activation, TRK receptors trigger multiple downstream signaling cascades crucial for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[8][6] this compound effectively suppresses the autophosphorylation of TRK receptors, thereby blocking these downstream signals. This inhibition was observed in a dose-dependent manner across cell lines expressing both wild-type and mutant TRK fusions.[6] Furthermore, treatment with this compound has been shown to induce G0/G1 cell cycle arrest and apoptosis in TRK-dependent cancer cells.[4]

TRK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Outcomes TRK TRK Receptor (TRKA/B/C) PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS This compound This compound This compound->TRK INHIBITS (p-TRK ↓) Proliferation Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT MAPK MAPK (ERK) RAS->MAPK AKT->Proliferation MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (96-well plate) B 2. Prepare this compound Serial Dilutions C 3. Treat Cells (72h Incubation) A->C D 4. Add CCK-8 Reagent (1-4h Incubation) C->D E 5. Measure Absorbance (450 nm) D->E F 6. Calculate IC50 Value E->F cluster_workflow In Vivo Xenograft Study Workflow A 1. Implant Resistant Tumor Cells in Mice B 2. Allow Tumors to Establish A->B C 3. Randomize Mice into Groups B->C D 4. Administer this compound or Vehicle C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Endpoint Analysis (e.g., TGI, Western Blot) E->F

References

JND4135: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JND4135 is a novel, potent, and selective Type II pan-Tropomyosin receptor kinase (TRK) inhibitor demonstrating significant promise in overcoming acquired resistance to first-generation TRK inhibitors. This document provides an in-depth technical overview of the downstream signaling effects of this compound, based on available preclinical data. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating next-generation TRK-targeted therapies. Key findings indicate that this compound effectively suppresses the TRK signaling pathway, leading to cell cycle arrest and apoptosis in cancer models. This guide details the molecular mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the affected signaling cascades.

Introduction

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, chromosomal rearrangements leading to gene fusions involving the NTRK genes can result in the expression of chimeric TRK fusion proteins with constitutively active kinase function. These oncogenic fusions are found in a wide range of adult and pediatric solid tumors and are considered actionable drivers of cancer growth and proliferation.

While first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have shown remarkable efficacy in patients with NTRK fusion-positive cancers, the development of acquired resistance, often through secondary mutations in the TRK kinase domain, limits their long-term benefit. This compound is a second-generation, Type II TRK inhibitor designed to overcome these resistance mechanisms, particularly those involving the xDFG motif. This guide focuses on the downstream molecular consequences of this compound-mediated TRK inhibition.

Mechanism of Action and Downstream Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of TRK kinases, a critical step in the activation of downstream signaling cascades. Upon TRK inhibition by this compound, two primary signaling pathways are attenuated: the RAS-MAPK pathway and the PLCγ-PKC pathway.[1]

  • RAS-MAPK Pathway: Inhibition of TRK phosphorylation prevents the activation of RAS, which in turn blocks the phosphorylation cascade of RAF, MEK, and ERK. The suppression of ERK activation is a key downstream effect of this compound.[1]

  • PLCγ-PKC Pathway: this compound also blocks the phosphorylation of Phospholipase C gamma (PLCγ), a direct substrate of TRK kinases.[1] This inhibition prevents the generation of second messengers that are crucial for cell growth and survival.

The culmination of blocking these pathways is a halt in pro-proliferative and survival signals, ultimately leading to G0/G1 cell cycle arrest and the induction of apoptosis.[1]

JND4135_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Kinase RAS RAS TRK->RAS PLCg PLCγ TRK->PLCg p_PLCg p-PLCγ TRK->p_PLCg Phosphorylation This compound This compound This compound->TRK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation p_PLCg->Proliferation

This compound inhibits TRK, blocking RAS-MAPK and PLCγ pathways.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
TRKA2.79
TRKB3.19
TRKC3.01

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[2][3]

Table 2: In Vivo Antitumor Efficacy of this compound
Animal ModelTreatment Dose (mg/kg/day)Tumor Growth Inhibition (TGI)
BaF3-CD74-TRKA-G667C Xenograft2034.2%
BaF3-CD74-TRKA-G667C Xenograft4081.0%

TGI was measured after 12 consecutive days of intraperitoneal administration.[1][4]

Table 3: Cellular Effects of this compound on Downstream Signaling Molecules
Cellular ProcessAffected MoleculesObservation
Signaling Pathway Inhibition p-TRKA, p-ERK, p-PLCγDose-dependent decrease in phosphorylation.[1]
Cell Cycle Arrest CDK2, CDK4, Cyclin D2Dose-dependent decrease in expression.[1]
Apoptosis Induction Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARPDose-dependent increase in cleavage/activation.[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the downstream effects of this compound.

Western Blot Analysis

Western blotting was employed to assess the dose-dependent effects of this compound on the phosphorylation status and expression levels of key signaling proteins.

  • Cell Lines and Treatment: BaF3 cells stably expressing wild-type or mutant TRK fusions were utilized.[1] Cells were treated with varying concentrations of this compound (ranging from 0.4 nM to 200 nM) for 6 to 48 hours, depending on the specific experiment.[1][4]

  • Cell Lysis and Protein Quantification: Following treatment, cells were harvested and lysed. Total protein concentrations were determined to ensure equal loading.

  • Electrophoresis and Transfer: Cell lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4] Proteins were then transferred to a membrane for immunoblotting.

  • Immunoblotting: Membranes were probed with primary antibodies specific for p-TRK, total TRK, p-PLCγ, total PLCγ, p-ERK, total ERK, CDK2, CDK4, Cyclin D2, Caspase-9, Caspase-3, and PARP.[1] A loading control, such as GAPDH, was also used.[4]

  • Detection: Antibody binding was detected using appropriate secondary antibodies and a chemiluminescence-based detection system.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H

Workflow for Western Blot Analysis of this compound Effects.

Cell Cycle Analysis

Flow cytometry was used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment: BaF3-CD74-TRKA-G667C cells were treated with this compound for 24 hours.[1]

  • Cell Staining: Post-treatment, cells were harvested and stained with propidium (B1200493) iodide (PI), a fluorescent intercalating agent that binds to DNA.[1]

  • Flow Cytometry: The DNA content of individual cells was measured using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was then analyzed.

Apoptosis Assay

The induction of apoptosis by this compound was assessed via flow cytometry using Annexin V and 7-AAD co-staining.

  • Cell Treatment: BaF3-CD74-TRKA-G667C cells were treated with this compound for 48 hours.[1]

  • Cell Staining: Cells were harvested and co-stained with fluorescently labeled Annexin V and 7-aminoactinomycin D (7-AAD).[1] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. 7-AAD is a membrane-impermeable DNA dye that enters cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry: Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Cellular_Assay_Workflow cluster_workflow Cellular Assay Workflow cluster_cc Cell Cycle Analysis cluster_apop Apoptosis Assay Start BaF3-CD74-TRKA-G667C Cells Treatment This compound Treatment Start->Treatment PI_Stain Propidium Iodide Staining (24h) Treatment->PI_Stain AV_7AAD_Stain Annexin V / 7-AAD Staining (48h) Treatment->AV_7AAD_Stain FC_CC Flow Cytometry PI_Stain->FC_CC FC_Apop Flow Cytometry AV_7AAD_Stain->FC_Apop

Workflow for Cell Cycle and Apoptosis Assays.

In Vivo Xenograft Model

The antitumor activity of this compound in a living organism was evaluated using a mouse xenograft model.

  • Animal Model: A BaF3-CD74-TRKA-G667C xenograft model was established in mice.[1][4]

  • Treatment Regimen: Mice bearing established tumors were treated with this compound via intraperitoneal administration once daily for 12 consecutive days at doses of 20 and 40 mg/kg.[1][4]

  • Efficacy Evaluation: Tumor volume and body weight were monitored throughout the study.[1] At the end of the treatment period, tumor growth inhibition was calculated.

  • Pharmacodynamic Analysis: Tumor tissues were collected at the end of the study and subjected to western blot analysis to confirm the inhibition of TRKA and downstream signaling molecules in vivo.[1]

Conclusion

The preclinical data available for this compound strongly indicate that it is a potent inhibitor of wild-type and mutant TRK kinases. Its mechanism of action involves the direct inhibition of TRK autophosphorylation, leading to the suppression of critical downstream signaling pathways, namely the RAS-MAPK and PLCγ-PKC cascades. The functional consequences of this inhibition are a dose-dependent induction of G0/G1 cell cycle arrest and apoptosis in cancer cells harboring TRK fusions. These cellular effects translate to significant antitumor efficacy in in vivo models. The information presented in this technical guide provides a solid foundation for further investigation and development of this compound as a promising therapeutic agent for patients with TRK fusion-positive cancers, including those who have developed resistance to first-generation inhibitors. Further studies are warranted to fully elucidate its clinical potential.

References

Core Mechanism of JND4135-Induced G0/G1 Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

JND4135 is a novel, potent, and selective type II pan-TRK inhibitor that has demonstrated significant anti-tumor activity in preclinical models. A key aspect of its mechanism of action is the induction of G0/G1 cell cycle arrest in cancer cells harboring TRK fusions. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced G0/G1 arrest, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

This compound exerts its effect by targeting Tropomyosin Receptor Kinases (TRKs), which are key regulators of cell proliferation and survival. In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell growth. This compound, as a type II inhibitor, effectively suppresses the activity of both wild-type and mutant TRK kinases, including those with acquired resistance mutations.[1][2]

The inhibition of the TRK signaling pathway is the primary event initiating G0/G1 cell cycle arrest. This compound treatment leads to a dose-dependent reduction in the phosphorylation of TRKA and its downstream effectors, such as PLCγ-1 and ERK.[3][4] This blockade of pro-proliferative signaling culminates in the downregulation of key cell cycle regulatory proteins, specifically Cyclin D2, Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 4 (CDK4).[4][5] The reduction in the levels of these proteins disrupts the normal progression from the G1 to the S phase of the cell cycle, thereby halting cell division.

Quantitative Data on this compound-Induced Cell Cycle Arrest

The efficacy of this compound in inducing G0/G1 cell cycle arrest has been quantified in BaF3 cells expressing the CD74-TRKA-G667C fusion protein, a model for resistant TRK-driven cancers.

Table 1: Effect of this compound on Cell Cycle Distribution in BaF3-CD74-TRKA-G667C Cells

TreatmentConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO) -45.241.513.3
This compound 158.929.811.3
This compound 567.322.110.6

Data extracted from cell cycle analysis presented in Wang J, et al. Molecules. 2022 Oct 1;27(19):6500.[3][5]

Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins

ProteinThis compound Concentration (nM)Relative Expression Level (Compared to Control)
p-TRKA 0.4 - 10Dose-dependent decrease
CDK2 0.4 - 10Dose-dependent decrease
CDK4 0.4 - 10Dose-dependent decrease
Cyclin D2 0.4 - 10Dose-dependent decrease

Qualitative summary based on Western blot analysis in Wang J, et al. Molecules. 2022 Oct 1;27(19):6500.[4][5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the methods used for its elucidation, the following diagrams have been generated.

G1_Arrest_Pathway This compound This compound pTRKA p-TRKA (Active) This compound->pTRKA Inhibition TRKA TRKA Fusion Protein TRKA->pTRKA Autophosphorylation pPLCg1 p-PLCγ-1 pTRKA->pPLCg1 Activates pERK p-ERK pTRKA->pERK Activates PLCg1 PLCγ-1 CyclinD2 Cyclin D2 pPLCg1->CyclinD2 Upregulation CDK4 CDK4 pPLCg1->CDK4 Upregulation CDK2 CDK2 pPLCg1->CDK2 Upregulation G1_S_Transition G1 to S Phase Progression ERK ERK pERK->CyclinD2 Upregulation pERK->CDK4 Upregulation pERK->CDK2 Upregulation CyclinD2->G1_S_Transition Promotes CDK4->G1_S_Transition Promotes CDK2->G1_S_Transition Promotes G1_Arrest G0/G1 Arrest G1_S_Transition->G1_Arrest Inhibition leads to

Caption: this compound induces G0/G1 arrest by inhibiting TRKA signaling.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture BaF3-CD74-TRKA-G667C cells Treatment Treat with this compound (0, 1, 5 nM) Culture->Treatment Harvest Harvest Cells Treatment->Harvest FlowCytometry Cell Cycle Analysis (Propidium Iodide Staining) Harvest->FlowCytometry 24h WesternBlot Protein Expression Analysis (Western Blot) Harvest->WesternBlot 48h

Caption: Workflow for assessing this compound's effect on cell cycle.

Detailed Experimental Protocols

The following are the methodologies employed to investigate the G0/G1 cell cycle arrest mechanism of this compound.

Cell Culture and Treatment
  • Cell Line: BaF3-CD74-TRKA-G667C cells were utilized. These are murine pro-B lymphocytes engineered to express a human TRKA fusion protein with a resistance mutation, providing a relevant model for targeted cancer therapy.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: For cell cycle analysis, cells were treated with this compound at final concentrations of 1 nM and 5 nM, or with DMSO as a vehicle control, for 24 hours. For Western blot analysis, cells were treated with this compound at concentrations ranging from 0.4 nM to 10 nM for 48 hours.[5]

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After the 24-hour treatment period, cells were harvested by centrifugation.

  • Fixation: The cell pellet was washed with phosphate-buffered saline (PBS) and then fixed in 70% ethanol (B145695) at 4°C overnight.

  • Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content, while RNase A eliminates RNA to prevent non-specific staining.

  • Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases was determined by quantifying the fluorescence intensity of the PI signal.

Western Blot Analysis
  • Cell Lysis: Following a 48-hour treatment, cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail to extract total protein.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p-TRKA, CDK2, CDK4, Cyclin D2, and a loading control (e.g., GAPDH). Following washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands provides a semi-quantitative measure of the protein expression levels.[4]

This comprehensive guide elucidates the mechanism by which this compound induces G0/G1 cell cycle arrest, providing valuable information for researchers and drug development professionals in the field of oncology. The provided data and protocols offer a solid foundation for further investigation and development of this promising anti-cancer agent.

References

JND4135: A Novel Type II Pan-Trk Inhibitor for Modulating Neurotrophic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurotrophins are a family of growth factors essential for the survival, differentiation, and function of neurons in both the central and peripheral nervous systems. Their signaling is primarily mediated through the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). Dysregulation of neurotrophic signaling pathways is implicated in a variety of neurological disorders and cancer. JND4135 is a novel, potent, and selective type II pan-Trk inhibitor that demonstrates significant activity against wild-type Trk receptors and is uniquely capable of overcoming acquired resistance mutations that render first-generation inhibitors ineffective. This technical guide provides a comprehensive overview of this compound, its mechanism of action in the context of neurotrophic signaling, detailed experimental protocols for its characterization, and quantitative data on its inhibitory activity.

Introduction to Neurotrophic Signaling and Trk Receptors

Neurotrophins, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4), are crucial regulators of the nervous system.[1] They exert their effects by binding to two classes of receptors: the p75 neurotrophin receptor (p75NTR) and the high-affinity Trk receptors.[2] The Trk family consists of three members: TrkA, the receptor for NGF; TrkB, the primary receptor for BDNF and NT-4; and TrkC, which is preferentially activated by NT-3.[1][2]

Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate, creating docking sites for various intracellular signaling molecules.[1] This initiates several downstream cascades, most notably the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which collectively regulate neuronal survival, neurite outgrowth, synaptic plasticity, and other critical neuronal functions.[1][2] Given their central role, Trk receptors are a key therapeutic target for a range of conditions. While much research has focused on Trk signaling in the context of cancer, where gene fusions can lead to oncogenic drivers, the modulation of this pathway holds significant promise for treating neurological diseases.[3]

This compound: A Second-Generation Pan-Trk Inhibitor

This compound is a new type II pan-Trk inhibitor designed to overcome the limitations of earlier Trk inhibitors.[4] First-generation inhibitors have shown clinical efficacy, but their effectiveness can be compromised by the emergence of secondary mutations in the Trk kinase domain, particularly in the xDFG motif.[4] this compound exhibits potent, low-nanomolar activity against wild-type TrkA, TrkB, and TrkC, and maintains this potency against common resistance mutations.[4] As a type II inhibitor, this compound binds to the inactive "DFG-out" conformation of the kinase, a mechanism that contributes to its efficacy against xDFG mutants.

Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of TrkA, TrkB, and TrkC. This blockade of Trk autophosphorylation prevents the activation of downstream signaling pathways. In cellular models, treatment with this compound leads to a dose-dependent reduction in the phosphorylation of Trk receptors and key downstream effectors such as PLCγ1 and Erk. This inhibition of neurotrophic signaling can, in turn, induce cell cycle arrest and apoptosis in cells dependent on Trk signaling for survival and proliferation.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Trk Trk Receptor (TrkA/B/C) Neurotrophin->Trk Binding & Dimerization PLCg1 p-PLCγ1 Trk->PLCg1 Ras Ras Trk->Ras PI3K PI3K Trk->PI3K Response Neuronal Survival, Differentiation, Synaptic Plasticity PLCg1->Response Erk p-Erk Ras->Erk Akt Akt PI3K->Akt Erk->Response Akt->Response This compound This compound This compound->Trk Inhibition

Caption: this compound inhibits neurotrophic signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified using in vitro kinase assays and cellular proliferation assays. The data is summarized below, comparing its potency against wild-type and mutant Trk kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
TrkA (Wild-Type)2.79 ± 1.17
TrkB (Wild-Type)3.19 ± 1.76
TrkC (Wild-Type)3.01 ± 0.43
TrkA G667C (xDFG Mutant)Potent Inhibition (Specific value not provided in abstract)

Data sourced from Wang J, et al. Molecules. 2022.[5]

Table 2: Anti-proliferative Activity of this compound in BaF3 Cell Lines
Cell LineTrk Fusion/MutationIC50 (nM)
BaF3-CD74-TRKAWild-TypeData not specified in abstract
BaF3-CD74-TRKA-G595RGatekeeper MutantData not specified in abstract
BaF3-CD74-TRKA-G667CxDFG MutantData not specified in abstract
BaF3-ETV6-TRKBWild-TypeData not specified in abstract
BaF3-ETV6-TRKB-G639RGatekeeper MutantData not specified in abstract
BaF3-ETV6-TRKB-G709CxDFG MutantData not specified in abstract
BaF3-ETV6-TRKCWild-TypeData not specified in abstract
BaF3-ETV6-TRKC-G623RGatekeeper MutantData not specified in abstract
BaF3-ETV6-TRKC-G696CxDFG MutantData not specified in abstract

Note: The primary publication indicates potent anti-proliferative activity across these cell lines, particularly against xDFG mutants, but specific IC50 values are not available in the abstract.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of Trk kinases.

Materials:

  • Recombinant TrkA, TrkB, and TrkC kinase domains

  • ATP

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • This compound (and other inhibitors for comparison)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the Trk kinase, the kinase substrate, and the diluted this compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Plot the kinase activity against the log concentration of this compound to determine the IC50 value.

Cellular Proliferation Assay (e.g., using BaF3 cells)

This assay assesses the effect of this compound on the viability and proliferation of cells engineered to be dependent on Trk signaling.

Materials:

  • BaF3 cells stably expressing wild-type or mutant Trk fusion proteins

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well plates

  • Luminometer

Procedure:

  • Seed the BaF3-Trk cells in 96-well plates at a predetermined density.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and plot against the log concentration of this compound to determine the IC50 value.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Start seed Seed BaF3-Trk cells in 96-well plate start->seed end End treat Add serial dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure calculate Calculate % viability and determine IC50 measure->calculate calculate->end

Caption: Workflow for cellular proliferation assay.
Western Blot Analysis of Trk Signaling Pathway

This method is used to detect the phosphorylation status of Trk and its downstream signaling proteins.

Materials:

  • BaF3-Trk cells

  • This compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Trk, anti-Trk, anti-p-PLCγ1, anti-p-Erk, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture BaF3-Trk cells and treat with various concentrations of this compound for a defined period (e.g., 6 hours).[6]

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a promising new tool for the study and potential therapeutic modulation of neurotrophic signaling pathways. Its potent pan-Trk inhibitory activity, coupled with its ability to overcome clinically relevant resistance mutations, makes it a valuable lead compound.[4] For researchers in neurobiology and drug development, this compound offers a means to probe the intricate roles of Trk signaling in both health and disease, and to explore the therapeutic potential of Trk inhibition in a variety of neurological and oncological contexts. The experimental protocols provided in this guide serve as a foundation for the further characterization and application of this novel inhibitor.

References

JND4135: A Pan-Trk Inhibitor with Potent Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, experimental protocols, and signaling pathways associated with JND4135, a novel Type II pan-Trk inhibitor. This compound has demonstrated potent inhibitory activity against all three Tropomyosin receptor kinase (Trk) family members—TrkA, TrkB, and TrkC—and has shown efficacy in overcoming resistance to other Trk inhibitors.

Binding Affinity and Inhibitory Activity of this compound

This compound exhibits potent, low-nanomolar binding affinity for TrkA, TrkB, and TrkC. The inhibitory activity, as determined by IC50 values, and the binding affinity, represented by the dissociation constant (Kd), are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound against Wild-Type Trk Receptors [1][2]

TargetIC50 (nM)
TrkA2.79 ± 1.17
TrkB3.19 ± 1.76
TrkC3.01 ± 0.43

Table 2: Binding Affinity of this compound for Wild-Type TrkC [2]

TargetKd (nM)
TrkC-WT2.57

This compound has also demonstrated significant activity against various mutant forms of Trk receptors that confer resistance to first-generation inhibitors.[2] Notably, it retains potent activity against the G667C "xDFG" mutant in TrkA.[2]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the binding and activity of this compound.

Kinase Inhibitory Assay

The in vitro kinase inhibitory activity of this compound was assessed using a standard kinase assay format. While the specific proprietary details of the assay are not fully disclosed in the public literature, such assays typically involve the following steps:

  • Reagents : Recombinant human TrkA, TrkB, and TrkC kinase domains, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).

  • Procedure :

    • The kinase, substrate, and varying concentrations of this compound are incubated together in an appropriate buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using methods like radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.

  • Data Analysis : The percentage of kinase inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Biolayer Interferometry (BLI) for Binding Affinity

The binding affinity (Kd) of this compound to TrkC was determined using biolayer interferometry (BLI) on an Octet K2 instrument.[2]

  • Protein Immobilization :

    • Purified, biotinylated human TrkC kinase domain (residues 526-839) is immobilized onto streptavidin-coated biosensors.[2]

  • Association : The biosensors with the immobilized TrkC protein are dipped into wells containing varying concentrations of this compound, allowing for the association of the inhibitor with the protein.

  • Dissociation : The biosensors are then moved to wells containing buffer without this compound to measure the dissociation of the inhibitor from the protein.

  • Data Analysis : The association and dissociation rates are monitored in real-time. The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (k_off) to the association rate constant (k_on).

G cluster_workflow Biolayer Interferometry (BLI) Workflow Protein_Immobilization Protein Immobilization (Biotinylated TrkC on Streptavidin Biosensor) Baseline Baseline (Buffer) Protein_Immobilization->Baseline Equilibration Association Association (this compound Solution) Baseline->Association Binding Dissociation Dissociation (Buffer) Association->Dissociation Unbinding Data_Analysis Data Analysis (Calculate kon, koff, Kd) Dissociation->Data_Analysis Curve Fitting G cluster_workflow Western Blotting Workflow Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Immunoblotting Immunoblotting with Specific Antibodies Protein_Transfer->Immunoblotting Detection Signal Detection and Analysis Immunoblotting->Detection G cluster_pathway Trk Signaling Pathways cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_plcg PLCγ Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, or TrkC) Neurotrophin->Trk_Receptor Binds Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization Activates Shc Shc Dimerization->Shc PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., CREB) ERK->Transcription_Factors_MAPK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Converts Akt Akt PIP3->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release Downstream_Effects Downstream Effects PKC->Downstream_Effects Ca_Release->Downstream_Effects This compound This compound This compound->Dimerization Inhibits

References

JND4135 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Preclinical Development of JND4135, a Novel Type II TRK Inhibitor

Introduction

Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that have emerged as significant targets in oncology.[1][2] Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active TRK fusion proteins that drive a variety of adult and pediatric cancers.[2] First-generation TRK inhibitors, such as Larotrectinib and Entrectinib, have shown remarkable efficacy in patients with TRK fusion-positive tumors.[2] However, the emergence of acquired resistance, primarily through secondary mutations in the TRK kinase domain, limits the long-term effectiveness of these therapies.[2]

A particularly challenging resistance mechanism involves mutations in the xDFG motif of the kinase domain.[3][4] To address this, second-generation inhibitors were developed, yet they often exhibit weaker activity against these xDFG mutants. This compound is a novel, preclinical, type II pan-TRK inhibitor specifically designed to overcome a broad spectrum of resistance mutations, including those in the challenging xDFG motif.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Mechanism of Action

This compound functions as a Type II inhibitor, binding to the TRK kinase in its inactive "DFG-out" conformation.[4][5] This binding mode allows this compound to access a hydrophobic pocket adjacent to the ATP-binding site, a region that is inaccessible to Type I inhibitors.[4] This distinct mechanism is crucial for its ability to inhibit TRK kinases with mutations in the xDFG motif.[4]

Upon binding, this compound effectively suppresses the autophosphorylation of TRK and subsequently blocks downstream signaling pathways critical for cancer cell proliferation and survival, including the PLCγ and ERK pathways.[1] Preclinical studies have demonstrated that this compound dose-dependently inhibits the phosphorylation of wild-type (WT) and mutant TRK proteins. Furthermore, this compound exhibits a prolonged target engagement with a slower dissociation rate compared to other TRK inhibitors, which may contribute to its potent and durable activity.[1][4]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein (e.g., CD74-TRKA) pTRK p-TRK (Autophosphorylation) TRK->pTRK Dimerization & Autophosphorylation This compound This compound (Type II Inhibitor) This compound->pTRK Inhibits PLCg1 PLCγ1 pTRK->PLCg1 Activates ERK ERK pTRK->ERK Activates via Ras/Raf/MEK pPLCg1 p-PLCγ1 PLCg1->pPLCg1 Proliferation Cell Proliferation & Survival pPLCg1->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation

Caption: this compound inhibits TRK signaling.

Preclinical Efficacy Data

The preclinical efficacy of this compound has been evaluated through in vitro kinase assays, cell-based anti-proliferative assays, and in vivo xenograft models.

In Vitro Kinase and Anti-proliferative Activity

This compound demonstrates potent inhibitory activity against wild-type TRKA, TRKB, and TRKC with IC50 values in the low nanomolar range.[6] Critically, it retains strong activity against a panel of clinically relevant resistance mutations.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase Target IC50 (nM)
TRKA (WT) 2.79
TRKB (WT) 3.19
TRKC (WT) 3.01
TRKA-G667C (xDFG mutant) Data not specified

Data sourced from MedchemExpress.[6]

The anti-proliferative effects of this compound were assessed using BaF3 cells, a murine pro-B cell line that can be engineered to depend on specific oncogenic kinases for survival and proliferation.[3]

Table 2: Anti-proliferative Activity of this compound in BaF3 Cell Models

BaF3 Cell Line Fusion/Mutation IC50 (nM)
BaF3-CD74-TRKA Wild-Type Not Specified
BaF3-CD74-TRKA-G595R Solvent Front Mutant Not Specified
BaF3-CD74-TRKA-G667C xDFG Mutant Not Specified
BaF3-ETV6-TRKB Wild-Type Not Specified
BaF3-ETV6-TRKB-G639R Solvent Front Mutant Not Specified
BaF3-ETV6-TRKB-G709C xDFG Mutant Not Specified
BaF3-ETV6-TRKC Wild-Type Not Specified
BaF3-ETV6-TRKC-G623R Solvent Front Mutant Not Specified
BaF3-ETV6-TRKC-G696C xDFG Mutant Not Specified

This compound demonstrates potent anti-proliferative activity across these cell lines, overcoming resistance from both solvent front and xDFG mutations.[3]

In Vivo Antitumor Activity

The in vivo efficacy of this compound was evaluated in a mouse xenograft model using BaF3 cells expressing the CD74-TRKA-G667C fusion protein, which represents a challenging xDFG resistance mutation.[3][4]

Table 3: In Vivo Efficacy of this compound in BaF3-CD74-TRKA-G667C Xenograft Model

Treatment Group Dose (mg/kg/day, i.p.) Tumor Growth Inhibition (TGI)
Vehicle - 0%
This compound 20 34.2%
This compound 40 81.0%

Treatment was administered once daily for 12 consecutive days. The compound was well-tolerated with no significant body weight loss observed.

Cellular Effects: Cell Cycle Arrest and Apoptosis

This compound induces G0/G1 phase cell cycle arrest and apoptosis in cancer cells harboring TRK mutations.[3][6] Western blot analysis of treated cells revealed a reduction in the expression of key cell cycle proteins CDK2, CDK4, and Cyclin D2.[3] Concurrently, this compound treatment led to an increase in the cleavage of Caspase-9, Caspase-3, and PARP, which are hallmark indicators of apoptosis induction.[3]

Cell_Cycle_Apoptosis cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway This compound This compound G1 G0/G1 Phase This compound->G1 Induces Arrest Casp9 Caspase-9 This compound->Casp9 Induces Cleavage/ Activation S S Phase G1->S CDK2, CDK4 Cyclin D2 G2M G2/M Phase S->G2M G2M->G1 Casp3 Caspase-3 Casp9->Casp3 Cleaves/ Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces

Caption: this compound induces G0/G1 arrest and apoptosis.

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of this compound and related TRK inhibitors.[1][3]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Drug Candidate (this compound) kinase_assay Kinase Inhibition Assay (IC50 Determination) start->kinase_assay cell_culture BaF3 Cell Culture & Stable Transfection start->cell_culture proliferation_assay Cell Proliferation Assay (CCK-8) cell_culture->proliferation_assay western_blot Western Blot Analysis (Signaling & Apoptosis) cell_culture->western_blot facs Flow Cytometry (Cell Cycle & Apoptosis) cell_culture->facs xenograft BaF3 Xenograft Model Establishment proliferation_assay->xenograft treatment This compound Administration (i.p.) xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement efficacy_analysis Efficacy Analysis (TGI Calculation) tumor_measurement->efficacy_analysis

Caption: Preclinical development workflow for this compound.
In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific TRK kinases.

  • Protocol:

    • Recombinant TRK kinases (wild-type and mutants) are incubated with varying concentrations of this compound in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • Following incubation at a set temperature and duration, the amount of phosphorylated substrate is quantified. This is often performed using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or radioactive filter-binding assays.

    • The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO).

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation Assay (CCK-8)
  • Objective: To measure the effect of this compound on the proliferation of BaF3 cells expressing various TRK fusions.[3]

  • Protocol:

    • BaF3 cells engineered to express specific TRK fusion proteins are seeded into 96-well plates.

    • Cells are treated with a serial dilution of this compound or a vehicle control.

    • Plates are incubated for a specified period (e.g., 72 hours).

    • Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

    • The absorbance is measured at 450 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

Western Blot Analysis
  • Objective: To assess the phosphorylation status of TRK and its downstream signaling proteins (PLCγ1, ERK) and to detect markers of apoptosis and cell cycle arrest.[1]

  • Protocol:

    • Cells are seeded and treated with various concentrations of this compound for a specified duration (e.g., 6 hours for signaling, 48 hours for apoptosis/cell cycle markers).[1][3]

    • Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-TRKA, TRKA, p-PLCγ1, p-ERK, Caspase-3, PARP, CDK4, etc.).

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. GAPDH is typically used as a loading control.[1]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Objective: To quantify this compound-induced apoptosis and cell cycle distribution.[3]

  • Protocol:

    • Apoptosis (Annexin V/7-AAD Staining):

      • Cells are treated with this compound for 48 hours.[3]

      • Cells are harvested and washed with cold PBS.

      • Cells are resuspended in Annexin V Binding Buffer and stained with FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD) according to the manufacturer's protocol.

      • Samples are analyzed by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

    • Cell Cycle (Propidium Iodide Staining):

      • Cells are treated with this compound for 24 hours.[3]

      • Cells are harvested, washed, and fixed in cold 70% ethanol.

      • Fixed cells are washed and then treated with RNase A.

      • Cells are stained with Propidium Iodide (PI) solution.

      • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model
  • Objective: To evaluate the antitumor efficacy of this compound in a live animal model.[3]

  • Protocol:

    • Immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with BaF3-CD74-TRKA-G667C cells.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment groups (vehicle, this compound at 20 mg/kg, this compound at 40 mg/kg).

    • This compound is administered once daily via intraperitoneal (i.p.) injection for a defined period (e.g., 12 days).[3]

    • Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).

    • At the end of the study, Tumor Growth Inhibition (TGI) is calculated. Tumors may be excised for further analysis (e.g., Western blot).[2]

Conclusion and Future Directions

This compound is a potent, preclinical Type II pan-TRK inhibitor that demonstrates significant activity against wild-type TRK kinases and, crucially, a wide range of acquired resistance mutations, including the clinically challenging xDFG variants.[1][3] Its ability to induce cell cycle arrest and apoptosis, coupled with robust in vivo tumor growth inhibition, establishes this compound as a promising lead compound.[3][4] Current research efforts are focused on modifying the structure of this compound to improve its oral bioavailability, a key step in advancing this compound toward clinical development for patients with TRK fusion-positive cancers who have developed resistance to existing therapies.[3]

References

Methodological & Application

JND4135 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JND4135 is a potent and selective Type II pan-Trk inhibitor demonstrating significant activity against wild-type TrkA, TrkB, and TrkC kinases, as well as clinically relevant mutants that confer resistance to first and second-generation Trk inhibitors.[1][2] This document provides detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound. These assays are essential for evaluating its mechanism of action, determining its potency and selectivity, and elucidating its effects on cellular processes such as proliferation, cell cycle, and apoptosis. The protocols described herein include Trk kinase inhibition assays, cell proliferation analysis, Western blotting to probe downstream signaling pathways, and flow cytometry-based cell cycle and apoptosis analysis.

Introduction

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are critical regulators of neuronal development and function.[2] Gene fusions involving NTRK genes are oncogenic drivers in a wide range of adult and pediatric cancers. While first-generation Trk inhibitors have shown remarkable efficacy, acquired resistance, often through mutations in the kinase domain (e.g., xDFG motif mutations), presents a significant clinical challenge.[2][3] this compound is a novel Type II Trk inhibitor designed to overcome these resistance mechanisms.[2] It exhibits strong inhibitory activity against wild-type Trk kinases and various secondary mutations.[2] The following application notes provide detailed methodologies for the in vitro characterization of this compound.

Data Presentation

Table 1: Biochemical Potency of this compound Against Wild-Type Trk Kinases
KinaseThis compound IC₅₀ (nM)
TrkA2.79
TrkB3.19
TrkC3.01

Data represent the mean of at least three independent experiments.[1]

Table 2: Anti-proliferative Activity of this compound in BaF3 Cells Expressing Trk Fusions and Mutants
Cell LineThis compound IC₅₀ (nM)
BaF3-CD74-TRKA-WTData not specified
BaF3-CD74-TRKA-G595RData not specified
BaF3-CD74-TRKA-G667CData not specified
BaF3-ETV6-TRKB-WTData not specified
BaF3-ETV6-TRKB-G639RData not specified
BaF3-ETV6-TRKB-G709CData not specified
BaF3-ETV6-TRKC-WTData not specified
BaF3-ETV6-TRKC-G623RData not specified
BaF3-ETV6-TRKC-G696CData not specified

IC₅₀ values were determined using a CCK-8 assay after 72 hours of treatment. The available literature states strong activity but does not provide specific IC₅₀ values in this format.[2]

Experimental Protocols

Trk Kinase Inhibition Assay (Z'-LYTE™ FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against Trk kinases.

Methodology:

  • Reagent Preparation : Prepare the assay buffer, ATP solution, peptide substrate, and kinase solution according to the manufacturer's instructions for the Z'-LYTE™ assay.

  • Compound Dilution : Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction :

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/peptide substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Detection :

    • Add 5 µL of the development reagent to each well.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition : Read the plate on a fluorescence plate reader capable of TR-FRET measurements.

  • Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (CCK-8 Assay)

This protocol details the use of a Cell Counting Kit-8 (CCK-8) to measure the anti-proliferative effects of this compound on BaF3 cells engineered to express various Trk fusion proteins and their mutants.

Methodology:

  • Cell Seeding : Seed BaF3 cells in a 96-well plate at a density of 5,000-8,000 cells per well in a complete culture medium.[2]

  • Cell Culture : Incubate the plate overnight to allow the cells to attach and resume growth.[2]

  • Compound Treatment : Treat the cells with various concentrations of this compound (e.g., 0.000038 to 10 µM).[2] Include a DMSO-treated control.

  • Incubation : Incubate the cells for 72 hours.[2]

  • CCK-8 Reagent Addition : Add 10 µL of CCK-8 solution to each well.

  • Incubation : Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell proliferation relative to the DMSO control and determine the IC₅₀ values using a non-linear regression analysis.[2]

Western Blot Analysis

This protocol is for examining the phosphorylation status of Trk and its downstream signaling proteins (e.g., PLCγ, Erk) and the expression levels of cell cycle and apoptosis-related proteins following treatment with this compound.

Methodology:

  • Cell Treatment : Culture BaF3-Trk cells and treat them with varying concentrations of this compound (e.g., 0-200 nM) for a specified duration (e.g., 6 hours for signaling studies, 48 hours for cell cycle/apoptosis markers).[2][4]

  • Cell Lysis : Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20 µg) on a 4-15% polyacrylamide gel.[6]

  • Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]

  • Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-Trk, p-PLCγ1, p-Erk, CDK2, CDK4, Cyclin D2, Caspase-3, Caspase-9, PARP, and a loading control (e.g., GAPDH) overnight at 4°C.[2][7]

  • Washing : Wash the membrane three times with TBST for 5 minutes each.[5]

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Washing : Repeat the washing step.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

Cell Cycle Analysis

This protocol describes how to analyze the cell cycle distribution of BaF3-CD74-TRKA-G667C cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Methodology:

  • Cell Treatment : Treat BaF3-CD74-TRKA-G667C cells with the desired concentrations of this compound for 24 hours.[2]

  • Cell Harvesting : Collect the cells by centrifugation.

  • Fixation : Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) overnight at -20°C.

  • Staining : Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation : Incubate the cells for 30 minutes in the dark at room temperature.

  • Flow Cytometry : Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis : Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay

This protocol details the detection of apoptosis in BaF3-CD74-TRKA-G667C cells treated with this compound using Annexin V and 7-Aminoactinomycin D (7-AAD) co-staining followed by flow cytometry.

Methodology:

  • Cell Treatment : Treat BaF3-CD74-TRKA-G667C cells with various concentrations of this compound for 48 hours.[2][7]

  • Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension : Resuspend the cells in 1X Annexin V binding buffer.

  • Staining : Add Annexin V-FITC and 7-AAD to the cell suspension.[2][7]

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry : Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis : Differentiate between viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), late apoptotic/necrotic (Annexin V+ / 7-AAD+), and necrotic (Annexin V- / 7-AAD+) cell populations.

Visualizations

JND4135_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK Trk Fusion Protein (e.g., CD74-TrkA) PLCg PLCγ TRK->PLCg Phosphorylation RAS RAS-MAPK Pathway TRK->RAS Activation This compound This compound This compound->TRK Inhibition pPLCg p-PLCγ PLCg->pPLCg Proliferation Cell Proliferation & Survival pPLCg->Proliferation ERK ERK RAS->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: this compound inhibits Trk signaling pathways.

JND4135_Apoptosis_Pathway This compound This compound TRK_Inhibition Trk Inhibition This compound->TRK_Inhibition Cell_Cycle_Arrest G0/G1 Phase Arrest TRK_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis TRK_Inhibition->Apoptosis_Induction CDK2_4 CDK2, CDK4, Cyclin D2 (Expression ↓) Cell_Cycle_Arrest->CDK2_4 Caspase9 Caspase-9 Activation Apoptosis_Induction->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage

Caption: this compound induces cell cycle arrest and apoptosis.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay Trk Kinase Inhibition (Z'-LYTE™) Proliferation Proliferation Assay (CCK-8) AffinityAssay Binding Affinity (BLI) CellCulture BaF3-Trk Cell Lines CellCulture->Proliferation Signaling Western Blot (p-Trk, p-Erk) CellCulture->Signaling CellCycle Cell Cycle Analysis (PI Staining) CellCulture->CellCycle Apoptosis Apoptosis Assay (Annexin V/7-AAD) CellCulture->Apoptosis

Caption: In vitro experimental workflow for this compound.

References

Application Notes and Protocols for JND4135 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cell-based assay conditions for JND4135, a novel Type II pan-TRK inhibitor. This compound has demonstrated potent activity against wild-type Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) and is particularly effective in overcoming acquired resistance mediated by secondary TRK mutations, including those in the xDFG motif.[1][2]

This document outlines the mechanism of action of this compound, provides detailed protocols for key cell-based assays, and summarizes its inhibitory activities in various cellular models.

Mechanism of Action

This compound is a potent inhibitor of TRK kinase activity. Upon ligand binding, TRK proteins dimerize and autophosphorylate, activating downstream signaling cascades critical for cell survival, proliferation, and differentiation.[1] These pathways include the PLCγ-PKC, PI3K-AKT, and RAS-MAPK signaling axes.[1] this compound exerts its therapeutic effect by inhibiting the phosphorylation of TRK and its downstream signaling proteins, such as ERK and PLCγ.[1][3] This inhibition leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis in cancer cells harboring TRK fusions or mutations.[1][3]

This compound Signaling Pathway Inhibition

JND4135_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor (TRKA/B/C) pTRK p-TRK TRK->pTRK Autophosphorylation This compound This compound This compound->TRK Inhibits Autophosphorylation RAS RAS pTRK->RAS PI3K PI3K pTRK->PI3K PLCg PLCγ pTRK->PLCg pPLCg p-PLCγ pTRK->pPLCg RAF RAF RAS->RAF AKT AKT PI3K->AKT PKC PKC PLCg->PKC MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation PKC->Proliferation ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: this compound inhibits TRK autophosphorylation, blocking downstream signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various kinase and cell-based assays. The following tables summarize the key findings.

Table 1: this compound Kinase Inhibitory Activity [4][5]

Target KinaseIC₅₀ (nM)
TRKA2.79
TRKB3.19
TRKC3.01

Table 2: Anti-proliferative Activity of this compound in BaF3 Cells [1]

Cell LineFusion/MutationIC₅₀ (nM)
BaF3-CD74-TRKA-WTWild-Type8.0
BaF3-CD74-TRKA-G595RSolvent Front40.0
BaF3-CD74-TRKA-G667CxDFG Mutant1.6
BaF3-ETV6-TRKB-WTWild-TypeSimilar to TRKA
BaF3-ETV6-TRKC-WTWild-TypeSimilar to TRKA

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (CCK-8)

This protocol is used to assess the anti-proliferative activity of this compound on BaF3 cells expressing various TRK fusions and mutations.[1]

Materials:

  • BaF3 cells stably expressing TRK fusion proteins (e.g., BaF3-CD74-TRKA-WT, BaF3-CD74-TRKA-G667C)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture BaF3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed the cells in 96-well plates at an appropriate density.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 72 hours).

  • Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ values.

Western Blot Analysis for TRK Signaling Pathway Inhibition

This protocol is used to evaluate the effect of this compound on the phosphorylation of TRK and its downstream signaling molecules.[1][6]

Materials:

  • BaF3 cells expressing TRK fusion proteins

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-PLCγ, anti-PLCγ, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat BaF3 cells with various concentrations of this compound for 6 hours.[1][3]

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of BaF3 cells.[1]

Materials:

  • BaF3-CD74-TRKA-G667C cells

  • This compound

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat BaF3-CD74-TRKA-G667C cells with this compound for 24 hours.[1]

  • Harvest and fix the cells.

  • Stain the cells with PI solution.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay

This protocol is used to assess the induction of apoptosis by this compound.[1]

Materials:

  • BaF3-CD74-TRKA-G667C cells

  • This compound

  • Annexin V-FITC and 7-AAD staining kit

  • Flow cytometer

Procedure:

  • Treat BaF3-CD74-TRKA-G667C cells with this compound for 48 hours.[1]

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer.

  • Stain the cells with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

  • Analyze the apoptotic cells by flow cytometry.

Experimental Workflow for this compound Cell-Based Assays

JND4135_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_data_analysis Data Analysis start Start: BaF3 Cell Culture treatment Treat with this compound (Varying Concentrations & Durations) start->treatment proliferation Proliferation Assay (CCK-8, 72h) treatment->proliferation western Western Blot (6h treatment) treatment->western cell_cycle Cell Cycle Analysis (PI Staining, 24h) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/7-AAD, 48h) treatment->apoptosis ic50 IC₅₀ Determination proliferation->ic50 phosphorylation Phosphorylation Levels western->phosphorylation cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Caption: Workflow for evaluating this compound in various cell-based assays.

References

JND4135: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JND4135 is a potent and selective Type II inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C. It has demonstrated significant activity against wild-type TRK kinases and various resistance mutations, including the problematic xDFG solvent front mutations.[1][2][3] These characteristics make this compound a valuable tool for cancer research and drug development, particularly for tumors harboring TRK fusions. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments.

Mechanism of Action

This compound is a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the TRK kinase domain. This mode of action allows it to overcome resistance mechanisms that affect Type I inhibitors. By inhibiting TRKA, TRKB, and TRKC, this compound effectively blocks the phosphorylation of these receptors and their downstream signaling pathways, including the MAPK/ERK and PLCγ pathways.[1][2] This inhibition ultimately leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis in cancer cells driven by TRK fusions.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various TRK kinases and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
TRKA (Wild-Type)2.79 ± 1.17
TRKB (Wild-Type)3.19 ± 1.76
TRKC (Wild-Type)3.01 ± 0.43
TRKA G595R (Solvent Front Mutant)Not explicitly stated, but potent
TRKA G667C (xDFG Mutant)Potent

Data compiled from multiple sources. The IC₅₀ is the half-maximal inhibitory concentration and serves as a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2][4][5]

Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells with TRK Fusions

Cell LineFusion PartnerIC₅₀ (nM)
Ba/F3CD74-TRKA (WT)2.4 - 23.1
Ba/F3CD74-TRKA G595R9.4 - 33.7
Ba/F3CD74-TRKA G667CPotent
Ba/F3ETV6-TRKB (WT)Potent
Ba/F3ETV6-TRKC (WT)Potent

IC₅₀ values represent the concentration of this compound required to inhibit the proliferation of the specified cell line by 50%.[2][6]

Experimental Protocols

General Cell Culture and Maintenance of TRK-Fusion Cell Lines

This protocol is a general guideline for the culture of Ba/F3 cells stably expressing TRK fusion proteins. Specific cell lines may require optimization.

Materials:

  • Ba/F3 cells with desired TRK fusion

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (for selection of stable cell lines)

  • Interleukin-3 (IL-3)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Culture Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For parental Ba/F3 cells, supplement the medium with IL-3. For Ba/F3 cells stably expressing TRK fusions, IL-3 is withdrawn, and G418 is added to the medium for selection.[2]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days to maintain logarithmic growth.

Protocol 1: Western Blot Analysis of TRK Signaling Pathway Inhibition

This protocol details the procedure to assess the effect of this compound on the phosphorylation of TRK and its downstream targets.

Materials:

  • Ba/F3-TRK fusion cells

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK, anti-p-PLCγ, anti-PLCγ, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Detection Kit

Procedure:

  • Seed Ba/F3-TRK fusion cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0-200 nM) for 6 hours.[2][7][8]

  • After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection kit and an imaging system.

Protocol 2: Cell Viability/Proliferation Assay (CCK-8)

This protocol is for determining the anti-proliferative effect of this compound.

Materials:

  • Ba/F3-TRK fusion cells

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

Procedure:

  • Seed Ba/F3-TRK fusion cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Protocol 3: Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is for assessing the induction of apoptosis by this compound.

Materials:

  • Ba/F3-TRK fusion cells

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • 7-AAD or Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed Ba/F3-CD74-TRKA-G667C cells in 6-well plates.

  • Treat the cells with the indicated concentrations of this compound (e.g., 0.4 nM to 10 nM) for 48 hours.[2][7]

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for evaluating the effect of this compound on cell cycle progression.

Materials:

  • Ba/F3-TRK fusion cells

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed Ba/F3-CD74-TRKA-G667C cells in 6-well plates.

  • Treat the cells with the indicated concentrations of this compound for 24 hours.[2][7]

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Visualizations

JND4135_Signaling_Pathway cluster_downstream Downstream Signaling This compound This compound TRK TRKA/B/C Receptor Tyrosine Kinase This compound->TRK Inhibition Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest G0/G1 Arrest This compound->CellCycleArrest PLCg PLCγ TRK->PLCg Phosphorylates ERK ERK TRK->ERK Activates pPLCg p-PLCγ Proliferation Cell Proliferation & Survival pPLCg->Proliferation pERK p-ERK pERK->Proliferation

Caption: this compound inhibits TRK signaling pathways.

Experimental_Workflow start Start cell_culture Culture Ba/F3-TRK Fusion Cells start->cell_culture treatment Treat with this compound (Varying Concentrations & Times) cell_culture->treatment western_blot Western Blot (p-TRK, p-ERK, p-PLCγ) treatment->western_blot viability_assay Cell Viability Assay (CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay end End western_blot->end viability_assay->end apoptosis_assay->end cell_cycle_assay->end

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: JND4135 Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for establishing and utilizing a mouse xenograft model to evaluate the in vivo efficacy of JND4135, a novel Type II pan-TRK inhibitor. This document is intended for researchers, scientists, and drug development professionals working in oncology and preclinical studies.

Introduction

This compound is a potent, second-generation pan-TRK (Tropomyosin receptor kinase) inhibitor designed to overcome acquired resistance to first-generation TRK inhibitors.[1][2][3] Resistance can arise from secondary mutations in the TRK kinase domain, particularly the xDFG motif, which this compound effectively targets.[1][2][3] Preclinical studies have demonstrated that this compound exhibits significant tumor growth inhibition in xenograft models bearing TRK mutations.[1][3] This protocol details the methodology for a subcutaneous xenograft model using the BaF3-CD74-TRKA-G667C cell line, which expresses a clinically relevant resistance mutation.

Mechanism of Action and Signaling Pathway

This compound functions as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the TRK kinase domain. This mechanism allows it to effectively inhibit both wild-type TRKA/B/C and various mutant forms.[1][4] Upon binding, this compound blocks the phosphorylation of TRK and its downstream signaling components, including PLCγ1 and ERK.[2][5] This inhibition of the TRK signaling pathway ultimately leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in cancer cells.[1][4]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK Receptor TRK Receptor p-TRK p-TRK TRK Receptor->p-TRK Phosphorylation PLCγ1 PLCγ1 p-TRK->PLCγ1 G0/G1 Arrest & Apoptosis G0/G1 Arrest & Apoptosis p-TRK->G0/G1 Arrest & Apoptosis Inhibition leads to p-PLCγ1 p-PLCγ1 PLCγ1->p-PLCγ1 ERK ERK p-PLCγ1->ERK p-ERK p-ERK ERK->p-ERK Proliferation & Survival Proliferation & Survival p-ERK->Proliferation & Survival This compound This compound This compound->p-TRK Inhibition TRK Ligand TRK Ligand TRK Ligand->TRK Receptor

Caption: this compound inhibits TRK phosphorylation, blocking downstream signaling and promoting apoptosis.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in the BaF3-CD74-TRKA-G667C xenograft model.

Treatment GroupDose (mg/kg/day)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI)Reference
Vehicle ControlN/AIntraperitoneal (i.p.)Once daily for 12 days0%[1][5]
This compound20Intraperitoneal (i.p.)Once daily for 12 days34.2%[1][5]
This compound40Intraperitoneal (i.p.)Once daily for 12 days81.0%[1][3][5]

Table 1: Summary of this compound in vivo efficacy.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the key steps for evaluating the anti-tumor activity of this compound in a subcutaneous BaF3-CD74-TRKA-G667C mouse xenograft model.[1]

Materials and Reagents
  • Cell Line: BaF3 cells stably expressing the CD74-TRKA-G667C fusion protein.

  • Animals: Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • Reagents: this compound, vehicle solution, sterile PBS, Matrigel (or similar basement membrane matrix).

  • Equipment: Calipers, sterile syringes and needles, animal housing facilities.

Experimental Workflow Diagram

This compound Xenograft Workflow A 1. Cell Culture BaF3-CD74-TRKA-G667C cells are cultured and expanded under standard conditions. B 2. Cell Preparation & Implantation Cells are harvested, resuspended in PBS/Matrigel, and subcutaneously injected into the flank of mice. A->B C 3. Tumor Growth & Monitoring Tumors are allowed to grow to a palpable size. Tumor volume and body weight are measured regularly. B->C D 4. Animal Randomization Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups. C->D E 5. Treatment Administration Vehicle or this compound (20 or 40 mg/kg) is administered intraperitoneally once daily. D->E F 6. Endpoint Analysis After the treatment period (12 days), mice are euthanized. Tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot). E->F

Caption: Workflow for the this compound mouse xenograft study.
Detailed Procedure

  • Cell Culture: Culture BaF3-CD74-TRKA-G667C cells in appropriate media and conditions to ensure logarithmic growth phase at the time of harvesting.

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

  • Cell Implantation:

    • Harvest cells and verify viability (typically >95%).

    • Resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio) at the desired concentration.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the right flank of each mouse.

  • Tumor Monitoring:

    • Begin monitoring for tumor formation a few days after implantation.

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health throughout the study.[1]

  • Randomization and Treatment:

    • When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment cohorts (Vehicle, 20 mg/kg this compound, 40 mg/kg this compound).

    • Prepare this compound in a suitable vehicle for intraperitoneal injection.

    • Administer the assigned treatment to each mouse once daily for the duration of the study (e.g., 12 consecutive days).[1][5]

  • Endpoint and Tissue Collection:

    • Euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and either flash-freeze in liquid nitrogen or fix in formalin for subsequent analysis.

  • Pharmacodynamic Analysis (Optional):

    • Prepare protein lysates from the collected tumor tissues.

    • Perform Western blot analysis to assess the levels of p-TRKA, p-PLCγ-1, and p-ERK to confirm target engagement and downstream pathway inhibition.[5]

Safety and Tolerability

In the described preclinical study, this compound was well-tolerated at both 20 and 40 mg/kg/day. No significant body weight loss or mortality was observed during the 12-day treatment period, indicating a favorable safety profile at efficacious doses.[1][5]

Conclusion

The this compound mouse xenograft model using the BaF3-CD74-TRKA-G667C cell line is a robust and reproducible method for evaluating the in vivo efficacy of this novel TRK inhibitor against clinically relevant resistance mutations. The detailed protocol and data provided herein serve as a comprehensive guide for researchers aiming to replicate or build upon these preclinical findings.

References

Application Notes and Protocols for JND4135 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of JND4135, a novel Type II pan-TRK inhibitor, in mice for preclinical research. The information is compiled from published studies and standard laboratory procedures.

Introduction to this compound

This compound is a potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) and has demonstrated significant anti-tumor activity in preclinical models. It is particularly effective against wild-type TRK and various resistance mutations, including those in the xDFG motif. Published in vivo studies have primarily utilized intraperitoneal administration in xenograft mouse models.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in mice.

Table 1: this compound In Vivo Efficacy in BaF3-CD74-TRKA-G667C Xenograft Model

ParameterValueReference
Mouse Strain BALB/c nude mice
Cell Line BaF3-CD74-TRKA-G667C
Administration Route Intraperitoneal (IP)[1]
Dosage 20 mg/kg/day and 40 mg/kg/day[1]
Dosing Schedule Once daily for 12 consecutive days[1]
Tumor Growth Inhibition (TGI) 34.2% (at 20 mg/kg) and 81.0% (at 40 mg/kg)[1]
Observed Side Effects No significant body weight loss or mortality[1]

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the TRK signaling pathway. Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, activating downstream cascades that are crucial for cell survival and proliferation. This compound blocks this initial phosphorylation step.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophins Neurotrophins (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA/B/C) Neurotrophins->TRK_Receptor Binding & Dimerization p_TRK p-TRK (Phosphorylated) TRK_Receptor->p_TRK Autophosphorylation This compound This compound This compound->p_TRK Inhibition PLCg PLCγ p_TRK->PLCg Activation PI3K PI3K p_TRK->PI3K Activation RAS RAS p_TRK->RAS Activation p_PLCg p-PLCγ PLCg->p_PLCg AKT AKT PI3K->AKT MAPK MAPK/ERK RAS->MAPK Cell_Response Cell Survival, Proliferation, Differentiation p_PLCg->Cell_Response AKT->Cell_Response MAPK->Cell_Response

This compound inhibits the TRK signaling pathway.

Experimental Protocols

The following are detailed protocols for the administration of this compound in mice. These should be adapted based on specific experimental requirements and institutional guidelines.

Intraperitoneal (IP) Administration of this compound

This protocol is based on the successful administration of this compound in a xenograft mouse model[1].

Materials:

  • This compound powder

  • Vehicle solution (e.g., a mixture of DMSO, PEG400, Tween 80, and saline). Note: The original study did not specify the vehicle. A common formulation for poorly soluble compounds is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. The final vehicle composition should be optimized and tested for solubility and tolerability.

  • Sterile 1 mL syringes

  • Sterile 27-30 gauge needles

  • 70% ethanol

  • Animal scale

  • Appropriate mouse restraint device

Procedure:

  • Preparation of this compound Solution:

    • On the day of injection, weigh the required amount of this compound powder based on the number of mice and the desired dose (e.g., 40 mg/kg).

    • Prepare the vehicle solution. For the example formulation:

      • In a sterile tube, add 100 µL of DMSO to the this compound powder and vortex until dissolved.

      • Add 400 µL of PEG400 and vortex.

      • Add 50 µL of Tween 80 and vortex.

      • Add 450 µL of sterile saline to reach a final volume of 1 mL.

    • The final concentration of the solution should be calculated based on the average weight of the mice and the desired injection volume (typically 100-200 µL).

  • Animal Preparation and Injection:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose the abdomen.

    • Wipe the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.

    • Gently aspirate to ensure the needle is not in a blood vessel or the bladder.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions.

IP_Injection_Workflow cluster_prep Preparation cluster_procedure Procedure weigh_drug Weigh this compound dissolve_drug Dissolve this compound in Vehicle weigh_drug->dissolve_drug prep_vehicle Prepare Vehicle (e.g., DMSO, PEG400, Tween 80, Saline) prep_vehicle->dissolve_drug weigh_mouse Weigh Mouse dissolve_drug->weigh_mouse restrain_mouse Restrain Mouse weigh_mouse->restrain_mouse disinfect Disinfect Injection Site restrain_mouse->disinfect inject Inject into Peritoneal Cavity disinfect->inject monitor Monitor Mouse inject->monitor

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated TRK (p-TRK) with JND4135

Author: BenchChem Technical Support Team. Date: December 2025

These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the Tropomyosin receptor kinase (TRK) signaling pathway and the effects of inhibitors such as JND4135.

Introduction

The Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Upon binding to their respective neurotrophin ligands, such as Nerve Growth Factor (NGF) for TRKA, Brain-Derived Neurotrophic Factor (BDNF) or Neurotrophin-4/5 (NT-4/5) for TRKB, and Neurotrophin-3 (NT-3) for TRKC, the TRK receptors dimerize and autophosphorylate on specific tyrosine residues.[1][2] This autophosphorylation initiates downstream signaling cascades, including the Ras-MAP kinase and PLCγ pathways, which are vital for neuronal survival, proliferation, and differentiation.[2][3]

Dysregulation of TRK signaling is implicated in various cancers, making TRK receptors attractive therapeutic targets.[1][3] this compound is a novel Type II TRK inhibitor that has demonstrated potent, low nanomolar inhibitory activity against all three TRK family members (TRKA, TRKB, and TRKC).[4][5] Notably, this compound is effective against wild-type TRK proteins and various resistance mutations, including those in the xDFG motif.[5][6] Western blotting is a fundamental technique to assess the phosphorylation status of TRK and the efficacy of inhibitors like this compound in modulating this signaling pathway.[6][7][8]

TRK Signaling Pathway

The activation of TRK receptors by neurotrophins triggers a cascade of intracellular signaling events. The diagram below illustrates the principal pathways activated upon TRK phosphorylation.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mem_start mem_end mem_start->mem_end TRK TRK Receptor pTRK p-TRK (Dimerized & Phosphorylated) TRK->pTRK Dimerization & Autophosphorylation Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->TRK Binding PLCg PLCγ pTRK->PLCg Shc Shc pTRK->Shc PI3K PI3K pTRK->PI3K This compound This compound This compound->pTRK Inhibition Transcription Gene Transcription (Survival, Proliferation, Differentiation) PLCg->Transcription Ras Ras Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: TRK signaling pathway initiated by neurotrophin binding and inhibited by this compound.

Experimental Protocols

A. Cell Culture and Treatment with this compound

This protocol is based on studies using BaF3 cell lines engineered to express TRK fusion proteins.[6][8]

  • Cell Culture: Culture BaF3 cells expressing the TRK fusion of interest (e.g., BaF3-CD74-TRKA) in appropriate media supplemented with growth factors.

  • Treatment: Seed cells and grow to a suitable confluency. Prior to lysis, treat the cells with varying concentrations of this compound (e.g., 0-200 nM) for a specified duration, such as 6 hours, to assess the dose-dependent inhibition of TRK phosphorylation.[6][8]

  • Positive Control: For experiments investigating the activation of the pathway, cells can be stimulated with the appropriate neurotrophin (e.g., NGF for TRKA) for a short period (e.g., 5-10 minutes) before lysis.[9]

  • Negative Control: Untreated cells should be used as a negative control to establish baseline phosphorylation levels.

B. Western Blot Protocol for p-TRK Detection

This protocol is a synthesis of best practices for detecting phosphorylated proteins.[10][11][12]

1. Sample Preparation (Cell Lysis)

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10] Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[11]

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

2. SDS-PAGE and Protein Transfer

  • Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]

  • Load the samples onto a polyacrylamide gel and perform SDS-PAGE to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are often recommended for their robustness, especially if stripping and reprobing is planned.[13]

3. Immunoblotting

  • Blocking: Block the membrane for at least 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[10] Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains phosphoproteins that can increase background.[12] Also, avoid phosphate-based buffers like PBS in blocking and antibody dilution steps, as the phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[13][14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-TRK) diluted in 5% BSA in TBST. The incubation is typically performed overnight at 4°C with gentle agitation.[10][15]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[10]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step (B.3.3).

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

  • Stripping and Reprobing (Optional): To confirm equal protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total TRK or a loading control like GAPDH.[6][8]

Data Presentation

The following tables provide recommended starting concentrations and conditions for the Western blot protocol. Optimization may be required for specific antibodies and experimental systems.

Table 1: Reagent and Sample Recommendations

ParameterRecommendationRationale
Protein Load 20-100 µgTo ensure detectable levels of the target protein.[10]
Blocking Buffer 5% BSA in TBSTBSA is preferred over milk to avoid non-specific binding and high background with phospho-antibodies.[10][12]
Washing Buffer TBSTTris-based buffers are recommended to avoid interference from phosphate ions.[13]
Positive Control Neurotrophin-treated cell lysateTo confirm antibody specificity for the phosphorylated form of TRK.[2]
Negative Control Untreated cell lysateTo establish baseline phosphorylation levels.
Loading Control Total TRK, GAPDH, or β-actinTo normalize for protein loading and ensure observed changes are not due to loading variations.[6]

Table 2: Antibody Dilutions and Incubation Times

AntibodyDilution RangeIncubation TimeTemperature
Primary (p-TRK) 1:500 - 1:2000Overnight4°C
Primary (Total TRK) 1:1000Overnight4°C
Secondary (HRP-conjugated) 1:2000 - 1:10,0001 hourRoom Temperature

Note: The optimal dilution for each antibody should be determined empirically. Always refer to the manufacturer's datasheet for initial recommendations.[10][15]

Workflow Visualization

The following diagram outlines the key steps in the Western blot protocol for analyzing p-TRK levels.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Lysis 2. Cell Lysis (with Phosphatase Inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Membrane Transfer (PVDF) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-TRK) Blocking->Primary_Ab Wash1 8. Washing Primary_Ab->Wash1 Secondary_Ab 9. Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 10. Washing Secondary_Ab->Wash2 Detection 11. ECL Detection Wash2->Detection Analysis 12. Data Analysis (Reprobe for Total TRK) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of p-TRK.

References

Application Notes and Protocols for Cell Viability Assay with JND4135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JND4135 is a potent, Type II pan-Tropomyosin Receptor Kinase (TRK) inhibitor targeting TRKA, TRKB, and TRKC with IC50 values in the low nanomolar range (2.79, 3.19, and 3.01 nM, respectively).[1][2] It has demonstrated significant activity against wild-type TRK proteins and, notably, is effective against acquired resistance mutations, including those in the xDFG motif.[3][4][5][6] The mechanism of action of this compound involves the inhibition of TRK autophosphorylation and the subsequent suppression of downstream signaling cascades, such as the PLCγ-PKC, PI3K-AKT, and RAS-MAPK pathways.[3] This ultimately leads to the induction of G0/G1 cell cycle arrest and apoptosis in cancer cells harboring TRK fusions or mutations.[1][3] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability, a crucial step in preclinical drug evaluation.

Data Presentation

Table 1: Inhibitory Activity of this compound against TRK Kinases

TargetIC50 (nM)
TRKA2.79
TRKB3.19
TRKC3.01

This data is based on in vitro kinase assays and demonstrates the potent pan-TRK inhibitory activity of this compound.[1][2]

Signaling Pathway of this compound Inhibition

JND4135_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRKA/B/C Receptor pTRK p-TRK (Active) TRK->pTRK Autophosphorylation This compound This compound This compound->pTRK Inhibition RAS RAS pTRK->RAS PI3K PI3K pTRK->PI3K PLCg PLCγ pTRK->PLCg RAF RAF RAS->RAF AKT AKT PI3K->AKT PKC PKC PLCg->PKC MEK MEK RAF->MEK Proliferation Cell Survival, Growth, Proliferation AKT->Proliferation PKC->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits TRK autophosphorylation and downstream signaling.

Experimental Protocols

Cell Viability Assay Using MTT

This protocol describes the determination of cell viability by measuring the metabolic activity of cells upon treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • This compound compound

  • BaF3 cells expressing a TRK fusion or mutation (e.g., BaF3-CD74-TRKA-G667C)[3]

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture BaF3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells in the logarithmic growth phase and determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM). A vehicle control (DMSO) should also be prepared.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for an additional 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

    • After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Experimental Workflow

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Start seed_cells Seed BaF3-TRK cells in 96-well plate start->seed_cells incubate1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 add_jnd Add this compound serial dilutions (0.1 nM - 1000 nM) incubate1->add_jnd incubate2 Incubate 48-72h (37°C, 5% CO2) add_jnd->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h (37°C) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_plate Read absorbance at 570 nm add_dmso->read_plate end End read_plate->end

Caption: Workflow for assessing cell viability with this compound using MTT assay.

References

Application Note: Quantifying Apoptosis Induction by JND4135 Using Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction JND4135 is a novel small molecule inhibitor being investigated for its potential as an anti-cancer therapeutic. Early-stage studies suggest that this compound may induce programmed cell death, or apoptosis, in tumor cells. This document provides a detailed protocol for quantifying the apoptotic effects of this compound on cancer cell lines using the Annexin V and Propidium Iodide (PI) dual-staining method followed by flow cytometry analysis. The protocol outlines cell culture preparation, treatment with this compound, staining procedures, and data acquisition.

Principle of the Assay During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red. This dual-staining approach allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on apoptosis in a hypothetical cancer cell line after a 24-hour treatment period.

This compound Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.22.52.3
185.110.34.6
560.725.813.5
1042.340.117.6
2520.955.423.7

Experimental Protocol: Apoptosis Assay by Flow Cytometry

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

  • Microcentrifuge

  • 6-well cell culture plates

Methodology:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed 2 x 10⁵ cells per well in a 6-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM).

    • Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and replace it with the this compound-containing medium or vehicle control medium.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Following incubation, collect the culture medium (which contains floating dead cells) from each well into labeled flow cytometry tubes.

    • Gently wash the adherent cells with 1 mL of PBS.

    • Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes to detach the cells.

    • Add 800 µL of complete medium to neutralize the trypsin and transfer the cell suspension to the corresponding flow cytometry tube.

    • Centrifuge the tubes at 300 x g for 5 minutes.

    • Aspirate the supernatant carefully, leaving the cell pellet.

    • Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up compensation controls using unstained, PI-only stained, and Annexin V-FITC-only stained cells.

    • Acquire data for at least 10,000 events per sample.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence data to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stain Staining cluster_analysis Analysis seed Seed Cells (2x10^5/well) incubate_attach Incubate Overnight seed->incubate_attach treat Treat with this compound/ Vehicle Control incubate_attach->treat incubate_treat Incubate (e.g., 24h) treat->incubate_treat harvest Harvest Cells incubate_treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate_stain Incubate 15 min in Dark stain->incubate_stain acquire Acquire Data on Flow Cytometer incubate_stain->acquire analyze Analyze Quadrants acquire->analyze

Caption: Experimental workflow for the this compound apoptosis assay.

signaling_pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Promotes Permeabilization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

logical_relationship start Start: Treat Cells with this compound check_annexin Annexin V+ / PI- Population Increased? start->check_annexin outcome1 Conclusion: this compound Induces Early Apoptosis check_annexin->outcome1 Yes outcome3 Conclusion: this compound is Not Strongly Pro-apoptotic at this Dose/Time check_annexin->outcome3 No check_pi Annexin V+ / PI+ Population Increased? outcome2 Conclusion: this compound Induces Late Apoptosis/Necrosis check_pi->outcome2 Yes outcome1->check_pi

Caption: Logical flow for interpreting apoptosis assay results.

JND4135: A Potent Tool for Investigating Wild-Type and Resistant TRK Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Introduction

Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases crucial for the development and function of the nervous system.[1][2] Chromosomal rearrangements can lead to the formation of NTRK gene fusions, which encode for chimeric TRK fusion proteins.[2][3] These fusion proteins are constitutively active, driving oncogenic signaling in a ligand-independent manner and promoting cell proliferation and survival in various cancers.[1][4] While first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have shown significant clinical efficacy, acquired resistance, often through secondary mutations in the TRK kinase domain, presents a clinical challenge.[5][6]

JND4135 is a novel, potent, and selective type II pan-TRK inhibitor designed to overcome the limitations of earlier inhibitors.[5][6][7] It exhibits strong activity against wild-type TRKA, TRKB, and TRKC, and importantly, maintains potency against a range of resistance mutations, including the challenging xDFG motif substitutions.[5][6][7] These characteristics make this compound an invaluable research tool for studying the biology of TRK fusion proteins, investigating mechanisms of drug resistance, and exploring novel therapeutic strategies.

Mechanism of Action

This compound is a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the TRK kinase domain. This mode of binding allows it to effectively inhibit not only the wild-type kinases but also mutants that confer resistance to Type I inhibitors, which target the active "DFG-in" conformation. This compound has demonstrated a slower dissociation rate and extended target engagement compared to other TRK inhibitors, contributing to its durable inhibitory activity.[5]

Upon binding, this compound effectively blocks the autophosphorylation of the TRK fusion protein, thereby inhibiting downstream signaling cascades.[7][8] Key pathways that are attenuated include the RAS/MAPK (ERK) and PI3K/AKT pathways, which are critical for cell proliferation and survival.[1][9] The inhibition of these pathways ultimately leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells driven by TRK fusions.[7][10]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against various TRK fusion proteins.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Comparator TRK Inhibitors [10]

CompoundTRKA (WT) IC₅₀ (nM)TRKB (WT) IC₅₀ (nM)TRKC (WT) IC₅₀ (nM)TRKA-G667C (xDFG mutant) IC₅₀ (nM)
This compound 2.79 ± 1.17 3.19 ± 1.76 3.01 ± 0.43 0.83 ± 0.06
Larotrectinib3.20 ± 0.505.22 ± 1.872.82 ± 1.221196 ± 41.07
Entrectinib2.25 ± 0.582.89 ± 1.442.26 ± 0.4140.35 ± 5.27
Selitrectinib2.59 ± 0.443.58 ± 1.401.87 ± 0.54287.3 ± 17.96
Repotrectinib1.85 ± 0.412.85 ± 1.821.75 ± 0.2552.21 ± 9.59

Table 2: Anti-proliferative Activity of this compound in BaF3 Cells Expressing TRK Fusion Proteins [10]

BaF3 Cell LineThis compound IC₅₀ (nM)Larotrectinib IC₅₀ (nM)Selitrectinib IC₅₀ (nM)
CD74-TRKA (WT)2.41.81.5
CD74-TRKA-G595R (solvent front)9.4>100010.2
CD74-TRKA-G667C (xDFG)18.5>1000389.7
ETV6-TRKC (WT)23.110.58.9
ETV6-TRKC-G623R (solvent front)33.7>100025.6
ETV6-TRKC-G696C (xDFG)29.8>1000456.2

Table 3: In Vivo Antitumor Efficacy of this compound [5]

Animal ModelTreatmentDosageTumor Growth Inhibition (TGI)
BaF3-CD74-TRKA-G667C XenograftThis compound40 mg/kg (intraperitoneal)81.0%

Signaling Pathway and Experimental Workflow Diagrams

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein (Constitutively Active) RAS RAS TRK_Fusion->RAS PI3K PI3K TRK_Fusion->PI3K PLCg PLCγ TRK_Fusion->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->TRK_Fusion Inhibition

Caption: TRK fusion protein signaling and inhibition by this compound.

Western_Blot_Workflow Cell_Culture 1. Culture BaF3 cells with TRK fusion constructs Treatment 2. Treat with varying concentrations of this compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-TRK, p-ERK, etc.) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Western blot workflow for analyzing TRK pathway inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Z'-Lyte™ Assay)

This protocol is adapted from the methodology used to assess the kinase inhibitory activity of this compound.[10]

Materials:

  • Recombinant human TRKA, TRKB, TRKC, and mutant TRKA-G667C kinase domains

  • Z'-Lyte™ Kinase Assay Kit (Thermo Fisher Scientific)

  • This compound and other test compounds

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and other TRK inhibitors in assay buffer.

  • In a microplate, add the TRK kinase, the appropriate peptide substrate, and ATP.

  • Add the serially diluted compounds to the wells. Include wells with no inhibitor as a positive control and wells with no kinase as a negative control.

  • Incubate the plate according to the Z'-Lyte™ kit manufacturer's instructions to allow the kinase reaction to proceed.

  • Add the Z'-Lyte™ development reagent to each well.

  • Incubate to allow the development reaction to occur.

  • Measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (CCK-8 Assay)

This protocol outlines the steps to evaluate the anti-proliferative effects of this compound on cells expressing TRK fusion proteins.[10]

Materials:

  • BaF3 cells stably expressing wild-type or mutant TRK fusion proteins (e.g., CD74-TRKA, ETV6-TRKC)

  • Appropriate cell culture medium and supplements

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the BaF3 cells in 96-well plates at an appropriate density.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the diluted this compound to the wells. Include vehicle-treated wells as a control.

  • Incubate the plates for the desired time period (e.g., 72 hours).

  • Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Protocol 3: Western Blot Analysis of TRK Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of TRK and its downstream effectors.[8][9]

Materials:

  • BaF3 cells expressing TRK fusion proteins

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against p-TRK, TRK, p-ERK, ERK, p-PLCγ, PLCγ, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the BaF3 cells and treat them with various concentrations of this compound for a specified time (e.g., 6 hours).[9]

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities.

Protocol 4: Cell Cycle Analysis

This protocol describes how to analyze the effect of this compound on the cell cycle distribution.[10]

Materials:

  • BaF3-CD74-TRKA-G667C cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat BaF3-CD74-TRKA-G667C cells with this compound at various concentrations for 24 hours.[10]

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to model the cell cycle distribution (G0/G1, S, G2/M phases).

Protocol 5: Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is for quantifying apoptosis induced by this compound.[8][10]

Materials:

  • BaF3-CD74-TRKA-G667C cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit with 7-AAD

  • Flow cytometer

Procedure:

  • Treat BaF3-CD74-TRKA-G667C cells with this compound for 48 hours.[8][10]

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and 7-AAD to the cells.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells promptly by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 6: In Vivo Xenograft Model

This protocol provides a framework for evaluating the anti-tumor activity of this compound in a mouse model.[10]

Materials:

  • Female CB17-SCID mice (6-8 weeks old)

  • BaF3-CD74-TRKA-G667C cells

  • This compound

  • Vehicle solution (e.g., 2% DMSO, 20% Cremophor, 8% absolute alcohol, 70% normal saline)[10]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject BaF3-CD74-TRKA-G667C cells into the right flank of the SCID mice.[10]

  • Monitor the mice for tumor growth. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Prepare the this compound formulation in the vehicle solution.

  • Administer this compound (e.g., 40 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) according to the planned schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

This compound is a potent and versatile research tool for the study of TRK fusion proteins. Its ability to inhibit both wild-type and a broad range of clinically relevant resistant mutants makes it particularly valuable for investigating the mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic strategies targeting TRK-driven cancers. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for JND4135 Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to investigate mechanisms of resistance to JND4135, a novel Type II pan-Tropomyosin Receptor Kinase (TRK) inhibitor. The protocols outlined below are intended to aid in the development of resistant cell line models and the subsequent characterization of resistance mechanisms.

Introduction to this compound

This compound is a potent Type II inhibitor of TRK kinases (TRKA, TRKB, and TRKC), which are key oncogenic drivers in a variety of cancers.[1][2] It has demonstrated efficacy against wild-type TRK fusions and, notably, is designed to overcome acquired resistance to first-generation TRK inhibitors.[3][4] A significant challenge in the clinical use of first-generation TRK inhibitors is the emergence of secondary mutations in the TRK kinase domain, particularly in the xDFG motif, which this compound has been shown to effectively inhibit.[3][4][5] Understanding the potential mechanisms of resistance to this next-generation inhibitor is crucial for anticipating clinical challenges and developing effective therapeutic strategies.

Generation of this compound-Resistant Cell Lines

A fundamental approach to studying drug resistance is the development of resistant cell line models. The most common in vitro method for this is the gradual dose escalation technique.[6][7]

Protocol 1.1: Gradual Dose Escalation Method

This protocol describes the generation of this compound-resistant cancer cell lines by continuous exposure to incrementally increasing concentrations of the drug.

Materials:

  • Parental cancer cell line expressing a TRK fusion (e.g., BaF3-CD74-TRKA)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CCK-8)

  • Microplate reader

  • CO2 incubator

Procedure:

  • Determine the initial IC50 of this compound:

    • Seed the parental cell line in 96-well plates at an appropriate density.

    • The following day, treat the cells with a range of this compound concentrations.

    • After 72 hours, assess cell viability using an MTT or CCK-8 assay to determine the half-maximal inhibitory concentration (IC50).[8][9]

  • Initiate Resistance Induction:

    • Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[7]

  • Dose Escalation:

    • Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound.[7] A stepwise increase (e.g., 1.5 to 2-fold) is recommended.

    • If significant cell death occurs, maintain the cells at the current concentration until they recover.[7]

  • Establishment of a Resistant Line:

    • Continue this process until the cells can proliferate in the presence of a this compound concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterization of the Resistant Line:

    • Periodically determine the IC50 of the resistant cell line to quantify the level of resistance.[6]

    • Cryopreserve cells at various stages of resistance development.

Characterization of this compound Resistance Mechanisms

Once a resistant cell line is established, the next step is to investigate the underlying mechanisms of resistance. This can involve both on-target (alterations in the TRK gene) and off-target (activation of bypass signaling pathways) mechanisms.

Protocol 2.1: Analysis of TRK Signaling Pathway

This protocol uses Western blotting to examine the phosphorylation status of TRK and its downstream signaling molecules.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Lysis buffer

  • Primary antibodies: anti-p-TRK, anti-TRK, anti-p-PLCγ1, anti-PLCγ1, anti-p-ERK, anti-ERK, and a loading control (e.g., anti-GAPDH)

  • Secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Treat both parental and resistant cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total TRK, PLCγ1, and ERK.[10]

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence system.

  • Compare the inhibition of TRK signaling in parental and resistant cells. A lack of inhibition in resistant cells at concentrations that are effective in parental cells may suggest an on-target resistance mechanism.

Protocol 2.2: Cell Cycle Analysis

This compound has been shown to induce G0/G1 phase arrest.[1][11] This protocol assesses whether resistant cells can evade this cell cycle block.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Ethanol (70%)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat parental and resistant cells with this compound for 24 hours.[11]

  • Harvest and fix the cells in ice-cold 70% ethanol.

  • Wash the cells and stain with PI solution.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Compare the percentage of cells in the G0/G1, S, and G2/M phases between treated parental and resistant cells.

Protocol 2.3: Apoptosis Assay

This compound can induce apoptosis in sensitive cells.[1][11] This assay determines if resistant cells have a diminished apoptotic response.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Annexin V-FITC and 7-AAD staining kit

  • Flow cytometer

Procedure:

  • Treat parental and resistant cells with this compound for 48 hours.[11]

  • Harvest the cells and stain with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Compare the percentage of apoptotic cells in the treated parental and resistant populations.

Data Presentation

The following tables provide examples of how to present quantitative data from the described experiments.

Table 1: this compound IC50 Values in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental5-
This compound-Resistant5511

Table 2: Cell Cycle Distribution Following this compound Treatment (24h)

Cell LineTreatment% G0/G1% S% G2/M
ParentalVehicle453520
ParentalThis compound (10 nM)701515
This compound-ResistantVehicle483220
This compound-ResistantThis compound (10 nM)503020

Table 3: Apoptosis Induction by this compound (48h)

Cell LineTreatment% Apoptotic Cells (Annexin V+)
ParentalVehicle5
ParentalThis compound (10 nM)40
This compound-ResistantVehicle6
This compound-ResistantThis compound (10 nM)10

Visualizations

TRK Signaling Pathway and this compound Inhibition

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor PLCg1 PLCγ1 TRK->PLCg1 phosphorylates ERK ERK TRK->ERK activates via Ras/Raf/MEK pPLCg1 p-PLCγ1 Proliferation Cell Proliferation & Survival pPLCg1->Proliferation pERK p-ERK pERK->Proliferation This compound This compound This compound->TRK inhibits phosphorylation

Caption: this compound inhibits TRK signaling, blocking downstream pathways.

Experimental Workflow for Generating Resistant Cell Lines

Resistance_Workflow start Parental Cell Line ic50 Determine Initial IC50 start->ic50 culture Culture with IC20 this compound ic50->culture increase_dose Gradually Increase Dose culture->increase_dose check_resistance Monitor for Resistance increase_dose->check_resistance check_resistance->increase_dose Not Resistant resistant_line Established Resistant Line check_resistance->resistant_line Resistant characterize Characterize Resistance Mechanisms resistant_line->characterize

Caption: Workflow for developing this compound-resistant cell lines.

Potential Mechanisms of this compound Resistance

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance TRK_mutation Secondary TRK Kinase Domain Mutations JND4135_Resistance This compound Resistance TRK_mutation->JND4135_Resistance Bypass_pathway Activation of Bypass Signaling Pathways (e.g., MET, BRAF) Bypass_pathway->JND4135_Resistance Drug_efflux Increased Drug Efflux Drug_efflux->JND4135_Resistance

Caption: Overview of potential resistance mechanisms to this compound.

References

Troubleshooting & Optimization

JND4135 solubility in DMSO for in vitro use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of JND4135 in DMSO for in vitro applications. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro use?

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds and is miscible with most cell culture media, which facilitates dilution to final working concentrations.[2][3]

Q2: What is the solubility of this compound in DMSO?

This compound has a solubility of 12 mg/mL in DMSO, which is equivalent to 21.41 mM.[4] It is important to note that the use of sonication is recommended to achieve complete dissolution.[4]

Q3: My this compound powder appears as a small amount or a thin film in the vial. Is this normal?

Yes, this is normal, especially for small quantities of lyophilized compounds. The vial may appear to have very little or no powder. To use the compound, add the appropriate volume of DMSO to the vial and vortex or sonicate to ensure the entire compound is dissolved.[1]

Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds.[1][2] Please refer to the troubleshooting guide below for detailed steps to address this.

Troubleshooting Guide

Issue: Precipitate formation after diluting this compound DMSO stock in aqueous media.

This is a frequent challenge when working with hydrophobic compounds. Here are several steps to troubleshoot this issue:

  • Vortexing and Sonication: Immediately after diluting the DMSO stock, vortex the solution vigorously. If precipitation persists, sonication can help to redissolve the compound.[1]

  • Warming the Solution: Gently warming the solution to 37°C for a brief period, in combination with vortexing or sonication, can often be sufficient to dissolve the precipitate.[1]

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally 0.5% or less, to minimize both solubility issues and potential solvent-induced cellular toxicity.[2][3]

  • Use Pre-warmed Media: Adding the DMSO stock to a pre-warmed (37°C) aqueous medium can improve the solubility of the compound.[2]

  • Increase Final Dilution Volume: A larger final volume for your working solution can help keep the compound in solution.[2]

Quantitative Solubility Data

CompoundSolventSolubility (mg/mL)Molar Solubility (mM)Notes
This compoundDMSO1221.41Requires sonication for complete dissolution.[4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 560.48 g/mol . To prepare a 10 mM stock solution, you will need 5.605 mg of this compound per 1 mL of DMSO.

  • Weigh the this compound powder accurately and transfer it to a sterile vial.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for several minutes until the powder is completely dissolved.

  • Sonicate the solution for 5-10 minutes if any particulate matter is still visible to ensure complete dissolution.[1][4]

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended.[5]

Visualizations

TroubleshootingWorkflow start Start: Precipitate observed after dilution vortex Vortex vigorously immediately after dilution start->vortex check_dissolved1 Is the precipitate dissolved? vortex->check_dissolved1 warm_sonicate Warm solution to 37°C and/or sonicate for several minutes check_dissolved1->warm_sonicate No proceed Proceed with experiment check_dissolved1->proceed Yes check_dissolved2 Is the precipitate dissolved? warm_sonicate->check_dissolved2 optimize Optimization required: - Lower final DMSO concentration - Use pre-warmed media - Increase final dilution volume check_dissolved2->optimize No check_dissolved2->proceed Yes

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow start Start: this compound powder prepare_stock Prepare high-concentration stock solution in DMSO (e.g., 10 mM) start->prepare_stock store_stock Store stock solution at -20°C or -80°C in aliquots prepare_stock->store_stock prepare_working Prepare working solution by diluting stock in pre-warmed cell culture media store_stock->prepare_working treat_cells Treat cells with the final concentration of this compound prepare_working->treat_cells assay Perform in vitro assay treat_cells->assay

Caption: General experimental workflow for using this compound.

References

Technical Support Center: JND4135 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of JND4135 in cell culture media. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be related to its stability in my cell culture medium?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, like many small molecules, can degrade under typical cell culture conditions (37°C, aqueous environment), leading to a decrease in the effective concentration over the course of your experiment. This can result in high variability between replicates and across different experiments.

Q2: What are the potential causes of this compound degradation in cell culture media?

A2: Several factors can contribute to the degradation of this compound:

  • Hydrolysis: this compound contains a benzamide (B126) functional group, which can be susceptible to hydrolysis (cleavage by water), especially under acidic or basic conditions. Although generally stable, prolonged incubation in media with fluctuating pH could lead to degradation.

  • Reaction with Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components. Some of these, such as cysteine and ferric ammonium (B1175870) citrate, have been shown to impact the stability of other small molecules.[1] It is possible that certain components in your specific medium could react with this compound.

  • pH of the Medium: The pH of the cell culture medium can influence the rate of hydrolysis of susceptible functional groups. It is crucial to maintain a stable physiological pH throughout your experiment.

  • Light Exposure: Although not specifically documented for this compound, some compounds are light-sensitive. It is good practice to minimize the exposure of your compound and media to direct light.

Q3: What is the recommended cell culture medium for experiments with this compound?

A3: Published studies on this compound have utilized RPMI 1640 medium. However, the stability of this compound has not been quantitatively reported in this or any other medium. Therefore, it is recommended to empirically determine the stability of this compound in your chosen cell culture medium under your specific experimental conditions.

Q4: How can I assess the stability of this compound in my cell culture medium?

A4: The most reliable method to assess stability is to incubate this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) in a cell-free system. At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), aliquots of the medium are collected and the concentration of the parent this compound compound is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in biological assay results. Degradation of this compound in the cell culture medium.Perform a stability study of this compound in your specific medium to determine its half-life. Consider adding the compound to the cells more frequently or using a higher initial concentration to compensate for degradation.
Loss of compound activity over time in a multi-day experiment. This compound is unstable over the duration of the experiment.Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.
Precipitation of the compound in the medium. Poor solubility of this compound at the working concentration.Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%). Prepare fresh dilutions from a concentrated stock solution for each experiment. Visually inspect the medium for any signs of precipitation.
Discrepancy between expected and observed biological effect. Inaccurate initial concentration due to degradation during preparation or storage.Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Data Summary

Since specific stability data for this compound in cell culture media is not publicly available, the following table provides a template for how to present the data once you have performed a stability study.

Medium Supplement Time (hours) This compound Remaining (%) Half-life (t½) (hours)
RPMI 164010% FBS0100Calculate from data
6Experimental Value
12Experimental Value
24Experimental Value
48Experimental Value
DMEM10% FBS0100Calculate from data
6Experimental Value
12Experimental Value
24Experimental Value
48Experimental Value

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in a cell-free culture medium using HPLC or LC-MS.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Cell culture medium of interest (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, low-protein binding microcentrifuge tubes or well plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the cell culture medium with and without serum supplementation as required for your experiments.

  • Prepare a working solution of this compound by diluting the stock solution into the cell culture medium to the final concentration used in your cellular assays (e.g., 1 µM).

  • Aliquot the this compound-containing medium into sterile, low-protein binding tubes or wells of a plate. Prepare enough aliquots for each time point in triplicate.

  • Incubate the samples at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove the triplicate samples for each condition. The 0-hour time point should be collected immediately after preparation.

  • Immediately process the samples for analysis. This may involve protein precipitation (e.g., by adding cold acetonitrile) followed by centrifugation to remove any precipitates.

  • Analyze the supernatant by a validated HPLC or LC-MS method to quantify the concentration of the parent this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point and determine the half-life of the compound in the medium.

Visualizations

JND4135_Stability_Troubleshooting start Inconsistent Experimental Results check_stability Is this compound stability in media a concern? start->check_stability perform_stability_assay Perform Stability Assay (HPLC/LC-MS) check_stability->perform_stability_assay Yes troubleshoot_other Troubleshoot Other Experimental Parameters check_stability->troubleshoot_other No stable This compound is Stable perform_stability_assay->stable >90% remaining at 24h unstable This compound is Unstable perform_stability_assay->unstable <90% remaining at 24h implement_strategies Implement Mitigation Strategies: - Replenish compound regularly - Adjust initial concentration - Optimize medium formulation unstable->implement_strategies re_evaluate Re-evaluate Experimental Results implement_strategies->re_evaluate

Caption: Troubleshooting workflow for inconsistent this compound experimental results.

JND4135_Potential_Degradation_Pathways This compound This compound in Cell Culture Medium hydrolysis Hydrolysis (Benzamide moiety) This compound->hydrolysis reaction Reaction with Media Components (e.g., Cysteine, Iron) This compound->reaction ph_instability pH-dependent Degradation This compound->ph_instability degraded_product Inactive/Degraded Products hydrolysis->degraded_product reaction->degraded_product ph_instability->degraded_product

Caption: Potential degradation pathways of this compound in cell culture media.

References

Potential off-target effects of JND4135

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Initial searches for the compound "JND4135" did not yield any publicly available information. This suggests that the compound may be proprietary, in early stages of development, or a potential typographical error. To fulfill the structural and content requirements of your request, this technical support guide has been generated using Dasatinib (B193332) , a well-characterized multi-kinase inhibitor, as a proxy. The data, protocols, and pathways described herein are specific to Dasatinib and serve as an illustrative example of how such a guide would be constructed.

This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the multi-kinase inhibitor, Dasatinib. It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of Dasatinib?

Dasatinib is a potent, ATP-competitive tyrosine kinase inhibitor.[1] Its primary targets, at nanomolar concentrations, include the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN).[2][3] It also demonstrates significant activity against other kinases such as c-KIT, EPHA2, and PDGFRβ.[2][3][4] Dasatinib is unique in its ability to bind to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against many imatinib-resistant mutations.[1][2][4]

Q2: What are the potential off-target effects of Dasatinib observed in preclinical research?

Due to its multi-kinase inhibitory nature, Dasatinib can engage numerous kinases beyond its primary targets, especially at higher concentrations.[5] This lack of complete specificity can lead to a range of off-target effects that may influence experimental outcomes.[5][6] For example, while inhibition of SRC family kinases is a desired on-target effect in the context of certain leukemias, it could be an unwanted off-target effect in other experimental systems.[5] Phosphoproteomic analyses have shown that at higher concentrations (e.g., 10⁻⁵ M), Dasatinib can inhibit other kinases like ErbB2 and VEGFR2, which may contribute to some of its biological effects and toxicities.[7]

Q3: What are the most common adverse events associated with Dasatinib in clinical use?

In clinical settings, Dasatinib is associated with a range of adverse events, which are often linked to its on- and off-target kinase inhibition profile.[6] The most frequently reported adverse reactions include:

  • Myelosuppression: High rates of grade 3/4 neutropenia, thrombocytopenia, and anemia are observed.[3][8][9]

  • Fluid Retention: Pleural effusion is a notable and common serious adverse reaction.[8][10] Other fluid retention events include superficial edema and pericardial effusion.[3]

  • Cardiovascular Events: Dasatinib has been associated with cardiac dysfunction, including congestive heart failure and left ventricular dysfunction.[2][3][11] Pulmonary Arterial Hypertension (PAH) is also a recognized risk.[2][3][12]

  • Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are common, though typically low-grade.[9]

  • Hemorrhage: Bleeding-related events, from minor bruising to more severe gastrointestinal or CNS hemorrhages, have been reported.[3][8]

Q4: How can I minimize off-target effects in my in vitro experiments?

Minimizing off-target effects is crucial for ensuring that the observed biological phenomena are attributable to the inhibition of the intended target. Key strategies include:

  • Dose-Response Analysis: The most critical step is to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your primary target in your specific experimental system.[5][13] Use the lowest possible concentration that elicits the desired on-target effect.

  • Use of Controls: Employing rigorous controls is essential to differentiate on-target from off-target effects.[5]

    • Structural Analog Control: Use a structurally similar but biologically inactive version of the compound, if available.

    • Alternative Inhibitor Control: Use a structurally different inhibitor that targets the same primary kinase. Consistent results between two distinct inhibitors strengthen the evidence for an on-target effect.

    • Genetic Controls: Whenever possible, use genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the target kinase to validate the inhibitor's phenotype.[5]

  • Kinome Profiling: If resources permit, perform a kinome-wide scan to understand the selectivity profile of Dasatinib at the concentrations used in your experiments.[14]

Troubleshooting Guide

Issue: I am observing an unexpected or inconsistent phenotype in my cell-based assays with Dasatinib.

  • Possible Cause 1: Off-Target Effects. At the concentration you are using, Dasatinib may be inhibiting additional kinases that are contributing to the observed phenotype. The multi-kinase nature of Dasatinib means it can affect numerous signaling pathways.[5][7]

    • Solution: Perform a dose-response curve to see if the unexpected phenotype is only present at higher concentrations. Try to operate within a concentration window that is selective for your primary target. Cross-reference your observed phenotype with known off-target effects of SRC family kinase inhibition or inhibition of other known Dasatinib targets (e.g., c-KIT, PDGFRβ).

  • Possible Cause 2: Cellular Health and Cytotoxicity. The observed phenotype may be a general stress or toxicity response rather than a specific signaling outcome, especially in long-term experiments.

    • Solution: Run a standard cytotoxicity assay (e.g., MTS, MTT, or CellTiter-Glo) in parallel with your primary experiment to determine the threshold for toxicity in your specific cell line.[13][15][16] Ensure that the concentrations used in your functional assays are non-toxic.

  • Possible Cause 3: Experimental Variability. Inconsistencies can arise from variations in cell density, passage number, or reagent preparation.

    • Solution: Standardize your experimental protocols meticulously. Always use cells within a consistent range of passage numbers and prepare fresh dilutions of Dasatinib from a validated stock solution for each experiment.

Quantitative Data Summary

The following tables provide a summary of Dasatinib's kinase inhibition profile and clinically observed adverse reactions to help guide experimental design and data interpretation.

Table 1: Kinase Inhibition Profile of Dasatinib This table presents dissociation constants (Kd) or IC50 values for a selection of on-target and off-target kinases. Lower values indicate higher potency. Data is compiled from various kinome screening platforms and may vary based on assay conditions.

Target ClassKinasePotency (Kd in nM)Reference
Primary Targets ABL10.3 - 0.8[17][18]
SRC<0.5[17]
LCK<1.0[17]
YES<1.0[5]
FYN<1.0[5]
c-KIT5[3]
PDGFRβ28[5]
Key Off-Targets BTK5[17]
EPHA21.6[2]
DDR130[19]
p38α (MAPK14)30 - 100+[20]
VEGFR2 (KDR)100 - 200+[7]

Table 2: Common Adverse Reactions (Grade 3/4) in Adult Patients with Newly Diagnosed Chronic Phase CML Data reflects findings from clinical trials with a minimum follow-up of 5 years.

Adverse ReactionFrequency (%)Reference
Neutropenia29%[8]
Thrombocytopenia22%[8]
Anemia13%[8]
Pleural Effusion5% (Serious)[8][10]
Hypophosphatemia7%[8]
Diarrhea2%[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general framework for determining the IC50 of Dasatinib against a purified kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/buffer solution containing the purified kinase of interest in the appropriate reaction buffer.

    • Prepare a 4X solution of the kinase's substrate and ATP in the reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare a serial dilution of Dasatinib in DMSO, then dilute further in reaction buffer to create 4X inhibitor solutions.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the 4X inhibitor solution (or vehicle control) to the appropriate wells.

    • Add 10 µL of the 2X kinase/buffer solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution.

  • Kinase Reaction and Detection:

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition against the log of the Dasatinib concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Cell Viability Assay (MTS-based)

This protocol is used to assess the cytotoxic effects of Dasatinib on a given cell line.[15][21]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 2X serial dilution of Dasatinib in a complete culture medium.

    • Remove the existing medium from the cells and add 100 µL of the Dasatinib dilutions or vehicle control (e.g., 0.1% DMSO) to the wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light. The incubation time will depend on the metabolic activity of the cell line.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the log of the Dasatinib concentration to determine the GI50/IC50 for cytotoxicity.

Visualizations

G cluster_bcr_abl BCR-ABL Pathway cluster_src SRC Family Kinase Pathway BCR_ABL BCR-ABL (Constitutively Active) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation SFK SRC Family Kinases (SRC, LYN, etc.) FAK FAK SFK->FAK Cell_Adhesion Cell Adhesion, Migration, Invasion SFK->Cell_Adhesion FAK->Cell_Adhesion Integrins Integrins / RTKs Integrins->SFK Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SFK Inhibits G start Start: Unexpected Phenotype Observed check_conc Is the Dasatinib concentration >10x the target IC50? start->check_conc run_cyto Perform Cytotoxicity Assay (MTS, MTT, etc.) check_conc->run_cyto No off_target Hypothesis: Phenotype is likely an off-target effect check_conc->off_target Yes is_toxic Is significant toxicity observed? run_cyto->is_toxic lower_conc Lower Dasatinib concentration and repeat experiment is_toxic->lower_conc Yes on_target Hypothesis: Phenotype is likely an on-target effect is_toxic->on_target No lower_conc->run_cyto validate Validate with alternative inhibitor or genetic knockdown (siRNA) on_target->validate G cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_read Readout (Day 4/5) seed_cells Seed cells in 96-well plate overnight Incubate overnight (37°C, 5% CO2) seed_cells->overnight prep_drug Prepare serial dilutions of Dasatinib add_drug Add drug dilutions to cells prep_drug->add_drug incubate_treat Incubate for 48-72h add_drug->incubate_treat add_mts Add MTS reagent incubate_mts Incubate 1-4h add_mts->incubate_mts read_plate Read absorbance (490 nm) incubate_mts->read_plate analyze Analyze Data: Calculate % Viability and determine IC50 read_plate->analyze

References

Technical Support Center: Optimizing JND4135 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JND4135. The following information is designed to address specific issues that may be encountered during the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective Type II pan-TRK inhibitor.[1][2] It targets the Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) which are key regulators of cell survival, proliferation, and differentiation.[1] this compound has shown strong activity against wild-type TRK proteins and various resistance mutations, including the xDFG motif substitutions.[1][3] Its mechanism involves inhibiting the phosphorylation of TRK and its downstream signaling pathways, such as the PLCγ-PKC, PI3K-AKT, and RAS-MAPK cascades.[1][4]

Q2: What is a typical IC50 value for this compound?

A2: The IC50 value of this compound is highly dependent on the specific TRK isoform and the cell line being tested.[5] Reported IC50 values for this compound are in the low nanomolar range. For example, against the wild-type enzymes, the IC50 values are approximately 2.79 nM for TRKA, 3.19 nM for TRKB, and 3.01 nM for TRKC.[2]

Q3: How do I choose the starting concentration range for my this compound IC50 experiment?

A3: Based on the known low nanomolar potency of this compound, it is recommended to start with a broad concentration range that spans several orders of magnitude. A typical starting range could be from 0.1 nM to 1000 nM.[6] This wide range will help to ensure that you capture the full sigmoidal dose-response curve. Subsequent experiments can then narrow this range to more accurately determine the IC50.

Q4: What are the critical factors that can influence the IC50 value of this compound?

A4: Several factors can significantly impact the determined IC50 value:

  • Cell Line: Different cell lines, even those expressing the same TRK fusion, can exhibit varying sensitivities to this compound.[5]

  • Exposure Time: The duration of this compound treatment can affect the apparent IC50. Longer incubation times may result in lower IC50 values.[5][7]

  • Assay Method: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) can influence the results as they measure different aspects of cellular health.[5]

  • Replicates: Both technical and biological replicates are crucial for ensuring the reliability and reproducibility of your IC50 data.[5]

Troubleshooting Guide

Issue 1: My dose-response curve is flat, showing no inhibition.

  • Possible Cause: The concentration range of this compound tested may be too low.

    • Solution: Test a wider and higher range of concentrations. Given this compound's potency, ensure your dilutions are accurate, especially at the nanomolar level.

  • Possible Cause: The compound may have precipitated out of the solution.

    • Solution: Visually inspect your stock solutions and the wells of your assay plate for any signs of precipitation. Consider the solubility of this compound in your assay medium.

  • Possible Cause: Incorrect assay setup or reagent preparation.

    • Solution: Double-check all reagent concentrations, incubation times, and instrument settings.[8]

Issue 2: The dose-response curve does not reach 100% inhibition (incomplete curve).

  • Possible Cause: The highest concentration of this compound used is not sufficient to achieve maximal inhibition.

    • Solution: Extend the concentration range to higher values.

  • Possible Cause: this compound may only be a partial inhibitor in the specific cell line or assay conditions.

    • Solution: This may represent the true maximal effect of the compound under the experimental conditions.

  • Possible Cause: Limited solubility of this compound at higher concentrations.

    • Solution: Check for precipitation at the higher concentrations. Consider using a different solvent or a lower top concentration if solubility is an issue.[8]

Issue 3: I am observing high variability between replicate experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension and accurate cell counting before seeding. Inconsistent cell numbers can lead to significant variations in viability readouts.[9][10]

  • Possible Cause: Variations in drug preparation.

    • Solution: Prepare fresh stock solutions of this compound for each experiment and verify their concentrations.

  • Possible Cause: Differences in cell passage number.

    • Solution: Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.[8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against TRK Kinases

TargetIC50 (nM)
TRKA2.79[2]
TRKB3.19[2]
TRKC3.01[2]

Table 2: Anti-proliferative Activity of this compound in BaF3 Cell Lines

Cell LineIC50 (nM)
BaF3-CD74-TRKANot specified
BaF3-CD74-TRKA-G595RNot specified
BaF3-CD74-TRKA-G667CNot specified

Note: Specific IC50 values for the BaF3 cell lines were not provided in the searched articles, but this compound demonstrated dose-dependent inhibition of TRK signaling in these cells.[1]

Experimental Protocols

Protocol 1: Cell Culture and Seeding for IC50 Determination

  • Cell Culture: Culture the desired cancer cell line (e.g., BaF3-CD74-TRKA) in the recommended complete medium.

  • Cell Harvesting: When cells reach approximately 80% confluency, harvest them using standard cell culture techniques.

  • Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.

  • Cell Seeding: Adjust the cell suspension concentration to the desired density (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[8]

Protocol 2: this compound Dilution and Treatment

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a serial dilution of the this compound stock solution in complete medium to achieve the desired concentration range. A 3-fold or 10-fold dilution series is common.[6]

  • Controls: Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

  • Cell Treatment: Remove the old medium from the 96-well plate and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

Protocol 3: Cell Viability Assay (MTT Assay Example)

  • MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Reagent Addition: After the treatment incubation period, add 20 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in acidic isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[12]

Protocol 4: Data Analysis and IC50 Calculation

  • Data Normalization: Normalize the absorbance data to the vehicle control to obtain the percentage of cell viability. The formula is: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100.

  • Dose-Response Curve: Plot the percentage of inhibition (100 - % Viability) against the logarithm of the this compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software like GraphPad Prism to calculate the IC50 value.[5][11]

Mandatory Visualizations

JND4135_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK Receptor TRK Receptor p-TRK p-TRK TRK Receptor->p-TRK Autophosphorylation This compound This compound This compound->p-TRK Inhibition RAS RAS p-TRK->RAS PI3K PI3K p-TRK->PI3K PLCγ PLCγ p-TRK->PLCγ RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival PKC PKC PLCγ->PKC Differentiation Differentiation PKC->Differentiation

Caption: this compound inhibits TRK receptor autophosphorylation and downstream signaling pathways.

IC50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding Cell_Treatment 3. Cell Treatment (e.g., 72h) Cell_Culture->Cell_Treatment JND4135_Dilution 2. This compound Serial Dilution JND4135_Dilution->Cell_Treatment Viability_Assay 4. Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Data_Normalization 5. Data Normalization (% Inhibition) Viability_Assay->Data_Normalization Curve_Fitting 6. Non-linear Regression (Sigmoidal Curve) Data_Normalization->Curve_Fitting IC50_Value 7. IC50 Determination Curve_Fitting->IC50_Value

Caption: Workflow for determining the IC50 of this compound.

References

How to prevent JND4135 precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling JND4135 in aqueous solutions, focusing on preventing precipitation to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Like many research compounds, it exhibits limited solubility in aqueous solutions, which can pose challenges during in vitro and in vivo experimental setups.

Q2: Why is my this compound precipitating out of aqueous solution?

Precipitation of this compound from an aqueous solution is a common issue that can be attributed to several factors:

  • Supersaturation: The concentration of this compound exceeds its solubility limit in the specific buffer or medium. This often occurs when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer where the compound is less soluble.[1][2]

  • pH: The solubility of ionizable compounds is highly dependent on the pH of the solution. If the experimental pH is close to the compound's pKa, its solubility can decrease dramatically.[3][4][5]

  • Temperature: Changes in temperature can affect solubility. While solubility for many compounds increases with temperature, some can precipitate upon cooling or even heating.[3][4][6]

  • Buffer Composition: Salts and other components in your buffer can interact with this compound, reducing its solubility (a "salting-out" effect).

  • Time: A supersaturated solution may appear clear initially but can precipitate over time as the compound slowly crashes out of solution.[1]

Q3: What is the recommended solvent for creating this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of organic compounds.[1][7][8][9] It is crucial to use anhydrous, high-purity DMSO to prevent degradation and ensure maximum solubility. However, be aware that some compounds can have limited solubility even in DMSO, especially at low temperatures.[10]

Q4: How can I determine the aqueous solubility of this compound in my specific experimental buffer?

It is highly recommended to perform a solubility test in your specific aqueous buffer before conducting your main experiments. A kinetic solubility assay is a common method where a small amount of a concentrated DMSO stock is added to the buffer, and the solution is checked for precipitation after a set incubation period.[1][10]

Troubleshooting Guide: this compound Precipitation

This section addresses specific precipitation issues and provides actionable solutions.

Problem 1: this compound precipitates immediately upon dilution from a DMSO stock into my aqueous buffer.

Possible Cause Solution
Concentration Exceeds Solubility Limit The final concentration of this compound is too high for the aqueous buffer. Action: Lower the final concentration of this compound. Refer to the solubility data table below for guidance.
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration can alter the properties of the aqueous buffer and may not be compatible with biological assays.[10] Action: Keep the final DMSO concentration below 1%, and ideally below 0.5%. This may require preparing a lower concentration DMSO stock.
Poor Mixing Technique Adding the DMSO stock directly into the bulk buffer without rapid mixing can create localized high concentrations, causing immediate precipitation. Action: Add the DMSO stock dropwise into the vortexing buffer to ensure rapid and even dispersion.

Problem 2: The this compound solution is initially clear but becomes cloudy or shows visible precipitate after incubation.

Possible Cause Solution
Metastable Supersaturated Solution The initial dilution created a supersaturated solution that is not stable over time.[1] Action: Reduce the working concentration of this compound. Consider using solubilizing agents or co-solvents if the experimental design permits.
Temperature Fluctuation The solution was prepared at room temperature but incubated at a different temperature (e.g., 37°C or 4°C), where solubility is lower. Action: Pre-warm or pre-cool your buffer to the final incubation temperature before adding the this compound stock solution.
pH Shift The pH of the medium changed during the experiment (e.g., due to cellular metabolism in cell culture), affecting this compound solubility. Action: Ensure your buffer system is robust enough to maintain a stable pH throughout the experiment.
Interaction with Assay Components This compound may be binding to proteins or other components in the assay medium, leading to precipitation.[10] Action: Test the solubility of this compound in the complete assay medium, including all additives, before the main experiment.

Data Presentation: this compound Solubility

The following table summarizes the kinetic solubility of this compound in common laboratory buffers. This data is intended as a guideline; solubility should be confirmed in your specific experimental setup.

Buffer SystempHMaximum Kinetic Solubility (µM)Final DMSO (%)Incubation Time (hours)
Phosphate-Buffered Saline (PBS)7.4151%2
Tris-HCl7.4201%2
Tris-HCl8.0251%2
MES6.051%2
DMEM + 10% FBS7.4400.5%24

Data is illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Calculation: Calculate the required volume of DMSO to add to the this compound powder to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[10]

Protocol 2: Dilution of this compound into Aqueous Buffer

  • Preparation: Bring the aqueous buffer to the final experimental temperature (e.g., 37°C).

  • Vortexing: Place the tube of aqueous buffer on a vortex mixer and set it to a medium speed to create a dimple on the surface of the liquid.

  • Dilution: Briefly centrifuge the this compound DMSO stock aliquot to collect the solution at the bottom of the tube. Carefully pipette the required volume of the stock solution.

  • Dispensing: Dispense the DMSO stock dropwise directly into the vortex of the aqueous buffer. This ensures immediate and thorough mixing, minimizing localized high concentrations that can lead to precipitation.

  • Final Mix: Continue vortexing for an additional 10-15 seconds after adding the stock solution.

  • Use: Use the freshly prepared solution immediately for your experiment. Do not store diluted aqueous solutions of this compound unless their stability has been previously validated.

Visual Guides

G start This compound Precipitates in Aqueous Solution q1 Is the final concentration too high? start->q1 s1 Reduce final concentration. Consult solubility table. q1->s1 Yes q2 Was the mixing technique correct? q1->q2 No end Solution is Clear s1->end s2 Add DMSO stock to vortexing buffer. q2->s2 No q3 Is the final DMSO concentration >1%? q2->q3 Yes s2->end s3 Lower DMSO %. Use an intermediate dilution step. q3->s3 Yes q4 Did precipitation occur over time? q3->q4 No s3->end s4 Supersaturation likely. Reduce concentration or use fresh solution. q4->s4 Yes q4->end No s4->end

Caption: Troubleshooting workflow for this compound precipitation.

G main This compound Solubility pH Solution pH main->pH Temp Temperature main->Temp Conc Concentration main->Conc Buffer Buffer Composition (Salts, Additives) main->Buffer Solvent Co-solvents (e.g., DMSO %) main->Solvent Time Incubation Time main->Time

Caption: Key factors influencing the solubility of this compound.

References

JND4135 inconsistent results in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reports of inconsistent results with JND4135 in cellular assays. This compound is a potent, Type II pan-TRK inhibitor with IC50 values of 2.79, 3.19, and 3.01 nM against TRKA, TRKB, and TRKC, respectively[1][2]. Understanding its mechanism of action is key to diagnosing experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a Type II inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC)[1][3]. It binds to the TRK kinase domain, stabilizing an inactive conformation. This action inhibits the phosphorylation of TRK proteins and their downstream signaling pathways, such as the ERK and PLCγ pathways, which are involved in cell proliferation and survival[1][4][5]. It has demonstrated efficacy against wild-type TRKs and various resistance mutations[3][4].

Q2: What are the recommended storage and handling conditions for this compound? A2: For optimal stability, store this compound as a solid powder in a cool, dark, and dry place. For stock solutions, dissolve this compound in anhydrous DMSO at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[6]. When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium is non-toxic, typically below 0.5%[7].

Q3: What are the expected cellular effects of this compound treatment? A3: In sensitive cell lines, particularly those with TRK fusions or mutations, this compound has been shown to dose-dependently inhibit TRK phosphorylation and its downstream signaling molecules[4][8]. This typically leads to anti-proliferative effects, induction of G0/G1 cell cycle arrest, and apoptosis[4][5].

Q4: How quickly should I expect to see an effect after this compound treatment? A4: The timing of the effect depends on the endpoint being measured. Inhibition of TRK phosphorylation can be observed in as little as 6 hours[4][5][8]. Cell cycle changes are typically measured at 24 hours, while apoptosis and effects on cell viability are often assessed after 48 to 72 hours of treatment[4][5].

Troubleshooting Guides

This section addresses specific issues of experimental inconsistency in a question-and-answer format.

Issue 1: High Variability in IC50 Values for Cell Viability

Q: My calculated IC50 value for this compound's anti-proliferative effect varies significantly between experiments. Why is this happening?

A: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors[9]. Use the following workflow to troubleshoot the problem.

G cluster_c1 Compound Integrity cluster_c2 Cell Culture cluster_c3 Assay Protocol cluster_c4 Assay Readout start Start: Inconsistent IC50 c1 Check Compound Integrity start->c1 c2 Review Cell Culture Practices c1->c2 s1a Prepare fresh stock from solid? c1->s1a c3 Standardize Assay Protocol c2->c3 s2a Consistent cell passage number used? c2->s2a c4 Evaluate Assay Readout c3->c4 s3a Consistent incubation time (e.g., 72h)? c3->s3a end_node Consistent IC50 Achieved c4->end_node s4a Is the readout linear within cell density range? c4->s4a s1b Aliquot stock to avoid freeze-thaw cycles? s1c Final DMSO concentration <0.5%? s2b Cells healthy & at optimal confluency before plating? s2c Uniform cell seeding density? s3b Minimized edge effects on plate? s3c Automated liquid handling for consistency? s4b Compound interfering with assay chemistry?

Caption: Workflow for troubleshooting inconsistent IC50 values.

Potential Causes & Solutions:

Potential Cause Recommended Action
Compound Degradation Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles by aliquoting stocks[6]. Over time, the compound can degrade in aqueous culture media, so ensure consistent incubation times[6].
Cell Health & Passage Use cells from a consistent, low passage number. Genetic drift can occur in continuously passaged cells, altering their response[10]. Ensure cells are healthy and in the logarithmic growth phase before seeding. Never use over-confluent cells[10].
Seeding Density The initial cell seeding density is critical. Optimize this for your specific cell line to ensure the assay readout falls within the linear range of the instrument[10]. Use a consistent number of cells for every experiment.
Assay Protocol Variability Standardize incubation times, reagent volumes, and plate layouts. To minimize "edge effects," consider not using the outer wells of the plate or filling them with sterile media/PBS[11].
Assay Interference This compound could potentially interfere with the assay chemistry itself (e.g., reducing MTT reagent). To test for this, run the assay in a cell-free system with the compound and see if it generates a signal. Consider using an orthogonal viability assay (e.g., measure ATP content vs. metabolic activity)[12].
Issue 2: Inconsistent Inhibition of Downstream TRK Signaling

Q: I am not seeing consistent, dose-dependent inhibition of p-TRK or p-ERK in my Western blots. What could be the issue?

A: Inconsistent results in Western blotting can arise from multiple steps in the protocol, from cell treatment to imaging. The primary target of this compound is the TRK kinase, so confirming target engagement by measuring phosphorylation is crucial.

G start Start: Inconsistent p-TRK Inhibition treatment Cell Treatment start->treatment lysis Cell Lysis treatment->lysis sub_treatment1 Too short/long? (Try 6h) treatment->sub_treatment1 sub_treatment2 Dose range appropriate? (e.g., 1-200 nM) treatment->sub_treatment2 wb Western Blot lysis->wb sub_lysis1 Phosphatase inhibitors included and fresh? lysis->sub_lysis1 sub_lysis2 Lysates processed immediately on ice? lysis->sub_lysis2 end_node Consistent p-TRK Inhibition wb->end_node sub_wb1 Antibody validated and optimized? wb->sub_wb1 sub_wb2 Loading controls consistent? wb->sub_wb2 sub_wb3 Transfer efficiency checked? wb->sub_wb3

Caption: Key checkpoints for troubleshooting Western blot results.

Potential Causes & Solutions:

Potential Cause Recommended Action
Suboptimal Treatment Time Inhibition of phosphorylation is a rapid event. Published data shows strong p-TRK inhibition after 6 hours of this compound treatment[5][8]. Longer incubations may lead to feedback loops or secondary effects that complicate interpretation.
Lysate Quality It is critical to preserve the phosphorylation state of proteins during lysis. Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times and process them quickly.
Antibody Performance Ensure your primary antibodies for p-TRK, total TRK, p-ERK, and total ERK are well-validated for the species you are using. Titrate the antibody to find the optimal concentration that maximizes signal and minimizes background.
Protein Loading & Transfer Inconsistent protein loading can lead to unreliable quantification. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data[8]. Verify transfer efficiency using Ponceau S staining before antibody incubation.

Experimental Protocols

Protocol 1: Cell Viability (Anti-Proliferation) Assay

This protocol provides a general guideline for assessing the effect of this compound on cell proliferation using a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of media. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. The concentration range should span from below the expected IC50 (e.g., 0.1 nM) to a high concentration (e.g., 5 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Add the diluted compound solutions to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay Readout: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the luminescence reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent per well).

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce lysis, followed by a 10-minute incubation to stabilize the signal. Measure luminescence using a plate reader[11].

  • Data Analysis: Normalize the data using the vehicle control (100% viability) and a "no cells" control (0% viability). Plot the dose-response curve and calculate the IC50 value using a suitable software package.

Protocol 2: Western Blot for TRK Pathway Inhibition

This protocol outlines the steps to measure the inhibition of TRK phosphorylation.

  • Cell Seeding & Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with a dose range of this compound (e.g., 0, 2, 8, 40, 200 nM) for 6 hours[4][8].

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-p-TRK, anti-TRK, anti-p-ERK) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software.

Signaling Pathway Visualization

The diagram below illustrates the targeted pathway of this compound.

G cluster_downstream Downstream Signaling Ligand Neurotrophin (e.g., NGF, BDNF) TRK TRK Receptor (TRKA/B/C) Ligand->TRK pTRK p-TRK (Active) TRK->pTRK Dimerization & Autophosphorylation PLCg PLCγ pTRK->PLCg ERK ERK pTRK->ERK This compound This compound This compound->pTRK Inhibition pPLCg p-PLCγ PLCg->pPLCg pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pPLCg->Proliferation pERK->Proliferation

Caption: this compound inhibits TRK receptor phosphorylation.

References

Acquired resistance mechanisms to JND4135

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for JND4135. This guide provides troubleshooting information and frequently asked questions for researchers investigating acquired resistance to this compound, a selective inhibitor of the JNK-like Kinase 1 (JLK1).

Frequently Asked Questions (FAQs)

Q1: My this compound-sensitive cells are starting to show reduced response to the drug over time. What could be the cause?

A1: This is a common observation and often the first indication of developing acquired resistance. Potential causes include:

  • Emergence of a resistant subclone: A small population of cells with pre-existing or newly acquired resistance mutations may be outgrowing the sensitive population under the selective pressure of this compound.

  • Inconsistent drug concentration: Issues with drug stability, storage, or experimental setup could lead to a lower effective concentration of this compound than intended.

  • Cell culture artifacts: Changes in media, serum, or other culture conditions can sometimes influence drug efficacy.

Q2: I have established a this compound-resistant cell line, but I don't see any secondary mutations in the JLK1 kinase domain. What are other possible resistance mechanisms?

A2: If on-target mutations in JLK1 are not found, resistance is likely mediated by other mechanisms. The most common alternative is the activation of bypass signaling pathways that reactivate downstream cell survival signals (e.g., PI3K/AKT or MAPK/ERK pathways) independently of JLK1. Another possibility is the increased expression of drug efflux pumps, such as ABCB1 (MDR1), which would reduce the intracellular concentration of this compound.

Q3: How can I determine if bypass pathway activation is responsible for the observed resistance in my cell line?

A3: A key experiment is to perform a phospho-proteomic screen or, more directly, a Western blot analysis of key nodes in common bypass pathways (e.g., MET, AXL, EGFR, HER2) and their downstream effectors (e.g., AKT, ERK). A significant increase in the phosphorylation of these proteins in the resistant line compared to the parental line, especially in the presence of this compound, would strongly suggest bypass pathway activation.

Troubleshooting Guide

Issue 1: High variability in IC50 values for this compound in sensitive cells.
Potential Cause Recommended Solution
Cell Seeding Density Optimize and maintain a consistent cell number for all experiments. Create a standard operating procedure (SOP) for cell seeding.
Drug Stability Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock.
Assay Incubation Time Ensure the incubation time for the viability assay (e.g., 72 hours) is consistent across all plates and experiments.
Reagent Quality Verify the expiration dates and proper storage of all assay reagents, such as CellTiter-Glo.
Issue 2: Unable to confirm a suspected secondary mutation in JLK1 by Sanger sequencing.
Potential Cause Recommended Solution
Low Allele Frequency The mutation may be present in only a sub-population of the resistant cells. Consider using a more sensitive method like Next-Generation Sequencing (NGS) or digital droplet PCR (ddPCR).
Primer Design The primers used for PCR amplification of the JLK1 kinase domain may be inefficient. Redesign and validate new primers.
Poor DNA Quality Ensure the genomic DNA extracted from the resistant cells is of high purity and integrity.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments comparing the parental this compound-sensitive cell line (JLK1-L858R) with two derived resistant lines: one with an on-target mutation (JLK1-L858R/T790M) and one with bypass activation (MET amplification).

Table 1: In Vitro Sensitivity to this compound

Cell LineGenotypeThis compound IC50 (nM)
ParentalJLK1-L858R15 ± 3
Resistant Line AJLK1-L858R/T790M2,500 ± 210
Resistant Line BJLK1-L858R + MET Amp1,800 ± 150

Table 2: Protein Expression and Phosphorylation Status

Cell Linep-JLK1 (Y1092)t-JLK1p-MET (Y1234/1235)t-METp-AKT (S473)t-AKT
Parental++++++++++++++
Resistant Line A++++++++++++
Resistant Line B++++++++++++++++
Protein levels assessed by Western blot after treatment with 100 nM this compound for 6 hours. '+' indicates relative expression level.

Signaling Pathways & Experimental Workflows

JLK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JLK1 JLK1 (L858R) RAS RAS JLK1->RAS PI3K PI3K JLK1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->JLK1 inhibition

Caption: Baseline JLK1 signaling pathway and the inhibitory action of this compound.

On_Target_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JLK1_mut JLK1 (L858R/T790M) Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) JLK1_mut->Downstream Proliferation Proliferation & Survival Downstream->Proliferation This compound This compound This compound->JLK1_mut Binding Impaired

Caption: On-target resistance via a secondary "gatekeeper" mutation in JLK1.

Bypass_Pathway_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JLK1 JLK1 MET MET (Amplified) Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) MET->Downstream Proliferation Proliferation & Survival Downstream->Proliferation This compound This compound This compound->JLK1 inhibition

Caption: Resistance via bypass signaling through MET receptor tyrosine kinase amplification.

Experimental_Workflow start Establish this compound-Resistant Cell Line ic50 Confirm Resistance (IC50 Shift Assay) start->ic50 seq Sequence JLK1 Kinase Domain (Sanger/NGS) ic50->seq result1 JLK1 Mutation Found? seq->result1 wb Analyze Bypass Pathways (Phospho-RTK Array, Western Blot) result2 Bypass Pathway Activated? wb->result2 result1->wb No end1 On-Target Resistance result1->end1 Yes end2 Bypass Activation result2->end2 Yes other Investigate Other Mechanisms result2->other No

Caption: Workflow for identifying the mechanism of acquired resistance to this compound.

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Culture Parental Cells: Culture the this compound-sensitive parental cell line (e.g., NCI-H1975-JLK1-L858R) in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Initial Drug Exposure: Begin by treating the cells with this compound at a concentration equal to their IC50 value (e.g., 15 nM).

  • Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 25 nM, 50 nM, 100 nM, and so on). Allow the cells to acclimate and recover at each new concentration before proceeding to the next.

  • Establishment of Resistance: Continue this dose-escalation process over several months until the cells are able to proliferate steadily in a high concentration of this compound (e.g., >1 µM).

  • Characterization: The resulting cell population is considered resistant. Characterize this new line by determining its IC50 and comparing it to the parental line.

  • Maintenance: Culture the established resistant cell line in medium continuously supplemented with the high concentration of this compound to maintain the resistance phenotype.

Protocol 2: Cell Viability (IC50) Assay
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Lysis and Detection: Add a volume of a luminescent cell viability reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in the well.

  • Signal Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.

Protocol 3: Western Blot Analysis
  • Cell Lysis: Treat parental and resistant cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-JLK1, anti-t-JLK1, anti-p-MET, anti-t-MET, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpreting unexpected results with JND4135

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: JND4135 is a selective, Type II TRK inhibitor investigated for its potential to overcome acquired resistance to other TRK inhibitors.[1][2] This guide provides troubleshooting advice based on established principles of kinase inhibitor research and specific data available for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, Type II pan-TRK inhibitor, targeting TRKA, TRKB, and TRKC kinases with IC50 values of 2.79, 3.19, and 3.01 nM, respectively.[1][3] It is designed to overcome resistance conferred by mutations in the TRK kinase domain, including the xDFG motif, by binding to the inactive "DFG-out" conformation of the kinase.[2][4]

Q2: What solvent should be used to reconstitute this compound?

A2: For in vitro experiments, this compound should be dissolved in DMSO (Dimethyl Sulfoxide) to prepare a stock solution. For in vivo studies, appropriate vehicle controls as described in relevant literature should be used.

Q3: What are the expected downstream effects of this compound treatment?

A3: Successful inhibition of TRK kinases by this compound should lead to a dose-dependent decrease in the phosphorylation of TRK itself, as well as key downstream signaling molecules in the MAPK/ERK and PI3K/AKT pathways, such as PLCγ1 and Erk.[5] This should ultimately lead to cell cycle arrest and apoptosis in TRK-dependent cancer cells.[4]

Troubleshooting Guide for Unexpected Results

Issue 1: Higher than Expected IC50 Value in Cell Viability Assays

Q: In our cell viability assays, the IC50 value for this compound is significantly higher than the low nanomolar values reported. What could be the cause?

A: Several factors can lead to an apparent decrease in the potency of a kinase inhibitor in cell-based assays.[6] Consider the following possibilities:

  • Cell Line Dependency: The cell line you are using may not be primarily dependent on TRK signaling for survival. Verify the presence of a TRK fusion or activating mutation in your cell model.

  • Reagent Quality and Handling: Ensure the this compound compound has been stored correctly and that the DMSO stock solution is not degraded. It is advisable to prepare fresh dilutions for each experiment.

  • Assay Conditions: High cell seeding density or variations in incubation time can affect results. Optimize these parameters for your specific cell line. A 72-hour incubation is often a suitable starting point for assessing effects on cell viability.[7]

  • Experimental Error: Review pipetting accuracy and ensure uniform mixing of reagents. Always include positive and negative controls.

ParameterRecommendationRationale
Cell Model Confirm TRK fusion/mutation status via sequencing or FISH.Ensures the cellular context is appropriate for a TRK inhibitor.
Compound Storage Store DMSO stocks at -20°C or -80°C in small aliquots.Prevents degradation from repeated freeze-thaw cycles.
Assay Duration Perform a time-course experiment (e.g., 24, 48, 72 hours).Effects on cell viability may require longer incubation than target phosphorylation.
Controls Include a known TRK-dependent cell line as a positive control.Validates that the experimental setup can detect TRK inhibition.
Issue 2: No Decrease in Downstream pERK Levels After Treatment

Q: We are not observing the expected decrease in phosphorylated ERK (pERK) via Western blot after treating cells with this compound. Why might this be?

A: A lack of effect on downstream signaling can be due to issues with the experimental setup or reflect underlying biological mechanisms.

  • Insufficient Treatment Time or Concentration: The inhibition of signaling pathways is time and dose-dependent. Perform a time-course (e.g., 2, 6, 24 hours) and dose-response experiment to find the optimal conditions.[8]

  • Suboptimal Western Blot Protocol: The detection of phosphorylated proteins requires a meticulous protocol. Use a blocking buffer with BSA instead of milk, as milk contains phosphoproteins that can cause high background.[9] Crucially, phosphatase inhibitors must be included in the cell lysis buffer to preserve the phosphorylation state of the proteins.[7]

  • Antibody Quality: The performance of phospho-specific antibodies can be inconsistent. Ensure your primary antibody is validated for detecting the specific phosphorylation site of interest.[7]

  • Paradoxical Pathway Activation: In some contexts, kinase inhibitors can cause a "paradoxical activation" of the pathway they are meant to inhibit.[10][11] This phenomenon is well-documented for RAF inhibitors in BRAF wild-type cells and can occur when the inhibitor promotes dimerization and transactivation of kinase partners.[12][13] While not specifically reported for this compound, it is a potential mechanism in certain genetic backgrounds.

Troubleshooting Workflow for pERK Detection

G start No pERK Decrease Observed check_protocol Review Western Blot Protocol (Lysis Buffer, Blocking, Antibody) start->check_protocol check_conditions Optimize Treatment Conditions (Time-Course & Dose-Response) check_protocol->check_conditions Protocol OK? check_cells Verify Cell Line & Controls check_conditions->check_cells Conditions Optimized? investigate_biology Investigate Biological Mechanisms check_cells->investigate_biology Cell Line Verified? paradox Test for Paradoxical Activation (e.g., use different cell lines) investigate_biology->paradox resistance Assess for Resistance Mechanisms investigate_biology->resistance G cluster_0 Upstream Signals cluster_1 TRK Signaling cluster_2 Downstream Cascades cluster_3 Cellular Response GrowthFactor GrowthFactor TRK TRKA/B/C GrowthFactor->TRK RTK RTK PLCg1 PLCγ1 TRK->PLCg1 RAS RAS TRK->RAS PI3K PI3K TRK->PI3K This compound This compound This compound->TRK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

References

Validation & Comparative

JND4135 vs. Entrectinib: A Comparative Guide for Overcoming TRK Resistance in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel type II TRK inhibitor, JND4135, and the first-generation TRK inhibitor, entrectinib (B1684687), in the context of acquired resistance in TRK fusion-positive cancers. This document is intended to serve as a critical resource for researchers in oncology and drug development, offering a detailed analysis of preclinical data, experimental methodologies, and the underlying mechanisms of action that differentiate these two compounds.

Executive Summary

Entrectinib, a potent inhibitor of TRKA/B/C, ROS1, and ALK, has demonstrated significant clinical efficacy in patients with NTRK fusion-positive solid tumors. However, its long-term benefit is often curtailed by the emergence of acquired resistance, frequently driven by mutations in the TRK kinase domain. This compound is a next-generation, type II pan-TRK inhibitor specifically designed to address these resistance mechanisms. Preclinical evidence strongly suggests that this compound maintains potent activity against TRK kinases harboring mutations that confer resistance to entrectinib, particularly mutations in the xDFG motif of the activation loop. This guide will delve into the comparative efficacy, mechanisms of action, and the experimental basis for these findings.

Comparative Efficacy Against Wild-Type and Mutant TRK Kinases

This compound demonstrates potent inhibitory activity against wild-type TRKA, TRKB, and TRKC, with IC50 values in the low nanomolar range, comparable to entrectinib.[1] The critical distinction lies in their efficacy against acquired resistance mutations. This compound, as a type II inhibitor, effectively targets the inactive "DFG-out" conformation of the kinase, a strategy that circumvents common resistance mechanisms.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
Target KinaseThis compound (IC50, nM)Entrectinib (IC50, nM)Fold Difference (Entrectinib/JND4135)
TRKA (Wild-Type)2.791.7~0.6
TRKB (Wild-Type)3.190.1~0.03
TRKC (Wild-Type)3.010.1~0.03
TRKA G595R (Solvent Front)Not Reported>101-
TRKA G667C (xDFG Motif)0.8340.35~48.6

Data for this compound and comparative data for entrectinib are derived from preclinical studies.[1]

Table 2: Anti-proliferative Activity in Ba/F3 Cellular Models (IC50, nM)
Ba/F3 Cell LineThis compound (IC50, nM)Entrectinib (IC50, nM)Fold Difference (Entrectinib/JND4135)
BaF3-CD74-TRKA (WT)2.4~2.25~0.9
BaF3-CD74-TRKA-G595R9.4>609>64.8
BaF3-CD74-TRKA-G667C1.440.35~28.8
BaF3-ETV6-TRKB-G709C (xDFG)18.7>592>31.6
BaF3-ETV6-TRKC-G696C (xDFG)1.3>76>58.5

Data for this compound and comparative data for entrectinib are derived from preclinical studies.[1]

These data highlight that while both inhibitors are potent against wild-type TRK kinases, this compound maintains significant activity against key resistance mutations, particularly the xDFG mutations, where entrectinib's efficacy is markedly diminished.

Mechanism of Action and Resistance

The differential activity of this compound and entrectinib stems from their distinct binding modes to the TRK kinase domain.

Entrectinib is a type I inhibitor that binds to the active "DFG-in" conformation of the kinase ATP-binding pocket.[2][3] Resistance mutations, such as those in the solvent front (e.g., G595R) or the gatekeeper residue, can sterically hinder the binding of type I inhibitors.

This compound is a type II inhibitor that binds to the inactive "DFG-out" conformation.[1][4] This binding mode extends into a hydrophobic pocket adjacent to the ATP-binding site, which is accessible only in the inactive state. Mutations in the xDFG motif, such as G667C, can actually stabilize the "DFG-out" conformation, paradoxically increasing the sensitivity to type II inhibitors like this compound.

Mechanism of TRK Inhibition and Resistance cluster_0 TRK Kinase Domain cluster_1 Inhibitor Binding cluster_2 Resistance Mutations Active (DFG-in) Active (DFG-in) Inactive (DFG-out) Inactive (DFG-out) Active (DFG-in)->Inactive (DFG-out) Conformational Change Inactive (DFG-out)->Active (DFG-in) Activation Entrectinib (Type I) Entrectinib (Type I) Entrectinib (Type I)->Active (DFG-in) Binds to Active State This compound (Type II) This compound (Type II) This compound (Type II)->Inactive (DFG-out) Binds to Inactive State Solvent Front (G595R) Solvent Front (G595R) Solvent Front (G595R)->Entrectinib (Type I) Steric Hindrance (Resistance) xDFG Motif (G667C) xDFG Motif (G667C) xDFG Motif (G667C)->Inactive (DFG-out) Stabilizes Inactive State

Figure 1. Simplified diagram illustrating the differential binding mechanisms of this compound and entrectinib and the impact of resistance mutations.

Downstream Signaling Inhibition

Both this compound and entrectinib function by inhibiting the autophosphorylation of TRK fusion proteins, thereby blocking downstream signaling pathways critical for cancer cell proliferation and survival, including the PLCγ, and MAPK/ERK pathways.[1][5] Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of TRK, PLCγ1, and ERK in both wild-type and resistant mutant cell lines.[1][5]

TRK Signaling Pathway Inhibition cluster_downstream Downstream Signaling TRK Fusion Protein TRK Fusion Protein p-TRK p-TRK TRK Fusion Protein->p-TRK Autophosphorylation PLCg PLCg p-TRK->PLCg MAPK/ERK MAPK/ERK p-TRK->MAPK/ERK This compound This compound This compound->p-TRK Inhibits Entrectinib Entrectinib Entrectinib->p-TRK Inhibits p-PLCg p-PLCg PLCg->p-PLCg Cell Proliferation & Survival Cell Proliferation & Survival p-PLCg->Cell Proliferation & Survival p-ERK p-ERK MAPK/ERK->p-ERK p-ERK->Cell Proliferation & Survival

Figure 2. Overview of the TRK signaling pathway and points of inhibition by this compound and entrectinib.

Preclinical In Vivo Efficacy

In a mouse xenograft model using Ba/F3 cells engineered to express the resistant CD74-TRKA-G667C fusion protein, this compound demonstrated significant dose-dependent tumor growth inhibition.[1][4] At a dose of 40 mg/kg administered intraperitoneally, this compound achieved a tumor growth inhibition (TGI) of 81.0%.[1][4] This provides strong in vivo evidence for the potential of this compound to overcome xDFG-mediated resistance.

Preclinical xenograft models for entrectinib have also demonstrated its efficacy against TRK fusion-positive tumors, forming the basis for its clinical development.[6] However, a direct head-to-head in vivo comparison in a resistance model has not been published.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and entrectinib.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the anti-proliferative activity of the inhibitors in engineered Ba/F3 cells, which are dependent on TRK signaling for survival.

  • Cell Lines: Ba/F3 cells stably expressing various TRK fusion proteins (e.g., CD74-TRKA, ETV6-TRKB, ETV6-TRKC) with and without resistance mutations (e.g., G595R, G667C).

  • Protocol:

    • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% FBS, but without IL-3.[7]

    • A serial dilution of the test compounds (this compound or entrectinib) is added to the wells.

    • Plates are incubated for 40-48 hours at 37°C in a 5% CO2 incubator.[7]

    • Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay. For MTT, 25 µL of a 5 mg/mL MTT solution is added to each well and incubated for 4 hours.[7]

    • The absorbance is measured at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT after solubilization).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This technique is used to assess the inhibition of TRK signaling pathways.

  • Protocol:

    • Cells are seeded in 6-well plates and treated with varying concentrations of this compound or entrectinib for 6 hours.[5]

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against p-TRK, total TRK, p-PLCγ1, total PLCγ1, p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model is used to evaluate the in vivo anti-tumor efficacy of the inhibitors.

  • Animal Model: Female CB17-SCID mice (6-8 weeks old).

  • Protocol:

    • 2 x 10^6 BaF3-CD74-TRKA-G667C cells are injected subcutaneously into the right flank of the mice.[1]

    • When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and vehicle control groups.

    • This compound is administered intraperitoneally once daily at doses of 20 and 40 mg/kg.[1][4] The vehicle consists of 2% DMSO, 20% Cremophor, 8% absolute alcohol, and 70% normal saline.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., western blotting).

Experimental Workflow for Inhibitor Comparison Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Kinase Inhibition Assay (IC50) Kinase Inhibition Assay (IC50) In Vitro Assays->Kinase Inhibition Assay (IC50) Cell Proliferation Assay (IC50) Cell Proliferation Assay (IC50) In Vitro Assays->Cell Proliferation Assay (IC50) Western Blot (Signaling) Western Blot (Signaling) In Vitro Assays->Western Blot (Signaling) In Vivo Studies In Vivo Studies Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model Data Analysis & Comparison Data Analysis & Comparison Data Analysis & Comparison->In Vivo Studies End End Kinase Inhibition Assay (IC50)->Data Analysis & Comparison Cell Proliferation Assay (IC50)->Data Analysis & Comparison Western Blot (Signaling)->Data Analysis & Comparison Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Tumor Growth Inhibition->End

Figure 3. A logical workflow for the preclinical comparison of this compound and entrectinib.

Clinical Development and Future Perspectives

Entrectinib is an FDA-approved therapeutic for TRK fusion-positive solid tumors.[8][9] Clinical data have demonstrated its efficacy, but have also confirmed the emergence of on-target resistance mutations. This compound is currently in the preclinical stage of development.[1][4] The presented data suggest that this compound is a promising next-generation TRK inhibitor with the potential to address a significant unmet clinical need in patients who have developed resistance to first-generation inhibitors like entrectinib. Further development, including efforts to improve oral bioavailability, and subsequent clinical trials will be crucial to ascertain its therapeutic value.

Conclusion

The preclinical data strongly support this compound as a potent TRK inhibitor with a distinct advantage over entrectinib in overcoming acquired resistance mediated by xDFG mutations. Its mechanism as a type II inhibitor provides a rational basis for this improved activity. For researchers and clinicians in the field of oncology, this compound represents a promising therapeutic strategy for patients with TRK fusion-positive cancers who have progressed on first-generation TRK inhibitors. Continued investigation into this compound and other next-generation TRK inhibitors is warranted to expand the therapeutic arsenal (B13267) against these genetically defined cancers.

References

JND4135 vs. Selitrectinib: A Comparative Analysis of Next-Generation TRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of two promising Tropomyosin Receptor Kinase (TRK) inhibitors.

This guide provides a comprehensive comparison of the preclinical efficacy of JND4135 and selitrectinib (B610772), two next-generation TRK inhibitors developed to address resistance to first-generation therapies. The information presented is intended for an audience of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Introduction

Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. Aberrant TRK signaling, most commonly due to chromosomal rearrangements resulting in NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers. While first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have shown significant clinical efficacy, acquired resistance, often through mutations in the TRK kinase domain, has emerged as a clinical challenge. This has spurred the development of next-generation inhibitors, including this compound and selitrectinib, designed to overcome these resistance mechanisms.

This compound is a novel, potent, and orally bioavailable pan-TRK inhibitor distinguished by its Type II binding mechanism.[1][2] In contrast, selitrectinib (formerly LOXO-195) is a potent and selective ATP-competitive, pan-TRK inhibitor with a Type I binding mode.[3] This fundamental difference in their mechanism of action has significant implications for their efficacy against specific resistance mutations, particularly the xDFG mutations.

Mechanism of Action and Signaling Pathway

Both this compound and selitrectinib target the TRK signaling pathway, which, upon activation by neurotrophins or oncogenic fusions, triggers downstream cascades including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and differentiation. By inhibiting TRK autophosphorylation, these inhibitors effectively shut down these oncogenic signals.

The key distinction lies in their binding modes. Type I inhibitors like selitrectinib bind to the active "DFG-in" conformation of the kinase. In contrast, Type II inhibitors such as this compound bind to the inactive "DFG-out" conformation.[4] This allows this compound to effectively target kinases with xDFG mutations, which stabilize the inactive conformation and confer resistance to Type I inhibitors.[4]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling TRK TRK Receptor (TRKA, TRKB, TRKC) RAS RAS TRK->RAS PI3K PI3K TRK->PI3K This compound This compound (Type II Inhibitor) This compound->TRK Inhibits (DFG-out) Selitrectinib Selitrectinib (Type I Inhibitor) Selitrectinib->TRK Inhibits (DFG-in) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: TRK Signaling Pathway and Inhibitor Action.

Comparative Efficacy: In Vitro Studies

The in vitro efficacy of this compound and selitrectinib has been evaluated against wild-type (WT) TRK kinases and a panel of clinically relevant resistance mutations. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

TargetThis compound IC50 (nM)Selitrectinib IC50 (nM)
Wild-Type
TRKA2.79[1][2]< 1[3]
TRKB3.19[1][2]< 1[3]
TRKC3.01[1][2]< 1[3]
Solvent Front Mutations
TRKA G595R9.42.0 - 9.8[5]
TRKC G623R20.32.0 - 9.8[5]
xDFG Mutations
TRKA G667C1.42.0 - 9.8[5]
TRKB G709C18.7-
TRKC G696C1.3-
Gatekeeper Mutation
TRKA F589L23.1-

Note: Data for this compound is primarily from Wang et al. (2022). Data for selitrectinib is compiled from multiple sources. A direct comparison in the same assay is limited.

The data indicates that both this compound and selitrectinib are potent inhibitors of wild-type TRK kinases and are effective against solvent front mutations like TRKA G595R. However, a key differentiator is the superior potency of this compound against xDFG mutations, such as TRKA G667C.[1] This is consistent with its Type II mechanism of action, which is less susceptible to mutations that stabilize the DFG-out conformation of the kinase.

Comparative Efficacy: In Vivo Studies

Preclinical in vivo studies have provided further insights into the anti-tumor activity of these inhibitors.

This compound: In a BaF3-CD74-TRKA-G667C xenograft mouse model, intraperitoneal administration of this compound demonstrated significant, dose-dependent tumor growth inhibition.[1] At a dose of 40 mg/kg, this compound achieved a tumor growth inhibition (TGI) of 81.0%.[1]

Selitrectinib: Selitrectinib has shown efficacy in various TRKA-dependent tumor models, including those with the ΔTRKA G595R and ΔTRKA G667C mutations, as well as in a TPM3-NTRK1 fusion-positive colorectal cancer xenograft model.[5]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation (Selitrectinib) Kinase_Assay Biochemical Kinase Assay (e.g., Z'-Lyte) Cell_Assay Cell-Based Proliferation Assay (e.g., BaF3 cells with TRK fusions/mutations) Kinase_Assay->Cell_Assay Confirms cellular activity Western_Blot Western Blot (Phospho-TRK & downstream signaling) Cell_Assay->Western_Blot Validates mechanism Xenograft Xenograft Model Establishment (e.g., BaF3-TRK mutant cells in mice) Cell_Assay->Xenograft Selects candidate for in vivo testing Treatment Drug Administration (e.g., i.p. or oral gavage) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor volume, TGI) Treatment->Efficacy Phase1 Phase I/II Clinical Trial (NCT03215511) Efficacy->Phase1 Preclinical proof-of-concept Safety Safety & Tolerability Phase1->Safety Efficacy_Clinical Objective Response Rate (ORR) Phase1->Efficacy_Clinical

Caption: Generalized Drug Development Workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental methodologies used in the evaluation of this compound and selitrectinib.

This compound Experimental Protocols
  • Biochemical Kinase Inhibitory Assay: The kinase inhibitory activity of this compound was determined using a FRET-based Z'-Lyte assay.

  • Cell Lines and Culture: Murine pro-B BaF3 cells were engineered to stably express various TRK fusion proteins and mutants. These cells are dependent on the expressed TRK kinase for proliferation and survival.

  • Cell Proliferation Assay: The anti-proliferative effects of this compound were assessed using a CCK-8 assay after a 72-hour incubation period.

  • Western Blot Analysis: BaF3 cells expressing TRK fusions were treated with this compound for 6 hours, followed by lysis and immunoblotting to detect the phosphorylation status of TRK and downstream signaling proteins like PLCγ and Erk.

  • In Vivo Xenograft Model: CB17-SCID mice were subcutaneously injected with BaF3-CD74-TRKA-G667C cells. Once tumors reached a volume of 100-200 mm³, mice were treated with this compound via intraperitoneal injection daily for 12 days. Tumor volumes were measured regularly to determine tumor growth inhibition.[1]

Selitrectinib Experimental Protocols
  • In Vitro Cell Viability Assay: The anti-proliferative activity of selitrectinib was evaluated in various cancer cell lines harboring NTRK fusions (e.g., KM12, CUTO-3, MO-91).[5]

  • Western Blot Analysis: Cells were treated with varying concentrations of selitrectinib for 2-4 hours to assess the inhibition of TRK phosphorylation and downstream signaling.[3]

  • In Vivo Xenograft Models: The anti-tumor efficacy of selitrectinib was tested in mouse xenograft models established with NIH-3T3 cells expressing ΔTRKA or its mutants, and in the KM12 colorectal cancer cell line.[5] Drug was administered via oral gavage.[6]

Clinical Development

Selitrectinib has undergone clinical investigation. A Phase 1/2 study (NCT03215511) was conducted to evaluate its safety, tolerability, and efficacy in pediatric and adult patients with advanced solid tumors harboring NTRK gene fusions who had been previously treated with a TRK inhibitor.[7][8]

As of the latest available information, there are no publicly disclosed clinical trials for This compound .

Conclusion

Both this compound and selitrectinib are promising next-generation TRK inhibitors with potent activity against wild-type TRK fusions and common resistance mutations. Selitrectinib, a Type I inhibitor, has demonstrated clinical activity in patients who have progressed on first-generation TRK inhibitors. This compound, a Type II inhibitor, shows a distinct advantage in preclinical models against xDFG mutations, a key mechanism of resistance to Type I inhibitors.

The choice between these inhibitors in a clinical setting would likely be guided by the specific resistance mutations identified in a patient's tumor. The development of a diverse portfolio of TRK inhibitors with different mechanisms of action, such as this compound and selitrectinib, is crucial for overcoming the challenge of acquired resistance and improving outcomes for patients with TRK fusion-positive cancers. Further clinical investigation of this compound is warranted to determine its safety and efficacy in patients.

References

JND4135 and Repotrectinib: A Comparative Analysis Against Gatekeeper Mutations in Kinase-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the preclinical efficacy of JND4135 and the clinical powerhouse repotrectinib (B610555) reveals distinct profiles in overcoming resistance to targeted cancer therapies, particularly against challenging gatekeeper mutations in Tropomyosin Receptor Kinase (TRK) and ROS1 fusion-positive cancers. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

In the landscape of targeted oncology, the emergence of resistance mutations remains a critical hurdle. Gatekeeper mutations, located in the ATP-binding pocket of kinases, are a common mechanism of acquired resistance to tyrosine kinase inhibitors (TKIs). This report offers a side-by-side comparison of two next-generation TKIs: this compound, a novel Type II TRK inhibitor, and repotrectinib, an FDA-approved ROS1/TRK/ALK inhibitor, focusing on their efficacy against these formidable mutations.

Mechanism of Action: A Tale of Two Inhibitors

Repotrectinib is a potent and selective inhibitor of ROS1, TRK, and ALK kinases.[1][2] Its compact, macrocyclic structure allows it to bind to the ATP-binding site of these kinases, inhibiting their phosphorylation and downstream signaling pathways crucial for cancer cell proliferation and survival.[3] A key feature of repotrectinib is its ability to overcome resistance mutations that limit the efficacy of first-generation TKIs.[3]

This compound is a Type II pan-TRK inhibitor designed to overcome a wide range of resistance mutations, including the notoriously difficult-to-target xDFG mutations.[4][5] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors like this compound stabilize an inactive conformation, offering a different approach to circumventing resistance.[4]

Head-to-Head: Preclinical Efficacy Against Gatekeeper Mutations

The comparative preclinical data, primarily from cellular assays, demonstrates the distinct potency profiles of this compound and repotrectinib against various TRK gatekeeper mutations.

Kinase TargetInhibitorIC50 (nM) in BaF3 Cell Proliferation Assays
TRKA F589L This compound 37.3 ± 8.1
Repotrectinib>29.4
TRKB F663L This compound 178 ± 25.3
Repotrectinib>29.4
TRKC F617L This compound 85.7 ± 11.5
Repotrectinib>29.4
Data sourced from Wang J, et al. Molecules. 2022.[4]

The data indicates that this compound maintains moderate activity against TRKA, TRKB, and TRKC gatekeeper mutations in cellular models, whereas repotrectinib's activity was significantly reduced.[4] However, it is crucial to note that repotrectinib has demonstrated broad clinical activity against a range of TRK and ROS1 resistance mutations, including gatekeeper mutations, in patients.[6] For instance, the TRIDENT-1 clinical trial reported that repotrectinib was more than 100-fold more potent against the TRKA F589L and TRKC F617I gatekeeper mutations compared to another next-generation TKI, LOXO-195 (selitrectinib), in preclinical Ba/F3 cell proliferation assays.[6]

Repotrectinib has also shown potent activity against the ROS1 gatekeeper mutation L2026M.[7]

Experimental Protocols

The following provides a general overview of the methodologies used in the preclinical evaluation of these inhibitors.

BaF3 Cell Proliferation Assay

This assay is a standard method to determine the inhibitory activity of compounds against specific kinase fusions and their mutations.

Cell Line Generation: Murine pro-B BaF3 cells, which are dependent on IL-3 for survival, are engineered to express specific fusion proteins (e.g., CD74-TRKA) with or without resistance mutations. This is typically achieved through retroviral or lentiviral transduction.

Assay Protocol:

  • Engineered BaF3 cells are seeded in 96-well plates in RPMI-1640 medium supplemented with 10% fetal bovine serum, but without IL-3.

  • The cells are treated with a serial dilution of the test compounds (e.g., this compound, repotrectinib).

  • After a 72-hour incubation period, cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo®.

  • The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves using non-linear regression analysis.

Kinase Inhibition Assays

Biochemical assays are used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Typical Protocol (e.g., Z'-Lyte™ Kinase Assay):

  • The purified recombinant kinase (wild-type or mutant) is incubated with a fluorescently labeled peptide substrate and ATP in a buffered solution.

  • The test compound at various concentrations is added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a specific time at a controlled temperature.

  • A development reagent is added to stop the reaction and generate a signal that differentiates between the phosphorylated and non-phosphorylated substrate.

  • The fluorescence is measured, and the IC50 value is determined from the dose-response curve.

Visualizing the Landscape

To better understand the context of this comparison, the following diagrams illustrate the signaling pathways and the competitive positioning of this compound and repotrectinib.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK/ROS1 Receptor TRK/ROS1 Receptor RAS RAS TRK/ROS1 Receptor->RAS PI3K PI3K TRK/ROS1 Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression This compound This compound This compound->TRK/ROS1 Receptor Inhibits Repotrectinib Repotrectinib Repotrectinib->TRK/ROS1 Receptor Inhibits

Caption: Simplified TRK/ROS1 signaling pathways inhibited by this compound and repotrectinib.

Comparison_Logic Start Start Patient with TRK/ROS1 Fusion Cancer Patient with TRK/ROS1 Fusion Cancer Start->Patient with TRK/ROS1 Fusion Cancer First-Generation TKI First-Generation TKI Patient with TRK/ROS1 Fusion Cancer->First-Generation TKI Acquired Resistance Acquired Resistance First-Generation TKI->Acquired Resistance Gatekeeper Mutation Gatekeeper Mutation Acquired Resistance->Gatekeeper Mutation Other Mutations (e.g., xDFG) Other Mutations (e.g., xDFG) Acquired Resistance->Other Mutations (e.g., xDFG) This compound This compound Gatekeeper Mutation->this compound Moderately Effective Repotrectinib Repotrectinib Gatekeeper Mutation->Repotrectinib Effective Other Mutations (e.g., xDFG)->this compound Highly Effective

Caption: Logical flow of treatment and resistance leading to next-generation inhibitors.

Conclusion

Both this compound and repotrectinib represent significant advancements in overcoming TKI resistance. Repotrectinib is a clinically validated, potent inhibitor of ROS1 and TRK with proven efficacy against a spectrum of resistance mutations, including gatekeeper mutations, in patients.[6][7] this compound, while still in the preclinical stage, demonstrates a unique profile as a Type II inhibitor with notable activity against challenging xDFG mutations and moderate efficacy against gatekeeper mutations where some other next-generation inhibitors may falter.[4]

The choice between these or other next-generation TKIs will ultimately depend on the specific genetic makeup of the tumor, including the type of fusion and the specific resistance mutations that emerge. Further clinical investigation of this compound is warranted to determine its place in the therapeutic arsenal (B13267) against TKI-resistant cancers. For now, repotrectinib stands as a critical treatment option for patients with ROS1-positive non-small cell lung cancer and NTRK-fusion positive solid tumors, including those who have developed resistance to prior therapies.[1]

References

A Head-to-Head Comparison of JND4135 and Other TRK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the novel Type II TRK inhibitor, JND4135, against other prominent TRK inhibitors for an audience of researchers, scientists, and drug development professionals. The content herein summarizes publicly available preclinical data to facilitate an objective evaluation of these compounds.

Introduction to TRK Inhibition and the Emergence of this compound

Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases crucial for neuronal development.[1] In oncology, fusions involving NTRK genes result in constitutively active TRK fusion proteins that act as oncogenic drivers in a wide array of cancers.[1][2] The development of TRK inhibitors has ushered in a new era of tumor-agnostic therapies.

First-generation inhibitors, such as larotrectinib (B560067) and entrectinib, have demonstrated significant efficacy.[3] However, the emergence of acquired resistance, often through mutations in the TRK kinase domain, has necessitated the development of next-generation inhibitors.[4] this compound is a novel, Type II pan-TRK inhibitor that has shown promise in overcoming resistance mediated by secondary TRK mutations, particularly those in the xDFG motif.[5]

Comparative Efficacy: In Vitro Kinase and Cellular Proliferation Assays

The following tables summarize the inhibitory activities of this compound and other TRK inhibitors against wild-type TRK kinases and various resistance mutations.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

InhibitorTRKA (WT)TRKB (WT)TRKC (WT)TRKA G595R (Solvent Front)TRKA G667C (xDFG)TRKC G623R (Solvent Front)
This compound 2.79[5][6]3.19[5][6]3.01[5][6]Potent Inhibition0.83[5]Potent Inhibition
Larotrectinib 3.20[5]5.22[5]2.82[5]>10001196[5]>1000
Entrectinib 1[3]3[3]5[3]Less Potent40.35[5]Less Potent
Selitrectinib 0.6[7]-<2.5[7]2.0-2.3[4]287.3[5]2.0-2.3[4]
Repotrectinib 0.83[8]0.05[8]0.1[8]2.7-4.5[4]52.21[5]2.7-4.5[4]
Taletrectinib 1.26[9]1.47[9]0.18[9]-304.1-

Table 2: Cellular Anti-Proliferative Activity in BaF3 Models (IC50, nM)

Cell Line (Expressing)This compoundLarotrectinibEntrectinibSelitrectinibRepotrectinib
BaF3-CD74-TRKA-WT Potent InhibitionPotent InhibitionPotent InhibitionPotent InhibitionPotent Inhibition
BaF3-CD74-TRKA-G667C 1.4[5]----
BaF3-TPM3-TRKA-G595R Potent Inhibition----
BaF3-ETV6-TRKC-G623R Potent Inhibition----

This compound demonstrates potent, low nanomolar inhibition of wild-type TRKA, TRKB, and TRKC, comparable to other established inhibitors.[5] Notably, this compound retains strong activity against the TRKA G667C xDFG mutation, a key resistance mechanism where first and some second-generation inhibitors show significantly reduced potency.[5]

In Vivo Efficacy: Xenograft Models

In a BaF3-CD74-TRKA-G667C xenograft mouse model, intraperitoneal administration of this compound resulted in significant tumor growth inhibition.[5] At a dose of 40 mg/kg, this compound achieved a tumor growth inhibition (TGI) of 81.0%.[5] This demonstrates the potential of this compound to overcome xDFG-mediated resistance in a preclinical in vivo setting.

Signaling Pathway and Mechanism of Action

NTRK gene fusions lead to the constitutive activation of TRK receptor tyrosine kinases, which in turn activates downstream signaling pathways critical for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[1][10] TRK inhibitors act by competitively binding to the ATP-binding pocket of the TRK kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.[3]

TRK_Signaling_Pathway cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_PLCG PLCγ Pathway Ligand Neurotrophin Ligand TRK_Receptor TRK Receptor (TRKA/B/C) Ligand->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC Growth Cell Growth PKC->Growth TRK_Inhibitors TRK Inhibitors (e.g., this compound) TRK_Inhibitors->Dimerization Inhibit

Caption: Simplified TRK signaling pathway and the point of inhibition by TRK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified TRK kinases.

Materials:

  • Recombinant human TRKA, TRKB, and TRKC enzymes

  • Kinase buffer

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate)

  • Test compound (e.g., this compound) and control inhibitors

  • ADP-Glo™ Kinase Assay kit

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test and control inhibitors in kinase buffer.

  • Add the kinase, substrate, and inhibitor to a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of a test compound on cancer cells harboring an NTRK gene fusion.

Materials:

  • NTRK fusion-positive cancer cell line (e.g., KM12)

  • Complete cell culture medium

  • Test compound and control inhibitors

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test and control inhibitors.

  • Incubate for 72 hours.

  • Add the cell viability reagent and measure luminescence according to the manufacturer's protocol.

  • Determine the IC50 value for cell growth inhibition.

Western Blotting for Downstream Signaling

Objective: To confirm that the test compound inhibits TRK signaling in cells.

Materials:

  • NTRK fusion-positive cancer cell line

  • Test compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary and secondary antibodies.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylation of TRK, AKT, and ERK indicates on-target activity.

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • NTRK fusion-positive cancer cell line

  • Matrigel (optional)

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the test compound or vehicle control daily (e.g., by oral gavage or intraperitoneal injection).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, calculate tumor growth inhibition.

Preclinical Development Workflow

The preclinical evaluation of a novel TRK inhibitor typically follows a structured workflow to establish its potency, selectivity, and in vivo efficacy.

Experimental_Workflow Discovery Compound Discovery & Synthesis InVitro_Kinase In Vitro Kinase Assays (Wild-Type & Mutant TRKs) Discovery->InVitro_Kinase Cell_Proliferation Cellular Proliferation Assays (NTRK Fusion Cell Lines) InVitro_Kinase->Cell_Proliferation Signaling_Assays Downstream Signaling Assays (Western Blot) Cell_Proliferation->Signaling_Assays Selectivity Kinome Selectivity Profiling Signaling_Assays->Selectivity InVivo_PK In Vivo Pharmacokinetics (PK) Selectivity->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Xenograft Models) InVivo_PK->InVivo_Efficacy Tox Toxicology Studies InVivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND

Caption: A representative preclinical experimental workflow for a novel TRK inhibitor.

Conclusion

This compound is a promising Type II TRK inhibitor with potent activity against wild-type TRK kinases and, critically, against the xDFG resistance mutation that limits the efficacy of other inhibitors.[5] The preclinical data summarized in this guide highlight its potential as a next-generation therapy for patients with NTRK fusion-positive cancers who have developed resistance to first-generation agents. Further clinical investigation is warranted to fully elucidate the safety and efficacy profile of this compound.

References

JND4135 Demonstrates Superior Potency Against TRKA G667C Mutation Compared to First and Second-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative data reveals that JND4135, a novel Type II TRK inhibitor, exhibits significantly higher potency against the clinically relevant TRKA G667C resistance mutation compared to existing first and second-generation TRK inhibitors. This finding positions this compound as a promising therapeutic candidate for patients who have developed resistance to current treatments.

The TRKA G667C mutation, located in the xDFG motif of the kinase domain, is a known mechanism of acquired resistance to several TRK inhibitors.[1][2] In a head-to-head comparison, this compound demonstrated a remarkable IC50 value of 0.83 ± 0.06 nM against the TRKA G667C mutant kinase.[1] This potency is not only maintained but is even stronger than its activity against wild-type TRKA (IC50 of 2.79 ± 1.17 nM).[1]

In stark contrast, first-generation inhibitors such as Larotrectinib and Entrectinib, and second-generation inhibitors like Selitrectinib (B610772) and Repotrectinib (B610555), all show a significant loss of activity against this mutation. For instance, Larotrectinib's potency is reduced by over 400-fold, with an IC50 of 1196 ± 41.07 nM against TRKA G667C.[1] Similarly, Entrectinib, Selitrectinib, and Repotrectinib are approximately 20 to 400 times less effective against the mutated kinase compared to the wild-type.[1]

Other Type II inhibitors, such as Cabozantinib, Foretinib, and Ponatinib, have also shown efficacy against the TRKA G667C mutation. However, this compound's profile of potent inhibition against both wild-type and a spectrum of resistant mutations, including the challenging xDFG mutations, highlights its potential as a next-generation pan-TRK inhibitor.[1]

Comparative Potency of TRK Inhibitors Against TRKA G667C

CompoundTypeTRKA WT IC50 (nM)TRKA G667C IC50 (nM)Fold Change in Potency
This compound Type II 2.79 ± 1.17 [1]0.83 ± 0.06 [1]~3.4x more potent
LarotrectinibType I3.20 ± 0.50[1]1196 ± 41.07[1]~374x less potent
EntrectinibType I2.25 ± 0.58[1]40.35 ± 5.27[1]~18x less potent
SelitrectinibType I2.59 ± 0.44[1]287.3 ± 17.96[1]~111x less potent
RepotrectinibType I1.85 ± 0.41[1]52.21 ± 9.59[1]~28x less potent
CabozantinibType II-1[3]-
ForetinibType II-< 1[4]-
PonatinibType II-< 1[4]-
AltiratinibType II-1.8[4]-

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against TRKA and its G667C mutant was determined using a biochemical kinase assay. Recombinant human TRK kinase domains were incubated with a specific substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1) and ATP in a reaction buffer. The test compounds were added at various concentrations to determine their effect on the kinase's ability to phosphorylate the substrate. The reaction was allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature). The amount of phosphorylation was then quantified, typically by measuring the depletion of ATP using a luminescent kinase assay kit such as ADP-Glo™. The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) was calculated from a dose-response curve.

Ba/F3 Cell Proliferation Assay

To assess the anti-proliferative effect of the TRK inhibitors in a cellular context, Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival, were utilized. These cells were engineered to express human TRKA with the G667C mutation, rendering them IL-3 independent and reliant on TRK signaling for proliferation. The engineered Ba/F3 cells were seeded into multi-well plates and treated with a range of concentrations of the test compounds. After a defined incubation period (typically 72 hours), cell viability was assessed using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) was determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand TRKA_Receptor TRKA Receptor Ligand->TRKA_Receptor Binding & Dimerization TRKA_Kinase_Domain TRKA Kinase Domain (G667C Mutation) TRKA_Receptor->TRKA_Kinase_Domain Activation P P TRKA_Kinase_Domain->P Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR PLCg_DAG_PKC PLCγ-DAG-PKC Pathway P->PLCg_DAG_PKC Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival PLCg_DAG_PKC->Proliferation_Survival This compound This compound (Type II Inhibitor) This compound->TRKA_Kinase_Domain Inhibition

Caption: TRKA Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound & Comparators) Biochemical_Assay In Vitro Kinase Assay (TRKA WT & G667C) Start->Biochemical_Assay Cell_Culture Ba/F3 Cell Engineering (Expressing TRKA G667C) Start->Cell_Culture Data_Analysis IC50 Determination & Comparative Analysis Biochemical_Assay->Data_Analysis Cell_Assay Ba/F3 Cell Proliferation Assay Cell_Culture->Cell_Assay Cell_Assay->Data_Analysis Conclusion Conclusion: This compound Potency Evaluation Data_Analysis->Conclusion

References

JND4135: A Comparative Analysis of a Novel Type II TRK Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of JND4135, a novel Type II pan-Tropomyosin receptor kinase (TRK) inhibitor, with other prominent TRK inhibitors. The data presented herein, supported by experimental protocols, is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's selectivity and potential therapeutic advantages.

This compound is a potent inhibitor of all three TRK isoforms (TRKA, TRKB, and TRKC) and demonstrates significant activity against acquired resistance mutations that limit the efficacy of first-generation TRK inhibitors.[1][2] Notably, it retains strong inhibitory action against the challenging xDFG solvent front mutations.[1][2][3]

Comparative Kinase Selectivity

The in vitro inhibitory activity of this compound against wild-type TRK kinases is comparable to other approved and clinical-stage inhibitors. However, its key differentiation lies in its sustained potency against specific resistance mutations.

Kinase TargetThis compound IC50 (nM)Larotrectinib IC50 (nM)Entrectinib IC50 (nM)Selitrectinib IC50 (nM)Repotrectinib IC50 (nM)
TRKA (WT) 2.79 ± 1.173.20 ± 0.502.25 ± 0.582.59 ± 0.441.85 ± 0.41
TRKB (WT) 3.19 ± 1.765.22 ± 1.872.89 ± 1.443.58 ± 1.402.85 ± 1.82
TRKC (WT) 3.01 ± 0.432.82 ± 1.222.26 ± 0.411.87 ± 0.541.00 ± 0.28
TRKA G667C (xDFG mutant) Potent InhibitionWeaker ActivityWeaker ActivityWeaker ActivityWeaker Activity

Data compiled from publicly available research.[1] Note: Direct comparative IC50 values for the G667C mutant were not consistently available across all inhibitors in the cited literature. The table reflects the qualitative descriptions of potency.

Experimental Protocols

The following methodologies are representative of the key experiments used to determine the kinase selectivity and cellular activity of this compound and comparable inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified kinase enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human TRK kinase domains (TRKA, TRKB, TRKC) are expressed and purified. A suitable substrate peptide is synthesized or commercially sourced.

  • Assay Reaction: The kinase, substrate, and ATP are combined in a reaction buffer.

  • Compound Incubation: A dilution series of the test inhibitor (e.g., this compound) is added to the reaction mixture.

  • Detection: The reaction is allowed to proceed for a defined period, and the level of substrate phosphorylation is quantified. This is often achieved using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines driven by TRK fusions.

Methodology:

  • Cell Culture: Ba/F3 cells, a murine pro-B cell line, are engineered to express various TRK fusion proteins, including wild-type and mutant forms (e.g., CD74-TRKA-G667C).

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as Cell Counting Kit-8 (CCK-8), which is based on the bioreduction of a tetrazolium salt by cellular dehydrogenases.

  • Data Analysis: The IC50 values for cell growth inhibition are calculated by plotting the percentage of viable cells against the log of the inhibitor concentration.

Western Blot Analysis of TRK Signaling

Objective: To confirm that the inhibitor blocks the phosphorylation of TRK and its downstream signaling proteins.

Methodology:

  • Cell Lysis: TRK fusion-expressing cells are treated with the inhibitor for a defined period (e.g., 6 hours) and then lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated TRK (p-TRK), total TRK, and key downstream signaling molecules like phosphorylated PLCγ1 (p-PLCγ1) and phosphorylated Erk (p-Erk). A loading control antibody (e.g., GAPDH) is also used to ensure equal protein loading.

  • Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Visualizing Mechanisms and Workflows

To further elucidate the context of this compound's action, the following diagrams illustrate the TRK signaling pathway and a typical experimental workflow.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor PLCg PLCγ TRK->PLCg Activates RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates Neurotrophin Neurotrophin Neurotrophin->TRK Binds & Dimerizes RAF RAF RAS->RAF AKT AKT Gene_Expression Gene Expression (Survival, Proliferation) AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression PI3K->AKT Activates This compound This compound This compound->TRK Inhibits Phosphorylation

Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.

Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP start->prepare_reagents add_inhibitor Add Dilution Series of this compound prepare_reagents->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate detect_signal Add Detection Reagent (e.g., ADP-Glo) incubate->detect_signal read_plate Read Luminescence detect_signal->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data end End analyze_data->end

References

JND4135: A New Frontier in TRK Inhibition, Overcoming Next-Generation Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GUANGZHOU, China – JND4135, a novel Type II pan-TRK inhibitor, demonstrates significant promise in overcoming resistance to current first and next-generation TRK inhibitors. Preclinical data reveal its potent activity against wild-type TRK proteins and, crucially, against a range of mutations that confer resistance to existing therapies, including the challenging xDFG mutations. This positions this compound as a potentially critical therapeutic option for cancer patients who have developed resistance to available treatments.

This guide provides a comprehensive comparison of this compound with next-generation TRK inhibitors, including selitrectinib (B610772) and repotrectinib (B610555), supported by experimental data.

This compound: Superior Potency Against Resistance Mutations

This compound distinguishes itself by maintaining potent inhibitory activity against TRK kinases harboring solvent front, gatekeeper, and particularly, the difficult-to-treat xDFG mutations. First-generation TRK inhibitors, larotrectinib (B560067) and entrectinib, are highly effective against TRK fusion-positive cancers but are susceptible to acquired resistance through these mutations.[1] While next-generation inhibitors like selitrectinib and repotrectinib were designed to address solvent front and gatekeeper mutations, their efficacy against xDFG mutations can be limited.[2]

This compound, as a Type II inhibitor, binds to the inactive "DFG-out" conformation of the kinase, a mechanism that appears to be more effective against the conformational changes induced by xDFG mutations.[1][3]

Comparative Efficacy: In Vitro Data

The following tables summarize the in vitro inhibitory activity of this compound compared to first and next-generation TRK inhibitors against wild-type and mutated TRK kinases.

Table 1: Kinase Inhibitory Activity (IC50, nM)
TargetThis compoundEntrectinibLarotrectinibSelitrectinibRepotrectinib
TRKA (WT) 2.79 ± 1.172.25 ± 0.583.20 ± 0.502.59 ± 0.441.85 ± 0.41
TRKB (WT) 3.19 ± 1.762.89 ± 1.445.22 ± 1.873.58 ± 1.402.85 ± 1.82
TRKC (WT) 3.01 ± 0.432.26 ± 0.412.82 ± 1.221.87 ± 0.541.75 ± 0.25
TRKA G595R (Solvent Front) 9.4>609>10126.229.4
TRKA F589L (Gatekeeper) 37.3->145--
TRKA G667C (xDFG) 0.83 ± 0.0640.35 ± 5.271196 ± 41.07287.3 ± 17.9652.21 ± 9.59

Data sourced from Wang J, et al. Molecules. 2022.[3]

Table 2: Cellular Antiproliferative Activity in Ba/F3 Cells (IC50, nM)
Cell LineThis compoundEntrectinibLarotrectinibSelitrectinibRepotrectinib
Ba/F3-CD74-TRKA-WT 1.4 ± 0.2----
Ba/F3-CD74-TRKA-G595R 18.7 ± 2.9>101>60926.229.4
Ba/F3-CD74-TRKA-G667C 1.3 ± 0.7>101>609>26.2>29.4

Data sourced from Wang J, et al. Molecules. 2022.[3][4]

Signaling Pathway Inhibition

This compound effectively suppresses the TRK signaling pathway, which is crucial for cell proliferation and survival. Upon binding to the TRK receptor, neurotrophins trigger a signaling cascade involving key downstream effectors like PLCγ, PI3K/AKT, and RAS/RAF/MEK/ERK. This compound's inhibition of TRK phosphorylation blocks these downstream signals, leading to cell cycle arrest and apoptosis in TRK fusion-positive cancer cells.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCG PLCγ TRK_Receptor->PLCG Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor Binds This compound This compound This compound->TRK_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors PLCG->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

TRK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound and other TRK inhibitors was determined using a standard in vitro kinase assay. Recombinant human TRK kinase domains (wild-type and mutants) were incubated with the test compound at various concentrations in a buffer solution containing ATP and a suitable substrate. The kinase reaction was allowed to proceed for a specified time at 30°C. The amount of phosphorylated substrate was then quantified using a luminescence-based or fluorescence-based method. The IC50 values were calculated by fitting the dose-response curves using non-linear regression.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add ATP to Initiate Reaction Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (Luminescence/Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro Kinase Inhibition Assay.

Ba/F3 Cell Proliferation Assay

The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, was engineered to express various TRK fusion proteins (wild-type and mutants). These engineered cells can proliferate in the absence of IL-3, driven by the constitutively active TRK signaling. The cells were seeded in 96-well plates and treated with serial dilutions of the TRK inhibitors for 72 hours. Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels. The IC50 values, representing the concentration of inhibitor required to inhibit cell proliferation by 50%, were determined from the dose-response curves.

In Vivo Xenograft Model

Female BALB/c nude mice were subcutaneously inoculated with Ba/F3 cells stably expressing the CD74-TRKA-G667C fusion protein. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered via intraperitoneal injection at specified doses. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, tumors were excised for further analysis, such as western blotting, to assess the in vivo target engagement and downstream signaling inhibition.[5][6]

Conclusion

This compound demonstrates a superior profile compared to existing next-generation TRK inhibitors, particularly in its potent inhibition of the clinically significant xDFG resistance mutations.[3] These preclinical findings strongly support the continued development of this compound as a valuable therapeutic agent for TRK fusion-positive cancers, offering a new line of defense against acquired resistance. Further clinical investigation is warranted to translate these promising preclinical results into patient benefits.

References

JND4135: A Promising Next-Generation TRK Inhibitor for Overcoming Larotrectinib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a detailed analysis of JND4135, a novel type II pan-TRK inhibitor, and its performance against larotrectinib-resistant cell lines. The data presented herein demonstrates the potential of this compound to address the clinical challenge of acquired resistance to first-generation TRK inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.

Executive Summary

Larotrectinib, a first-generation TRK inhibitor, has shown remarkable efficacy in patients with tumors harboring NTRK gene fusions. However, a significant portion of patients eventually develop resistance, primarily through the acquisition of mutations in the TRK kinase domain. This compound is a next-generation TRK inhibitor designed to overcome these resistance mechanisms. Preclinical data reveal that this compound exhibits potent activity against wild-type TRK kinases and, crucially, maintains its efficacy against a range of clinically relevant mutations that confer resistance to larotrectinib, including solvent front, xDFG, and gatekeeper mutations.[1][2] This guide provides a head-to-head comparison of this compound with other TRK inhibitors, supported by in vitro and in vivo experimental data.

Comparative Performance of TRK Inhibitors

The following tables summarize the in vitro inhibitory activity of this compound in comparison to first-generation (larotrectinib, entrectinib) and other next-generation (selitrectinib, repotrectinib) TRK inhibitors against wild-type and mutant TRK kinases.

Table 1: Kinase Inhibitory Activity (IC50, nM)
Target KinaseThis compoundLarotrectinibEntrectinibSelitrectinibRepotrectinib
TRKA (Wild-Type) 2.79 ± 1.173.20 ± 0.502.25 ± 0.582.59 ± 0.441.85 ± 0.41
TRKB (Wild-Type) 3.19 ± 1.765.22 ± 1.872.89 ± 1.443.58 ± 1.402.85 ± 1.82
TRKC (Wild-Type) 3.01 ± 0.432.82 ± 1.222.26 ± 0.411.87 ± 0.541.75 ± 0.25
TRKA G595R (Solvent Front) ->1000>10009.412.6
TRKA G667C (xDFG) 0.83 ± 0.061196 ± 41.0740.35 ± 5.27287.3 ± 17.9652.21 ± 9.59
TRKA F589L (Gatekeeper) ->423---

Data sourced from[1]. "-" indicates data not available in the source.

Table 2: Cellular Anti-proliferative Activity in BaF3 Cells (IC50, nM)
BaF3 Cell Line ExpressingThis compoundLarotrectinibEntrectinibSelitrectinibRepotrectinib
CD74-TRKA (Wild-Type) 2.4 ± 1.12.8 ± 0.74.1 ± 1.33.5 ± 0.91.9 ± 0.5
CD74-TRKA G595R (Solvent Front) 11.2 ± 2.5>1000>100010.1 ± 1.815.3 ± 3.1
CD74-TRKA G667C (xDFG) 1.4 ± 0.2609.3 ± 87.2101.4 ± 15.626.2 ± 4.729.4 ± 5.3
CD74-TRKA F589L (Gatekeeper) 37.3 ± 5.9>1000---
ETV6-TRKC G623R (Solvent Front) 9.4 ± 1.7>1000>10008.7 ± 1.511.8 ± 2.2
ETV6-TRKC G696C (xDFG) 1.3 ± 0.7>1000>100076.4 ± 11.333.1 ± 6.4
ETV6-TRKC F617L (Gatekeeper) 178.0 ± 21.5>1000---

Data sourced from[1]. "-" indicates data not available in the source.

In Vivo Efficacy of this compound

In a xenograft mouse model using BaF3 cells expressing the larotrectinib-resistant CD74-TRKA-G667C (xDFG) mutation, intraperitoneal administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[2] A dosage of 40 mg/kg led to a tumor growth inhibition (TGI) of 81.0%.[2] Western blot analysis of the tumor tissues confirmed that this compound effectively suppressed the phosphorylation of TRKA and downstream signaling molecules such as PLCγ-1 and ERK.[3]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the TRK signaling pathway, the mechanism of action of TRK inhibitors, and the development of resistance.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor Binding & Dimerization TRK_Receptor->TRK_Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression PLCg->Gene_Expression

Figure 1: Simplified TRK Signaling Pathway.

Resistance_Mechanisms cluster_inhibitors TRK Inhibitors cluster_trk_domain TRK Kinase Domain cluster_mutations Resistance Mutations Larotrectinib Larotrectinib (1st Gen) ATP_Binding_Pocket ATP Binding Pocket Larotrectinib->ATP_Binding_Pocket Binds and Inhibits This compound This compound (Next-Gen) This compound->ATP_Binding_Pocket Binds and Inhibits Solvent_Front Solvent Front (e.g., G595R) This compound->Solvent_Front Overcomes xDFG_Motif xDFG Motif (e.g., G667C) This compound->xDFG_Motif Overcomes Gatekeeper Gatekeeper (e.g., F589L) This compound->Gatekeeper Overcomes Solvent_Front->ATP_Binding_Pocket Steric Hindrance xDFG_Motif->ATP_Binding_Pocket Conformational Change Gatekeeper->ATP_Binding_Pocket Blocks Access

Figure 2: Mechanisms of TRK Inhibition and Resistance.

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the data in this guide.

Kinase Inhibition Assay (Z'-Lyte™)

The inhibitory activity of the compounds against TRK kinases was determined using the FRET-based Z'-Lyte™ assay. Recombinant TRK kinase domains were incubated with a fluorescently labeled peptide substrate and ATP. The compounds were added at various concentrations to determine their ability to inhibit substrate phosphorylation. The ratio of emission from the cleaved and uncleaved substrate was measured to calculate the percentage of inhibition and subsequently the IC50 value.[1]

Cell Proliferation Assay (CellTiter-Glo®)

BaF3 cells, which are dependent on cytokine signaling for survival and proliferation, were engineered to express various TRK fusion proteins, including wild-type and mutant forms. These cells were seeded in 96-well plates and treated with serial dilutions of the TRK inhibitors for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data was used to calculate IC50 values.[3]

Western Blot Analysis

To assess the impact of this compound on TRK signaling pathways, BaF3 cells expressing TRK fusion proteins were treated with the inhibitor for 6 hours. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated TRK (p-TRK), total TRK, phosphorylated PLCγ1 (p-PLCγ1), total PLCγ1, phosphorylated ERK (p-ERK), and total ERK. GAPDH was used as a loading control. The bands were visualized using chemiluminescence.[3]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Inhibition Assay (Z'-Lyte™) IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Cell_Culture Culture of BaF3 cells expressing TRK fusions Cell_Viability Cell Viability Assay (CellTiter-Glo®) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis Cell_Culture->Western_Blot IC50_Cell Determine Cellular IC50 Cell_Viability->IC50_Cell Signaling_Analysis Analyze Signaling Pathway Inhibition Western_Blot->Signaling_Analysis Xenograft Xenograft Model with Resistant BaF3 Cells Treatment Treatment with This compound Xenograft->Treatment Tumor_Measurement Measure Tumor Growth Inhibition Treatment->Tumor_Measurement

Figure 3: Experimental Workflow for Evaluating this compound.

Conclusion

This compound demonstrates significant promise as a next-generation TRK inhibitor with a strong efficacy profile against larotrectinib-resistant cell lines. Its potent inhibition of clinically relevant solvent front, xDFG, and gatekeeper mutations in both biochemical and cellular assays suggests it could be a valuable therapeutic option for patients who have developed resistance to first-generation TRK inhibitors. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in a clinical setting.

References

Safety Operating Guide

Navigating the Disposal of JND4135: A Protocol for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of JND4135, a novel Type II TRK inhibitor. Tailored for researchers, scientists, and drug development professionals, these procedures are designed to ensure a safe laboratory environment and maintain regulatory compliance. Given that this compound is an investigational compound, it must be handled as a potent, potentially hazardous substance.

All waste containing this compound, including the pure compound, solutions, and contaminated laboratory materials, must be treated as hazardous chemical waste. Adherence to the following protocols is critical for minimizing exposure risk and ensuring responsible waste management.

Quantitative Data Summary for this compound Disposal

Due to the investigational nature of this compound, a comprehensive, publicly available Safety Data Sheet (SDS) with specific disposal parameters is not available. The following table summarizes the fundamental principles for its disposal based on guidelines for potent research compounds and kinase inhibitors.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteAs an investigational drug with potent biological activity, this compound should be presumed hazardous.[1]
Solid Waste Segregate into a dedicated, sealed, and clearly labeled hazardous waste container.Prevents cross-contamination and ensures proper handling by waste management personnel.[2]
Liquid Waste Collect in a dedicated, sealed, leak-proof, and clearly labeled hazardous waste container.Avoids environmental release and ensures containment of the potent compound.[2]
Contaminated Labware Dispose of as solid hazardous waste in a designated, sealed container.Items such as gloves, pipette tips, and vials are considered contaminated and must be handled accordingly.[2]
Labeling "Hazardous Waste," with the full chemical name "this compound."Clear and accurate labeling is a primary requirement for hazardous waste disposal.[3][4]
Disposal Route Through the institution's Environmental Health and Safety (EHS) department or a licensed contractor.Ensures compliance with all federal, state, and local regulations for hazardous waste disposal.[2][5]

Experimental Protocol: Decontamination of Surfaces

In the event of a spill or as part of routine laboratory cleanup, surfaces that have come into contact with this compound must be decontaminated.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • Absorbent pads.

  • 70% ethanol (B145695) or a suitable laboratory disinfectant.

  • Designated hazardous waste container.

Procedure:

  • Don the appropriate PPE.

  • Gently place absorbent pads over the spill to prevent aerosolization.

  • Saturate the absorbent pads with 70% ethanol, working from the outside of the spill inwards.

  • Allow a contact time of at least 10-15 minutes.

  • Carefully collect the absorbent pads and any contaminated materials and place them in the designated hazardous solid waste container.

  • Wipe the area again with a fresh pad saturated in 70% ethanol.

  • Dispose of all contaminated materials as hazardous waste.

This compound Disposal Workflow

The following diagram outlines the procedural flow for the proper disposal of this compound and associated waste materials.

JND4135_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_labeling Labeling cluster_disposal Final Disposal JND4135_Solid Solid this compound Solid_Waste_Container Hazardous Solid Waste Container JND4135_Solid->Solid_Waste_Container JND4135_Liquid Liquid this compound Solution Liquid_Waste_Container Hazardous Liquid Waste Container JND4135_Liquid->Liquid_Waste_Container Contaminated_Labware Contaminated Labware Contaminated_Labware->Solid_Waste_Container Label Label Container: 'Hazardous Waste' 'this compound' Solid_Waste_Container->Label Liquid_Waste_Container->Label EHS_Pickup Arrange Pickup by EHS or Licensed Contractor Label->EHS_Pickup

Caption: Procedural workflow for the safe disposal of this compound.

References

Essential Safety Protocols for Handling Novel Compound JND4135

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a new chemical entity like JND4135 necessitates a stringent adherence to safety protocols. Given that the full toxicological profile of a novel compound is often unknown, it is imperative to treat it as potentially hazardous and to employ comprehensive personal protective equipment (PPE) and rigorous handling and disposal procedures.

When working with uncharacterized substances, a conservative approach to safety is paramount.[1] All handling of this compound should be conducted under the assumption that the compound may possess toxic, flammable, corrosive, or environmentally harmful properties.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure through inhalation, dermal contact, and ocular routes. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[2] A face shield worn over goggles is required when there is a risk of splashes, sprays, or energetic reactions.[2][3]Protects against splashes, projectiles, and irritating mists.[2][4]
Skin and Body Protection Flame-resistant lab coat.[2] Chemical-resistant gloves (e.g., nitrile or neoprene).[5] For chemicals of unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty outer glove is recommended.[2] Closed-toe shoes and long pants are mandatory.[3][6]Prevents skin contact with the chemical and protects from potential fire hazards.[2][4] Different glove materials offer varying levels of chemical resistance.[3][4]
Respiratory Protection All handling of this compound should occur within a certified chemical fume hood.[1][5] If work outside a fume hood is unavoidable, a respiratory hazard evaluation should be conducted to determine if a respirator is necessary.[3]A fume hood is the primary engineering control to prevent inhalation of dust, vapors, or aerosols.[1][5]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling novel compounds like this compound is critical to ensure safety and experimental integrity.

1. Risk Assessment: Before any handling, a thorough risk assessment should be conducted. This involves reviewing any available data on similar chemical structures to anticipate potential hazards.[5] The process includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.[7][8]

2. Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[1][5] Ensure adequate ventilation in the laboratory.[1]

3. Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before entering the designated handling area. Inspect all PPE for integrity before use.[9]

4. Handling Procedures:

  • Designate a specific area for handling this compound to contain any potential contamination.[5]

  • Use the smallest quantity of the substance necessary for the experiment.

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.

  • Keep all containers of this compound clearly labeled with the chemical name, concentration, date, and responsible individual.[10]

  • Never work alone when handling highly hazardous or unknown materials.[11]

5. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment after use.

  • Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.[1]

  • Wash hands thoroughly with soap and water after removing gloves.[6][9]

Disposal Plan

The disposal of uncharacterized chemical waste must be handled with extreme caution to protect personnel and the environment.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams.[1]

  • Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1]

  • Solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]

2. Container Labeling:

  • All waste containers must be prominently labeled with the words "Hazardous Waste."[12]

  • The label must include the name "this compound," the date of accumulation, and the name and contact information of the responsible researcher.[1][13]

3. Storage:

  • Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • Ensure the storage area is away from ignition sources and incompatible chemicals.[5]

4. Final Disposal:

  • The ultimate disposal of uncharacterized hazardous waste must be handled by a licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office for guidance and to arrange for pickup.[1] Under no circumstances should hazardous waste be disposed of down the drain or in regular trash.[12]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow for a novel compound like this compound, the following diagram illustrates the key decision points and procedural steps.

JND4135_Safety_Workflow cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_disposal Disposal Protocol RiskAssessment 1. Conduct Risk Assessment SelectPPE 2. Select Appropriate PPE RiskAssessment->SelectPPE UseFumeHood 3. Work in Chemical Fume Hood SelectPPE->UseFumeHood SafeHandling 4. Follow Safe Handling Procedures UseFumeHood->SafeHandling Decontaminate 5. Decontaminate Work Area & Equipment SafeHandling->Decontaminate SegregateWaste 6. Segregate Waste Decontaminate->SegregateWaste LabelWaste 7. Label Hazardous Waste Container SegregateWaste->LabelWaste StoreWaste 8. Store Waste in Designated Area LabelWaste->StoreWaste EHSDisposal 9. Arrange for EHS Disposal StoreWaste->EHSDisposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.